2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXTELYZNIJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-61-6 (Parent) | |
| Record name | Noradenalone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198929 | |
| Record name | Noradenalone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-29-9 | |
| Record name | Noradenalone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5090-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noradenalone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Defining Arterenone Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Arterenone Hydrochloride
Arterenone hydrochloride (CAS No: 5090-29-9), chemically known as 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a significant catecholamine derivative.[1][2] While structurally related to the neurotransmitter norepinephrine, it is distinguished by the ketone group at the beta-carbon of the ethylamine side chain, whereas norepinephrine possesses a hydroxyl group. This structural distinction is critical to its chemical behavior and biological activity. In the pharmaceutical context, arterenone is primarily recognized as a process-related impurity in the synthesis of norepinephrine and epinephrine, often designated as Noradrenaline EP Impurity B.[1][2][3] Its accurate identification, characterization, and quantification are therefore paramount for ensuring the purity and safety of adrenergic drug products. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Arterenone hydrochloride is the salt form of the arterenone free base (CAS No: 499-61-6).[2][3][4] The hydrochloride salt enhances the compound's stability and handling properties, making it more suitable for laboratory use. The fundamental properties are summarized below.
Structural Representation
The chemical structure consists of a dihydroxybenzene (catechol) ring attached to an aminoethanone side chain.
Caption: Chemical structure of 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride.
Quantitative Data Summary
The key physicochemical properties of arterenone and its hydrochloride salt are presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | [1][2] |
| Synonyms | Noradrenalone HCl, Noradrenaline EP Impurity B HCl | [1][2] |
| CAS Number | 5090-29-9 (HCl Salt); 499-61-6 (Free Base) | [1][2][3] |
| Molecular Formula | C₈H₉NO₃·HCl | [1] |
| Molecular Weight | 203.62 g/mol (167.16 for free base) | [1][3] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 235 °C (decomposes) (for free base) | [3][5] |
| pKa (Predicted) | 7.89 ± 0.20 | [3][5] |
| LogP (Predicted) | 0.94 | [5] |
Synthesis and Preparation
From a process chemistry perspective, arterenone is often an intermediate or a byproduct. A common synthetic route involves the reaction of a catechol precursor with a haloacetyl halide, followed by amination.
Synthetic Workflow Overview
A prevalent laboratory-scale synthesis involves the use of hexamethylenetetramine (hexamine) as an ammonia source, which provides a controlled method for introducing the primary amine.[6] This approach avoids the potential side reactions and poor yields associated with direct amination using ammonia, which can lead to product darkening in basic conditions.[6]
Caption: Generalized workflow for the synthesis of Arterenone HCl.
Analytical Characterization
Robust analytical methods are essential for the unequivocal identification and purity assessment of arterenone hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the catechol ring (typically in the δ 6.5-7.5 ppm region), a singlet for the α-methylene protons (CH₂) adjacent to the carbonyl group, and a broad signal for the amine protons (NH₃⁺). The exact chemical shifts will be dependent on the solvent used (e.g., D₂O or DMSO-d₆).
-
¹³C NMR : The carbon spectrum will feature signals for the carbonyl carbon (~190-200 ppm), aromatic carbons (including two attached to hydroxyl groups at ~145-155 ppm), and the aliphatic methylene carbon.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a broad O-H stretch from the catechol hydroxyls (~3200-3500 cm⁻¹), N-H stretching from the primary ammonium salt, and a strong C=O stretch for the ketone (~1650-1680 cm⁻¹).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is ideal for this compound. The mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₀NO₃⁺ (168.06).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of arterenone hydrochloride and quantifying it as an impurity in other active pharmaceutical ingredients (APIs).
-
Expertise in Method Development : The polarity of arterenone hydrochloride, conferred by the catechol and amine functionalities, dictates the choice of chromatographic conditions. Reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is suitable, but the highly aqueous mobile phases required can lead to "phase dewetting" on traditional C18 columns. Therefore, a column with an aqueous-compatible end-capping (e.g., "AQ" type) or a polar-embedded group is often a superior choice for robust, reproducible results. The mobile phase typically consists of an acidic buffer (e.g., phosphate or acetate) to ensure the amine is protonated and to suppress silanol interactions, mixed with an organic modifier like methanol or acetonitrile.[8][9]
-
Detection : The catechol chromophore provides strong UV absorbance, making UV detection highly effective. A detection wavelength between 210 nm and 280 nm is typically appropriate. A photodiode array (PDA) detector is invaluable as it can confirm peak purity and identity by comparing the UV spectrum of the analyte peak against a reference standard.
Experimental Protocol: HPLC Purity Assessment
This protocol is a self-validating system designed for the quantitative analysis of arterenone hydrochloride.
Objective: To determine the purity of an arterenone hydrochloride sample by reversed-phase HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Stationary Phase: C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Arterenone Hydrochloride Reference Standard.
-
Sample to be analyzed.
Step-by-Step Methodology:
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Arterenone Hydrochloride Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. This is the Standard Stock Solution.
-
Causality: Using the mobile phase as a diluent prevents peak distortion that can occur from injecting a sample in a solvent stronger than the mobile phase.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the arterenone hydrochloride sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, with full spectrum acquisition (200-400 nm) via PDA.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 70 30 15.1 95 5 | 20.0 | 95 | 5 |
-
Causality: A gradient is used to ensure that any less polar impurities are efficiently eluted from the column after the main analyte peak, providing a comprehensive impurity profile.
-
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the arterenone peak should be between 0.8 and 1.5.
-
Trustworthiness: SST ensures the chromatographic system is performing adequately and is capable of generating accurate and precise data before analyzing any samples.
-
-
Analysis & Calculation:
-
Inject the Standard and Sample solutions in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 280 nm.
-
Purity (%) = (Area of Arterenone Peak / Total Area of All Peaks) x 100.
-
HPLC Analysis Workflow Diagram
Caption: Workflow for the HPLC purity assessment of Arterenone Hydrochloride.
Stability and Storage
The catechol moiety in arterenone hydrochloride is susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.[10] This degradation often results in the formation of colored products (e.g., aminochromes).
-
Recommended Storage : For long-term preservation of purity, arterenone hydrochloride should be stored in well-sealed containers, protected from light, in a dry environment. Recommended storage conditions are refrigerated (2-8 °C) for short-term use (days to weeks) and frozen (-20 °C) for long-term storage (months to years).[4]
-
Solution Stability : Solutions of arterenone hydrochloride are significantly less stable than the solid material. For analytical purposes, solutions should be freshly prepared. If storage is necessary, they should be kept refrigerated and protected from light, and their use should be limited to a short period, the stability of which should be experimentally verified. Acidic conditions (pH 2-4) generally improve the stability of catecholamine solutions by slowing the rate of oxidation.
References
-
Norepinephrine bitartrate - Drug Approvals International. [Link]
-
(-)-Arterenol hydrochloride | C8H12ClNO3 | CID 9488 - PubChem. [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone - LookChem. [Link]
-
Adrenor - New Drug Approvals. [Link]
- WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google P
-
Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) - PubChem. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
Noradrenaline EP Impurity B HCl (Arterenone HCl) Manufacturer Supplier - RXN Chemicals. [Link]
-
CAS No : 499-61-6 | Product Name : Noradrenaline Tartrate - Impurity B (Freebase). [Link]
-
Recent Developments in HPLC Analysis of b-Blockers in Biological Samples - SciSpace. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. [Link]
-
An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu - Systematic Reviews in Pharmacy. [Link]
-
Noradrenalone (arterenone) (PD187544, CNFQARFTXUBHJY-UHFFFAOYSA-N). [Link]
-
Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - SciELO. [Link]
-
Drug Information | Therapeutic Target Database. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - MDPI. [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem. [Link]
-
Noradrenaline hydrochloride | C8H12ClNO3 | CID 11672905 - PubChem. [Link]
-
Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
-
CAS 499-61-6 Noradrenalone Impurity - Anant Pharmaceuticals Pvt. Ltd.. [Link]
Sources
- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | C9H12ClNO3 | CID 66136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. scielo.br [scielo.br]
- 10. drugapprovalsint.com [drugapprovalsint.com]
An In-depth Technical Guide to Norepinephrine Biosynthesis and the Chemical Profile of Arterenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Directive Clarification
This technical guide addresses the biological origins of the vital neurotransmitter and hormone norepinephrine. Initially tasked with exploring the role of "arterenone" as a norepinephrine precursor, our foundational analysis reveals a critical correction to this premise. Arterenone, also known as noradrenalone, is not a biological precursor in the canonical synthesis of norepinephrine. It is a structurally related ketone, primarily identified as a reference standard and a registered impurity in pharmaceutical norepinephrine preparations.
Therefore, this guide has been structured to provide the highest degree of scientific integrity and utility for researchers in the field. It will first provide an in-depth, authoritative overview of the true biological pathway for norepinephrine synthesis. Subsequently, it will offer a comprehensive technical profile of arterenone, clarifying its chemical identity, its structural relationship to norepinephrine, and its hypothesized—though largely uncharacterized—biological activities. This document serves to correct a common misconception while delivering the core technical information relevant to norepinephrine's origins and the chemical nature of related compounds.
Part 1: The Canonical Biosynthesis of Norepinephrine
The endogenous production of norepinephrine occurs primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[1] The pathway is a precise, four-step enzymatic cascade beginning with the amino acid L-tyrosine.
Step 1: Tyrosine → L-DOPA (L-3,4-dihydroxyphenylalanine)
The synthesis begins with the active transport of L-tyrosine into the neuron. Here, the first and rate-limiting step is the hydroxylation of L-tyrosine to L-DOPA.[1]
-
Enzyme: Tyrosine Hydroxylase (TH)
-
Mechanism: This pterin-dependent monooxygenase catalyzes the addition of a hydroxyl group to the meta position of the phenyl ring of tyrosine.
-
Cofactors: The reaction requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (BH₄) to proceed.[1]
The regulation of TH activity is the primary control point for the entire norepinephrine synthesis pathway, making it a key target in pharmacological research.
Step 2: L-DOPA → Dopamine
L-DOPA is rapidly converted to dopamine in the cytoplasm.
-
Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).
-
Mechanism: AADC removes the carboxyl group from L-DOPA.
-
Cofactor: This enzyme utilizes pyridoxal phosphate (PLP), a derivative of vitamin B6, as a critical cofactor.[1]
Step 3: Dopamine → Norepinephrine
The final step in norepinephrine synthesis involves the transport of dopamine from the cytoplasm into synaptic vesicles.
-
Transporter: Vesicular Monoamine Transporter (VMAT).
-
Enzyme: Dopamine β-hydroxylase (DBH), located inside these vesicles.
-
Mechanism: DBH, a copper-containing monooxygenase, catalyzes the hydroxylation of the β-carbon on the ethylamine side chain of dopamine.
-
Cofactors: This reaction requires ascorbate (Vitamin C) and molecular oxygen.[1]
Once synthesized, norepinephrine is stored in these vesicles until an action potential triggers its release into the synaptic cleft.
Visualization: Norepinephrine Biosynthesis Pathway
Caption: The enzymatic pathway of norepinephrine synthesis from L-tyrosine.
Part 2: Technical Profile of Arterenone (Noradrenalone)
Arterenone, chemically known as 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is a ketone derivative of norepinephrine.[2] It is not an intermediate in the biological synthesis pathway but is significant as a laboratory chemical and a specified impurity in pharmaceutical-grade norepinephrine.
Chemical Identity and Structure
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | [2][3] |
| Synonyms | Noradrenalone, Arterenon, Noradrenaline Ketone | [2] |
| CAS Number | 499-61-6 | |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Identity | Norepinephrine EP Impurity B |
Structural Comparison: Arterenone vs. Norepinephrine
The key structural difference lies in the side chain. Norepinephrine has a hydroxyl group (-OH) at the beta-carbon position, making it an alcohol. Arterenone possesses a carbonyl group (C=O) at the same position, classifying it as a ketone. This seemingly minor difference is profound, as the enzymatic machinery for norepinephrine synthesis is specific for creating the hydroxyl group, not a ketone.
Caption: Chemical structures of Norepinephrine and Arterenone.
Hypothesized Biological Activity
While dedicated in vitro and in vivo studies on arterenone are limited, its structural features allow for several scientifically grounded hypotheses about its potential biological activity.[2]
-
Adrenergic Receptor Interaction: Due to its structural similarity to norepinephrine, arterenone is hypothesized to interact with α and β adrenergic receptors.[2] However, the substitution of a hydroxyl with a ketone group would significantly alter its binding affinity and functional activity (agonist vs. antagonist), which remains to be experimentally determined.
-
Antioxidant Properties: The presence of the catechol moiety (the 3,4-dihydroxyphenyl group) is a well-known feature that confers antioxidant capabilities.[1][2] Like other catechols, arterenone can likely act as a free radical scavenger by donating hydrogen atoms from its hydroxyl groups.
-
Interaction with Monoamine Oxidases (MAO): MAO enzymes are responsible for degrading catecholamines. It is plausible that arterenone could act as either a substrate or an inhibitor of MAO isoforms, potentially affecting the metabolism of other monoamines.[2]
It must be emphasized that these are hypotheses based on chemical structure. Rigorous experimental validation is required to confirm and quantify these potential activities.
Part 3: Experimental Methodologies for Norepinephrine Pathway Analysis
For researchers investigating the synthesis of norepinephrine, the focus remains on its true precursors and the enzymes that govern the pathway. Below are standardized protocols for such analysis.
Protocol 1: In Vitro Assay for Tyrosine Hydroxylase (TH) Activity
This protocol measures the activity of the rate-limiting enzyme in norepinephrine synthesis by quantifying the conversion of a radiolabeled tyrosine substrate to L-DOPA.
Methodology:
-
Tissue Preparation: Homogenize adrenal medulla or locus coeruleus tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. The supernatant contains the cytosolic TH enzyme.
-
Reaction Mixture: Prepare a reaction mixture in microcentrifuge tubes containing:
-
50 µL of tissue supernatant
-
Buffer solution
-
Cofactors: 1 mM FeSO₄, 1 mM Tetrahydrobiopterin (BH₄)
-
Substrate: 100 µM L-[¹⁴C]-Tyrosine
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 2M perchloric acid to precipitate proteins.
-
Separation: Centrifuge the tubes to pellet the precipitated protein. Use a cation-exchange column to separate the unreacted L-[¹⁴C]-Tyrosine from the product, [¹⁴C]-L-DOPA.
-
Quantification: Elute the [¹⁴C]-L-DOPA from the column and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of L-DOPA formation per unit of time per milligram of protein to determine TH activity.
Visualization: Workflow for TH Activity Assay
Caption: Experimental workflow for the in vitro tyrosine hydroxylase (TH) activity assay.
Conclusion
This guide provides a technically detailed and scientifically accurate overview of norepinephrine synthesis, while clarifying the identity and potential—though unproven—biological relevance of arterenone. The core takeaways for researchers and drug development professionals are:
-
Arterenone is not a biological precursor to norepinephrine. The established and validated pathway proceeds from L-tyrosine via L-DOPA and dopamine.
-
Arterenone is a ketone derivative of norepinephrine , primarily relevant as a chemical standard and pharmaceutical impurity.
-
Hypothesized activity of arterenone , based on its structure, includes potential interactions with adrenergic receptors and MAO, as well as antioxidant properties. These hypotheses require experimental validation.
A precise understanding of these biochemical distinctions is paramount for the integrity of research in neuropharmacology and drug development. Future investigations should focus on the well-defined enzymatic steps of the true biosynthetic pathway for therapeutic modulation and on systematically characterizing the pharmacology of related compounds like arterenone to uncover any potential off-target effects or novel activities.
References
-
StatPearls - NCBI Bookshelf. (2023). Physiology, Noradrenergic Synapse. Available at: [Link]
-
Cleveland Clinic. (2022). Norepinephrine: What It Is, Function, Deficiency & Side Effects. Available at: [Link]
-
Wikipedia. (2024). Norepinephrine. Available at: [Link]
-
University of Pittsburgh. (n.d.). Adrenergics Module. Available at: [Link]
-
Life in the Fast Lane (LITFL). (2024). Noradrenaline. Available at: [Link]
-
Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Available at: [Link]
-
RCSB PDB. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biological Activity of Noradrenaline Bitartrate in Scientific Investigations. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Available at: [Link]
-
Wikipedia. (2024). Adrenergic receptor. Available at: [Link]
-
YouTube. (2020). Adrenergic (adrenaline/epinephrine) Receptors. Available at: [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and functional analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (also known as Noradrenalone hydrochloride), a critical intermediate in the synthesis of sympathomimetic drugs and a significant impurity in norepinephrine preparations. This document moves beyond a simple recitation of facts, offering in-depth scientific rationales for analytical methodologies, predicted structural characteristics, and potential pharmacological activities. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the robust characterization and utilization of this compound. The guide encompasses a detailed examination of its physicochemical properties, spectroscopic profile, analytical methodologies for quantification and impurity profiling, and a discussion of its stability under stress conditions.
Introduction: The Significance of a Key Intermediate
2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a catecholamine derivative, holds a pivotal position in pharmaceutical chemistry.[1][2] Structurally, it is the ketone analog of the essential neurotransmitter and hormone norepinephrine. This structural relationship is the cornerstone of its significance, defining its role as a primary precursor in the synthesis of various adrenergic agonists and its emergence as a process-related impurity in the production of norepinephrine-based therapeutics.[3] A thorough understanding of its structural attributes, chemical reactivity, and analytical behavior is, therefore, not merely an academic exercise but a prerequisite for ensuring the quality, safety, and efficacy of numerous pharmaceutical products.
This guide provides a multi-faceted structural elucidation, beginning with its fundamental physicochemical properties and extending to a detailed (though partially predictive) spectroscopic analysis. We will explore the logical underpinnings of chromatographic methods for its separation and quantification and delve into its stability profile through the lens of forced degradation studies. Finally, we will leverage its structural similarity to norepinephrine to forecast its pharmacological interactions, providing a rational basis for further in-vitro and in-vivo investigation.
Physicochemical and Structural Properties
The identity and behavior of a molecule are dictated by its fundamental properties. For this compound, these parameters are crucial for everything from selecting appropriate analytical techniques to predicting its solubility and reactivity.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | [4] |
| Synonyms | Noradrenalone hydrochloride, Arterenone hydrochloride | [3] |
| CAS Number | 5090-29-9 | [5][6] |
| Molecular Formula | C₈H₁₀ClNO₃ | [4][5] |
| Molecular Weight | 203.62 g/mol | [4][5] |
| Melting Point | 250-280 °C (decomposes) | [5] |
| Appearance | Off-white to light brown crystalline powder | |
| Solubility | Soluble in water and dilute acids |
The molecule possesses a catechol moiety (a 1,2-dihydroxybenzene ring), a ketone, and a primary amine which is protonated in the hydrochloride salt form. These functional groups are the epicenters of its chemical reactivity and are responsible for its spectroscopic signature. The catechol group, in particular, is susceptible to oxidation, a key consideration for its handling and stability.
Spectroscopic Characterization: Elucidating the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted chemical shifts for the hydrochloride salt in a common NMR solvent, DMSO-d₆.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.0-10.0 (broad singlet, 2H): Aromatic hydroxyl protons (Ar-OH). The broadness is due to hydrogen bonding and exchange with residual water in the solvent.
-
δ 8.5-9.5 (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The positive charge deshields these protons, shifting them downfield. Their broadness is a result of quadrupolar relaxation and exchange.
-
δ 6.7-7.5 (multiplet, 3H): Aromatic protons (Ar-H). The substitution pattern on the benzene ring will give rise to a characteristic multiplet.
-
δ 4.0-4.2 (singlet, 2H): Methylene protons adjacent to the carbonyl and ammonium groups (-CH₂-). The singlet nature arises from the absence of adjacent protons for coupling.
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ 196-198: Ketone carbonyl carbon (C=O). This is a highly characteristic downfield shift.
-
δ 145-155: Aromatic carbons attached to the hydroxyl groups (Ar-C-OH).
-
δ 125-130: Quaternary aromatic carbon (Ar-C).
-
δ 115-120: Aromatic methine carbons (Ar-CH).
-
δ 45-50: Methylene carbon (-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 | O-H, N-H | Stretching (broad due to H-bonding) |
| 3100-3000 | C-H | Aromatic C-H stretching |
| 1680-1660 | C=O | Ketone carbonyl stretching |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1300-1000 | C-O, C-N | Stretching |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, the molecular ion peak (M⁺) for the free base would be observed at an m/z of 167.16.[3] The fragmentation pattern under electron ionization would likely be dominated by cleavages adjacent to the carbonyl and amine groups.
Expected Fragmentation Pathways:
-
Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring, and the bond between the carbonyl carbon and the methylene group are likely points of cleavage.[7]
-
Loss of small neutral molecules: Fragmentation may also occur through the loss of water or carbon monoxide.
The diagram below illustrates the predicted primary fragmentation pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 4. Noradenalone hydrochloride | C8H10ClNO3 | CID 199831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the In Vitro Stability and Degradation of Noradrenalone
Abstract
Noradrenalone, also known as norepinephrine, is a pivotal catecholamine in biomedical research, serving as a neurotransmitter and hormone. Its inherent instability in vitro presents a significant challenge, impacting the reproducibility and validity of experimental outcomes. This guide provides a comprehensive technical overview of the factors governing noradrenalone's stability and the mechanisms of its degradation. We will explore both chemical and enzymatic degradation pathways, offering field-proven insights into experimental design and execution for researchers, scientists, and drug development professionals. This document details robust protocols for stability assessment and provides a framework for the accurate interpretation of results, ensuring the integrity of in vitro studies involving this critical biomolecule.
Introduction: The Challenge of Noradrenalone's In Vitro Instability
Noradrenalone is a catecholamine characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups) and an amine side chain.[1][2] This structure is fundamental to its biological activity but also the primary reason for its pronounced instability in aqueous solutions. The catechol group is highly susceptible to oxidation, a process accelerated by factors prevalent in typical in vitro experimental setups, such as physiological pH, oxygen, light, and elevated temperatures.[3][4]
For researchers studying its effects on cellular signaling, neurotransmission, or developing novel therapeutics, understanding and controlling for this degradation is paramount. The formation of degradation products not only depletes the active compound, leading to an underestimation of its potency, but these byproducts, such as quinones and adrenochrome-type oxidation products, can also exhibit their own biological or toxicological effects, confounding experimental results.[2][5] This guide aims to equip the scientific community with the knowledge to mitigate these challenges through a deep understanding of noradrenalone's degradation pathways and the implementation of rigorous stability-indicating methodologies.
Mechanisms of Noradrenalone Degradation
The degradation of noradrenalone in vitro can be broadly categorized into two main pathways: chemical degradation, primarily through oxidation, and enzymatic degradation, which is highly relevant in biological matrices.
Chemical Degradation: The Oxidation Cascade
The primary route of non-enzymatic degradation for noradrenalone is the oxidation of its catechol moiety.[5] This process can be initiated by exposure to oxygen, light, and certain metal ions, and is significantly influenced by the pH of the solution.[4][6] The oxidation proceeds through a series of steps, leading to the formation of various colored and potentially reactive species.
The initial step involves the oxidation of the catechol group to an ortho-quinone.[7] This highly reactive intermediate can then undergo intramolecular cyclization to form leucoadrenochrome, which is further oxidized to adrenochrome, a colored compound. These quinone species can also polymerize to form melanin-like pigments, often observed as a pink or brown discoloration of the noradrenalone solution.[7] The presence of L-cysteine can divert this pathway, leading to the formation of cysteinyl conjugates.[7]
Factors that accelerate chemical degradation include:
-
pH: The rate of oxidation increases with pH, becoming more rapid in neutral to alkaline conditions (pH > 6.0).[4][6] Acidic conditions (pH 3.0-4.5) are generally preferred for stock solutions to enhance stability.[6]
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidation.[3]
-
Light: Exposure to UV or even ambient light can catalyze the oxidation process.[8][9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]
-
Metal Ions: Trace amounts of heavy metal ions can act as catalysts for oxidation.[3]
To mitigate chemical degradation, it is crucial to prepare fresh solutions, use antioxidants like ascorbic acid or sodium bisulfite, protect solutions from light, and store them at low temperatures.[10]
Enzymatic Degradation: The Metabolic Pathways
In biological systems, such as cell cultures or tissue homogenates, noradrenalone is primarily metabolized by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][11]
-
Monoamine Oxidase (MAO): This enzyme, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of noradrenalone.[1][12] This reaction converts noradrenalone to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[13]
-
Catechol-O-Methyltransferase (COMT): Found in the cytoplasm and synaptic cleft, COMT methylates one of the hydroxyl groups of the catechol ring.[1][11] This results in the formation of normetanephrine.
These initial metabolites are further processed by other enzymes, such as aldehyde dehydrogenase and aldehyde reductase.[14] The interplay between MAO and COMT leads to the formation of several downstream metabolites, with the major end product being vanillylmandelic acid (VMA).[14][15] Another significant metabolite is 3,4-dihydroxyphenylglycol (DHPG).[13][16]
The following diagram illustrates the primary enzymatic degradation pathways of noradrenalone:
Enzymatic degradation pathways of noradrenalone.
In Vitro Stability Assessment: Experimental Design and Protocols
A robust in vitro stability study is essential to determine the degradation kinetics of noradrenalone under specific experimental conditions. This involves subjecting the compound to a range of conditions that it might encounter during an experiment and quantifying its concentration over time.
Forced Degradation Studies
Forced degradation studies are a critical component of understanding a compound's stability profile.[5][17] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing. The goal is to identify potential degradation products and establish a stability-indicating analytical method.
Table 1: Typical Conditions for Forced Degradation Studies of Noradrenalone
| Stress Condition | Typical Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | Generally stable, potential for some degradation |
| Base Hydrolysis | 0.1 M NaOH, Room Temp, 1-4h | Rapid degradation and discoloration |
| Oxidation | 3-30% H₂O₂, Room Temp, 24h | Significant degradation, formation of colored products |
| Thermal Stress | 60-80°C, 24-72h | Increased rate of degradation |
| Photostability | ICH Q1B conditions (UV & visible light) | Degradation, especially in solution |
Stability in Experimental Media
It is crucial to assess the stability of noradrenalone in the specific media that will be used for the in vitro experiments (e.g., cell culture media, buffers).
Protocol for Assessing Stability in Cell Culture Medium:
-
Preparation of Noradrenalone Stock Solution: Prepare a concentrated stock solution of noradrenalone bitartrate in sterile, deoxygenated water or a suitable acidic buffer, potentially containing an antioxidant like ascorbic acid.[10]
-
Spiking into Culture Medium: Spike the noradrenalone stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to the final desired experimental concentration.
-
Incubation: Incubate the medium containing noradrenalone under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.
-
Sample Processing: Immediately stop any further degradation by adding a quenching agent (e.g., a strong acid) and/or placing the samples on ice. Store samples at -80°C until analysis.
-
Analysis: Quantify the remaining noradrenalone concentration using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[5][18]
Workflow for in vitro stability assessment.
Analytical Methodologies for Stability Assessment
The cornerstone of any stability study is a validated, stability-indicating analytical method. This method must be able to accurately quantify the parent compound in the presence of its degradation products, excipients, and matrix components.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the analysis of noradrenalone.[5][19] A stability-indicating method should be able to separate the noradrenalone peak from all known degradation products and any other interfering peaks.
Table 2: Example HPLC Method Parameters for Noradrenalone Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents like sodium 1-octanesulfonate may be used.[5] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at approximately 280 nm or 199 nm[5] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35°C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of noradrenalone and its metabolites in complex biological matrices.[20] The use of multiple reaction monitoring (MRM) allows for highly specific quantification.
Data Interpretation and Best Practices
The data from a stability study is typically presented as the percentage of the initial concentration of noradrenalone remaining at each time point. This can be used to determine the half-life (t₁/₂) or the time to 90% potency (t₉₀) under the tested conditions.
Key Considerations for Data Interpretation:
-
Mass Balance: In forced degradation studies, it is important to account for the total amount of drug substance, including both the parent compound and its degradation products, to ensure that all significant degradants are being detected.
-
Appearance of Degradation Products: Monitor the chromatograms for the appearance of new peaks, which may correspond to degradation products.
-
Physical Stability: In addition to chemical stability, it is important to observe the physical stability of the solution, noting any changes in color, clarity, or the formation of precipitates.[18][21]
Best Practices for Handling Noradrenalone In Vitro:
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[4][8]
-
Antioxidants: Consider the use of antioxidants such as ascorbic acid in your solutions, but be mindful of their potential to interfere with certain assays.[10]
-
Fresh Preparations: Prepare working solutions fresh for each experiment whenever possible.
-
pH Control: Maintain the pH of stock solutions in the acidic range (pH 3-4.5) to minimize oxidation.[6]
-
Minimize Exposure: Minimize the exposure of solutions to ambient light and temperature.
Conclusion
The in vitro stability of noradrenalone is a critical parameter that must be carefully considered and controlled in any experimental setting. A thorough understanding of its chemical and enzymatic degradation pathways allows for the design of more robust experiments and the generation of more reliable and reproducible data. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity of their in vitro studies and contribute to the advancement of our understanding of the multifaceted roles of this vital catecholamine.
References
-
Catecholamine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
noradrenaline and adrenaline degradation | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Aslan, S., & Ozkan, Y. (2013). Accumulation of Noradrenaline and Its Oxidation Products by Cultured Rodent Astrocytes. Neurochemical Research, 38(8), 1637-1644.
-
NEUROSCIENCE: NORADRENALINE TERMINATION: REUPTAKE & DEGRADATION, COCAINE/METHAMPHETAMINE MECHANISM. (2020, October 24). YouTube. Retrieved January 15, 2026, from [Link]
- de Abreu, L. C. L., Abrahim-Vieira, B., Garcia, R. M., de Sousa, V. P., & Cabral, L. M. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation.
-
Noradrenaline Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved January 15, 2026, from [Link]
- Rorie, D. K., & Tyce, G. M. (1982). Metabolism of Norepinephrine in Vitro by Dog Pulmonary Arterial Endothelium.
-
Biosynthesis and degradation of catecholamines - BrainKart. (2017, September 9). Retrieved January 15, 2026, from [Link]
-
Synthesis and Degradation of Catecholamines - MedicoApps. (n.d.). Retrieved January 15, 2026, from [Link]
-
Catecholamine turnover | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 15, 2026, from [Link]
- BenchChem. (2025). common degradation products of noradrenalone and how to avoid them. BenchChem.
- BenchChem. (2025). storage conditions to maintain the stability of noradrenalone. BenchChem.
- Kamal, S., & Lappin, S. L. (2023). Biochemistry, Catecholamine Degradation. In StatPearls.
- Yahya, S. (2019). The stability of Noradrenaline in physiological saline solutions.
- de Abreu, L. C. L., Abrahim-Vieira, B., et al. (2020).
- Boin, C., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. BMJ Open, 10(2), e032223.
- Shen, X. M., & Dryhurst, G. (1998). Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine. Journal of Organic Chemistry, 63(19), 6593-6602.
- D'Huart, E., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Francaises, 77(4), 305-312.
- Donnelly, R. F. (2012). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 65(4), 284-290.
- Kaushal, G., Sayre, B. E., & Prettyman, T. (2012). Stability-indicating HPLC method for the determination of the stability of extemporaneously prepared norepinephrine parenteral solutions. International Journal of Pharmaceutical Compounding, 16(1), 73-77.
- Potter, L. T., et al. (1965). Synthesis, Binding, Release, and Metabolism of Norepinephrine in Normal and Transplanted Dog Hearts.
- Hauth, L., et al. (1994). Metabolism of [3H]-noradrenaline in human dental pulp in vitro. Archives of Oral Biology, 39(1), 43-49.
- WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents. (n.d.).
-
DL-Norepinephrine hydrochloride | CAS#:55-27-6 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]
- Livezey, N. M. (2021). Method Development and Degradation Studies to Verify the Stabilization of a Gallium Prodrug of Epinephrine. University Digital Conservancy, University of Minnesota.
- D'Huart, E., et al. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units.
- Boin, C., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. BMJ Open, 10(2), e032223.
- Donnelly, R. F. (2012). Stability of norepinephrine solutions in normal saline and 5% dextrose in water. The Canadian Journal of Hospital Pharmacy, 65(4), 284-290.
-
NORADRENALONE - precisionFDA. (n.d.). Retrieved January 15, 2026, from [Link]
-
Neurotransmitters: What They Are, Functions & Types - Cleveland Clinic. (2022, March 14). Retrieved January 15, 2026, from [Link]
- Donnelly, R. F. (2001). Stability of norepinephrine infusions prepared in dextrose and normal saline solutions. The Canadian Journal of Hospital Pharmacy, 54(3), 184-188.
-
Norepinephrine | C8H11NO3 | CID 439260 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Udenfriend, S., & Wyngaarden, J. B. (1956). Biosynthesis of adrenaline and noradrenaline in vitro. Biochimica et Biophysica Acta, 20(1), 48-52.
- BenchChem. (2025). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays. BenchChem.
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved January 15, 2026, from [Link]
- Erk, N. (2014). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Current Pharmaceutical Analysis, 10(3), 139-151.
- de Abreu, L. C. L., et al. (2020). Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd.
- Singh, S., & Bakshi, M. (2000). Degradation Profiling by RP- HPLC: A Review. Indian Journal of Pharmaceutical Sciences, 62(4), 241-252.
Sources
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 7. Oxidation chemistry of (-)-norepinephrine in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine | 51-41-2 [chemicalbook.com]
- 9. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. brainkart.com [brainkart.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medicoapps.org [medicoapps.org]
- 16. Metabolism of norepinephrine in vitro by dog pulmonary arterial endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. | Semantic Scholar [semanticscholar.org]
- 18. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Arterenone Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Review of its Synthesis, Pharmacology, and Analytical Methodologies
Abstract
Arterenone hydrochloride, also known as noradrenalone hydrochloride, is a key catecholamine derivative primarily recognized as a crucial intermediate in the synthesis of norepinephrine and other adrenergic agonists. While its role as a precursor is well-established, a comprehensive understanding of its intrinsic pharmacological activities, pharmacokinetic profile, and detailed analytical protocols is often fragmented in the existing literature. This technical guide provides a consolidated and in-depth review of arterenone hydrochloride, designed for researchers, scientists, and drug development professionals. It navigates through its chemical identity, established and novel synthesis pathways with detailed experimental protocols, and explores its interactions with the adrenergic system. Furthermore, this guide presents validated analytical methodologies for its quantification and discusses its potential, albeit less explored, therapeutic applications. The content is structured to provide not just a recitation of facts, but a causal understanding of the scientific principles and experimental designs, fostering a deeper comprehension for future research and development endeavors.
Introduction: The Chemical and Biological Significance of Arterenone Hydrochloride
Arterenone hydrochloride, chemically designated as 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a catecholamine that shares a structural resemblance to endogenous neurotransmitters like norepinephrine and epinephrine.[1][2] Its primary significance in the pharmaceutical landscape lies in its role as a direct precursor to norepinephrine, a vital neurotransmitter and hormone that regulates critical physiological functions, including heart rate, blood pressure, and the 'fight-or-flight' response.[3][4] The synthesis of norepinephrine often proceeds through the reduction of the ketone group of arterenone.[3][5]
While its identity as a synthetic intermediate is paramount, the inherent biological activity of arterenone hydrochloride warrants closer examination. Given its structural similarity to other adrenergic agonists, it is hypothesized to interact with adrenergic receptors (alpha and beta), which mediate the physiological effects of catecholamines.[6] Understanding these interactions is crucial not only for optimizing the synthesis of its derivatives but also for exploring any potential direct pharmacological effects it may possess. This guide will delve into the knowns and unknowns of arterenone hydrochloride's pharmacology, providing a roadmap for future investigations.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of arterenone hydrochloride is fundamental for its synthesis, handling, and analysis.
| Property | Value | Source |
| Chemical Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride | [1][2] |
| Synonyms | Arterenone HCl, Noradrenalone HCl, Noradrenaline EP Impurity B HCl | [1][2] |
| CAS Number | 5090-29-9 (for hydrochloride), 499-61-6 (for free base) | [1][2] |
| Molecular Formula | C₈H₉NO₃·HCl | [1] |
| Molecular Weight | 203.62 g/mol (167.16 g/mol for free base + 36.46 g/mol for HCl) | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 235 °C (decomposes) | |
| Solubility | Sparingly soluble in water; very slightly soluble in alcohol and ether; readily soluble in dilute acids.[3] |
Synthesis of Arterenone Hydrochloride: Pathways and Protocols
The synthesis of arterenone hydrochloride is a critical step in the production of norepinephrine and related pharmaceuticals. Several synthetic routes have been developed, each with its own advantages and challenges. The most common pathway involves the reaction of a catechol derivative with a haloacetyl chloride followed by amination.
Synthesis Pathway Overview
A prevalent synthetic route starts from catechol, which undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-chloro-1-(3,4-dihydroxyacetophenone). This intermediate is then reacted with hexamine (hexamethylenetetramine) to form a hexamine salt, which is subsequently hydrolyzed to yield arterenone. Finally, treatment with hydrochloric acid affords arterenone hydrochloride.[3]
Figure 1: General synthetic pathway for arterenone hydrochloride.
Detailed Experimental Protocol
This protocol is a synthesized representation from multiple sources and should be adapted and optimized based on laboratory conditions.[3][4]
Step 1: Preparation of 2-Chloro-1-(3,4-dihydroxyacetophenone)
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend aluminum chloride (300 g) in methylene chloride (1000 ml). Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Reactants: Add catechol (100 g) portion-wise to the cooled suspension while maintaining the temperature. Subsequently, add chloroacetyl chloride (108 g) dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 25-30 °C for 20-24 hours.
-
Work-up: Quench the reaction by slowly adding it to aqueous HCl. Filter the resulting solid. The wet cake is then charged into water containing acetic acid, filtered, and washed with water to yield 2-chloro-1-(3,4-dihydroxyacetophenone).
Step 2: Preparation of the Hexamine Salt
-
Reaction Setup: In a round bottom flask, charge 2-chloro-1-(3,4-dihydroxyacetophenone) (100 g), hexamine (87 g), isopropanol (500 ml), and chloroform (400 ml).
-
Reaction: Stir the mixture at reflux temperature for 6 hours.
-
Isolation: After completion, cool the reaction mixture to 25-30 °C. Filter the solid product and wash the wet cake with isopropanol and methanol to obtain the hexamine salt.
Step 3: Preparation of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride (Arterenone Hydrochloride)
-
Hydrolysis: In a round bottom flask, charge the hexamine salt (100 g) with methanol (600 ml) and aqueous HCl. Heat the reaction mixture to 55-60 °C.
-
Isolation of Free Base: After the reaction is complete, dissolve the mass in water and adjust the pH with liquor ammonia to precipitate the free base. Filter the solid, wash with water, and dry at 45-50 °C.
-
Salt Formation: Charge the dried free base into methanol (900 ml) and adjust the pH to 1-1.5 with isopropanolic HCl (IPA.HCl). Distill off the methanol completely to obtain a white solid, which is isolated by filtration to yield arterenone hydrochloride.
Pharmacology and Mechanism of Action
The pharmacological profile of arterenone hydrochloride is intrinsically linked to the adrenergic system, which comprises a family of G protein-coupled receptors (GPCRs) that are targets for catecholamines.[7] These receptors are broadly classified into alpha (α) and beta (β) subtypes, each with further subdivisions (α₁, α₂, β₁, β₂, β₃).[2]
Interaction with Adrenergic Receptors
Due to its structural similarity to norepinephrine, arterenone is expected to bind to and potentially activate adrenergic receptors. The specific binding affinities (Ki) and functional potencies (EC50) at each receptor subtype would determine its overall pharmacological effect.
-
α₁-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins, and their activation leads to an increase in intracellular calcium, resulting in smooth muscle contraction and vasoconstriction.[7]
-
α₂-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent physiological responses, including inhibition of neurotransmitter release.[7]
-
β-Adrenergic Receptors: These receptors are mainly coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing cAMP levels. This leads to various effects depending on the subtype and tissue location:
-
β₁-receptors: Predominantly in the heart, their activation increases heart rate and contractility.[2]
-
β₂-receptors: Found in various tissues, including bronchial smooth muscle, their activation leads to smooth muscle relaxation (bronchodilation).[2]
-
β₃-receptors: Primarily located in adipose tissue, they are involved in lipolysis.[2]
-
Figure 2: Potential signaling pathways of arterenone hydrochloride via adrenergic receptors.
Note: Specific binding affinities and functional activities of arterenone hydrochloride at each receptor subtype require further experimental validation.
In Vitro and In Vivo Pharmacological Effects
While detailed studies specifically on arterenone are limited, its structural similarity to norepinephrine suggests potential cardiovascular effects.
-
In Vitro Studies: Experiments using isolated tissues, such as aortic rings, can elucidate the direct effects of arterenone on smooth muscle contraction and relaxation.[1][8] A typical protocol would involve mounting aortic rings in an organ bath and measuring isometric tension in response to cumulative doses of arterenone. This would allow for the determination of its potency (EC50) and efficacy as a vasoconstrictor or vasodilator.
-
In Vivo Studies: Animal models can be used to assess the systemic cardiovascular effects of arterenone hydrochloride.[9] Parameters such as blood pressure and heart rate can be monitored following intravenous administration of varying doses to construct dose-response curves.[10][11]
Future Research Direction: A significant gap in the literature is the lack of comprehensive studies on the direct pharmacological effects of arterenone. Future research should focus on determining its receptor binding profile and characterizing its in vitro and in vivo effects to fully understand its biological activity.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of a compound describes its journey through the body and is a critical aspect of drug development.[6][8] Currently, there is a scarcity of published data on the ADME properties of arterenone hydrochloride.
-
Absorption: The route of administration significantly impacts absorption. For research purposes, intravenous administration is common to achieve direct systemic exposure.[9]
-
Distribution: The distribution of arterenone to various tissues would depend on its physicochemical properties, such as its lipophilicity and plasma protein binding.
-
Metabolism: Catecholamines are typically metabolized by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[12] It is plausible that arterenone undergoes similar metabolic pathways.
-
Excretion: The metabolites and any unchanged drug are primarily excreted through the kidneys.[12]
Experimental Approach to Determine ADME Profile:
-
Administration: Administer a labeled form of arterenone hydrochloride (e.g., ¹⁴C-labeled) to animal models.
-
Sample Collection: Collect blood, urine, and feces at various time points.
-
Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites in the collected samples.[13]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification of arterenone hydrochloride in various matrices, including pharmaceutical preparations and biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[14]
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method with UV detection is suitable for the routine analysis of arterenone hydrochloride.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of arterenone. |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Method Validation: A robust HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Figure 3: General workflow for HPLC analysis of arterenone hydrochloride.
Therapeutic Potential and Future Perspectives
While the primary application of arterenone hydrochloride is as a synthetic intermediate, its structural similarity to hemostatic agents and adrenergic drugs suggests potential, yet largely unexplored, therapeutic avenues.
Hemostatic Agent
Some sources classify arterenone as a hemostatic agent.[15] Hemostatic agents promote blood clotting and are used to control bleeding.[15] The mechanism by which arterenone might exert hemostatic effects is not well-documented but could involve vasoconstriction mediated by α-adrenergic receptors, which would reduce blood flow at the site of injury. Further research is needed to validate this potential application and elucidate the underlying mechanism.
Research Tool
As a stable precursor to norepinephrine, arterenone hydrochloride can serve as a valuable research tool for studying the synthesis and metabolism of catecholamines. It can also be used in pharmacological studies to investigate the structure-activity relationships of adrenergic receptor ligands.
Conclusion
Arterenone hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. While its role as a key intermediate in the synthesis of norepinephrine is well-established, this guide has highlighted the need for a more comprehensive understanding of its intrinsic biological properties. The detailed synthesis and analytical protocols provided herein offer a practical resource for researchers. However, the significant gaps in our knowledge of its specific interactions with adrenergic receptor subtypes, its pharmacokinetic profile, and its potential direct therapeutic effects represent fertile ground for future investigation. A deeper exploration of these areas will not only enhance our fundamental understanding of catecholamine biology but may also unveil novel therapeutic applications for this important molecule.
References
-
Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Effect of milrinone on contractility and 45Ca movements in the isolated rabbit aorta. (n.d.). Retrieved from [Link]
-
Norepinephrine bitartrate - New Drug Approvals. (2021, March 18). Retrieved from [Link]
-
Norepinephrine bitartrate - Drug Approvals International. (2021, March 18). Retrieved from [Link]
- WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents. (n.d.).
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone - LookChem. (n.d.). Retrieved from [Link]
-
Adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Influence of antihypertensive drugs on aortic and coronary effects of Ang-(1-7) in pressure-overloaded rats - NIH. (n.d.). Retrieved from [Link]
-
Achieving hemostasis in dermatology-Part II: Topical hemostatic agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
205029Orig1s000 - accessdata.fda.gov. (2012, December 4). Retrieved from [Link]
-
Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC - NIH. (n.d.). Retrieved from [Link]
-
The selectivity of β-adrenoceptor agonists at human β1-, β2 - NIH. (n.d.). Retrieved from [Link]
-
The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC - NIH. (n.d.). Retrieved from [Link]
-
EC50 of adrenaline-atenolol: Functional agonist assay using Langendorff isolated rabbit heart tethered to powerLab data acquisit - ResearchGate. (2012, April 22). Retrieved from [Link]
-
Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed. (n.d.). Retrieved from [Link]
-
Alpha 1 Adrenoceptor Subtype Mediates Noradrenaline Induced Contraction of the Human Internal Mammary Artery: Radioligand and Functional Studies - PubMed. (n.d.). Retrieved from [Link]
-
Development of a HPLC-UV method for quantification of stattic in aqueous and human plasma samples - ResearchGate. (2025, August 10). Retrieved from [Link]
-
art-03-bosanceanu 856-864 - Farmacia Journal. (n.d.). Retrieved from [Link]
- 19. Patil, Santosh, et al. "Quantification and Validation of a HPLC-UV Method for Simultaneous Analy - Google Scholar. (n.d.).
-
Hemostatic and anesthetic efficacy of 4% articaine HCl with 1:200000 epinephrine and 4% articaine HCl with 1:100000 epinephrine when administered intraorally for periodontal surgery - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed. (n.d.). Retrieved from [Link]
-
Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Acute cardiovascular response to a single large intravenous dose of methylprednisolone and its effects on the responses to norepinephrine and isoproterenol - PubMed. (n.d.). Retrieved from [Link]
-
Excretion and metabolism of catecholamines by the isolated perfused rat kidney - PMC - NIH. (n.d.). Retrieved from [Link]
-
The dose-response relationship between norepinephrine dose and mean arterial pressure with and without general anaesthesia: A study in healthy volunteers - PubMed. (2025, November 21). Retrieved from [Link]
-
Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - KoreaMed Synapse. (2017, June 26). Retrieved from [Link]
-
Effect of the plant-based hemostatic agent Ankaferd Blood Stopper® on the biocompatibility of mineral trioxide aggregate - ResearchGate. (n.d.). Retrieved from [Link]
-
In vivo measurement of neuronal uptake of norepinephrine in the human heart - PubMed. (n.d.). Retrieved from [Link]
- CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents. (n.d.).
-
Acute effect of amiodarone on cardiovascular reflexes of normotensive and renal hypertensive rats - SciELO. (n.d.). Retrieved from [Link]
-
Initial evaluation of a nano-engineered hemostatic agent in a severe vascular and organ hemorrhage swine model - PubMed. (n.d.). Retrieved from [Link]
-
The dose-response relationship between norepinephrine dose and mean arterial pressure with and without general anaesthesia: A study in healthy volunteers | Request PDF - ResearchGate. (2026, January 6). Retrieved from [Link]
-
The vasorelaxatory effect of the milrinone on the preconstricted rat aorta - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Evidence against β3-adrenoceptors or low affinity state of β1-adrenoceptors mediating relaxation in rat isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic hemostatic medications for reducing surgical blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of milrinone on contractility and 45Ca movements in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute cardiovascular response to a single large intravenous dose of methylprednisolone and its effects on the responses to norepinephrine and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dose-response relationship between norepinephrine dose and mean arterial pressure with and without general anaesthesia: A study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excretion and metabolism of catecholamines by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Metabolism, and Excretion of [14C]Esaxerenone, a Novel Mineralocorticoid Receptor Blocker in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19. Patil, Santosh, et al. "Quantification and Validation of a HPLC-UV Method for Simultaneous Analy - Google Scholar [scholar.google.com]
- 15. Recent advances in the medical applications of hemostatic materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Arterenone Hydrochloride (Norepinephrine Hydrochloride) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of Arterenone Hydrochloride, more commonly known as Norepinephrine Hydrochloride, in mouse models. Arterenone, a potent adrenergic agonist, is a critical tool in various research fields, including cardiovascular, neurological, and immunological studies.[1][2][3] This guide offers detailed protocols, explains the underlying scientific principles of experimental choices, and presents data in a clear, accessible format. It is designed to ensure the safe, effective, and reproducible use of this compound in a research setting.
Introduction: Understanding Arterenone Hydrochloride (Norepinephrine)
Arterenone hydrochloride is the hydrochloride salt of arterenone, also known as norepinephrine or noradrenaline.[4] It is a catecholamine that functions as a neurotransmitter and hormone, playing a crucial role in the body's "fight or flight" response.[5] Norepinephrine is the primary neurotransmitter of the sympathetic nervous system, which regulates a wide array of physiological processes.[5][6]
Mechanism of Action: Norepinephrine exerts its effects by binding to and activating adrenergic receptors on the surface of cells.[1] There are two main types of adrenergic receptors: alpha (α) and beta (β), each with subtypes (α1, α2, β1, β2, β3).[5][7]
-
α-Adrenergic Receptors: Primarily mediate vasoconstriction, leading to an increase in blood pressure.[1][8]
-
β-Adrenergic Receptors: Primarily mediate increases in heart rate and contractility, as well as bronchodilation and metabolic effects.[1][9]
Norepinephrine has a higher affinity for α-adrenergic receptors than for β-adrenergic receptors.[1] This pharmacological profile makes it a potent vasoconstrictor and a key agent for studying cardiovascular function and dysfunction.[1][8]
Applications in Mouse Models
The physiological effects of norepinephrine make it a valuable tool for a variety of mouse models:
-
Cardiovascular Research: Inducing hypertension, studying cardiac hypertrophy, and modeling heart failure.[10][11][12]
-
Neurological Research: Investigating the role of the noradrenergic system in conditions like Parkinson's disease, Alzheimer's disease, and depression.[2][13][14]
-
Immunology Research: Examining the neuro-immune axis and the influence of the sympathetic nervous system on immune responses.[3][9][15][16]
-
Sepsis and Shock Models: Simulating and studying the pathophysiology of septic shock and testing therapeutic interventions.[17][18]
Experimental Design Considerations
Dosage and Administration Route
The choice of dosage and administration route is critical and depends on the specific research question.
| Administration Route | Typical Dosage Range (per mouse) | Advantages | Disadvantages | Primary Applications |
| Intravenous (IV) | 1 - 100 ng (bolus); 50 ng/min (infusion)[19][20] | Rapid onset, precise dose control.[21] | Technically challenging, requires anesthesia and catheterization. | Acute cardiovascular studies, sepsis models.[17][19] |
| Intraperitoneal (IP) | 0.2 - 2 mg/kg/day[22][23] | Easier to perform than IV. | Slower and less predictable absorption, potential for local irritation. | Chronic studies, neurological and metabolic studies.[22][23] |
| Subcutaneous (SC) | 3 mg/kg[24] | Slow, sustained release. | Variable absorption, potential for skin necrosis at the injection site. | Studies requiring prolonged exposure, hematopoiesis research.[24] |
Important Note: Dosages can vary significantly between studies. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental model and endpoints.
Vehicle Selection and Solution Preparation
-
Vehicle: 0.9% sterile saline is the most common vehicle for dissolving norepinephrine hydrochloride.[22]
-
Stabilization: Norepinephrine is prone to oxidation. To prevent degradation, it is recommended to prepare solutions fresh and protect them from light. The addition of an antioxidant like ascorbic acid (e.g., 100 mg/L) can improve stability.[19]
-
pH: The pH of the saline solution used to dissolve norepinephrine can impact its stability. A pH of 5.5 has been shown to be suitable.[22]
Potential Adverse Effects and Monitoring
Researchers must be aware of the potential adverse effects of norepinephrine administration in mice.[22][23]
-
Cardiovascular: Bradycardia (slow heart rate), arrhythmias (irregular heartbeat), and excessive hypertension.[25][26]
-
Urogenital: Bladder distension and reduced kidney perfusion have been reported with intraperitoneal administration.[22][23]
-
Tissue Necrosis: Extravasation (leakage) from the injection site, particularly with IV and SC routes, can cause severe tissue damage.[1][27]
Monitoring: Close monitoring of the animals is essential. This should include observing for signs of distress, changes in behavior, and any visible adverse effects at the injection site. In cardiovascular studies, continuous monitoring of blood pressure and heart rate is recommended.[27][28]
Detailed Protocols
Protocol for Intravenous (IV) Bolus Injection
This protocol is adapted for acute cardiovascular studies.
Materials:
-
Norepinephrine hydrochloride
-
Sterile 0.9% saline
-
Ascorbic acid (optional)
-
Anesthetic (e.g., isoflurane)
-
IV cannula (e.g., 22G)
-
Precision syringe (e.g., Hamilton syringe)
-
Heating pad
-
Monitoring equipment (ECG, blood pressure monitor)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Place the mouse on a heating pad to maintain body temperature.
-
Cannulation: Surgically expose the right jugular vein and insert an IV cannula.[19]
-
Solution Preparation: Prepare a stock solution of norepinephrine in 0.9% saline (with ascorbic acid if desired). Dilute to the final desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 ng per 10 µl).[19]
-
Administration: Inject a 10 µl bolus of the desired norepinephrine concentration through the cannula using a precision syringe.[19][20]
-
Monitoring: Continuously monitor heart rate, blood pressure, and ECG throughout the experiment.[27]
-
Recovery/Euthanasia: Follow approved institutional guidelines for post-procedural recovery or euthanasia.
Protocol for Intraperitoneal (IP) Injection
This protocol is suitable for studies requiring systemic administration over a longer period.
Materials:
-
Norepinephrine hydrochloride
-
Sterile 0.9% saline
-
Insulin syringe with a 27-30G needle
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse.
-
Solution Preparation: Dissolve norepinephrine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., to deliver 0.2 or 2 mg/kg).[22][23]
-
Dose Calculation: Weigh the mouse to accurately calculate the injection volume.
-
Injection: Lift the mouse by the scruff of the neck and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions, particularly bladder distension.[22][23]
Signaling Pathways and Visualization
Norepinephrine binding to adrenergic receptors activates downstream signaling cascades. The diagram below illustrates the canonical β-adrenergic receptor signaling pathway.
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
Conclusion
The in vivo administration of arterenone hydrochloride (norepinephrine hydrochloride) is a powerful technique for investigating a wide range of physiological and pathological processes in mouse models. Careful consideration of the experimental design, including dosage, administration route, and potential side effects, is paramount for obtaining reliable and reproducible data. The protocols and information provided in this guide are intended to serve as a foundation for researchers to develop and implement their own studies safely and effectively.
References
-
Wikipedia. Norepinephrine (medication). [Link]
-
DrugBank. Norepinephrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Naicker, S., et al. (2018). A cautionary note for researchers treating mice with the neurotransmitter norepinephrine. PLoS One, 13(8), e0201064. [Link]
-
Farzam, K., & Tivakaran, V. S. (2023). Norepinephrine. In StatPearls. StatPearls Publishing. [Link]
-
PubChem. Norepinephrine. [Link]
-
Naicker, S., et al. (2018). A cautionary note for researchers treating mice with the neurotransmitter norepinephrine. Heliyon, 4(9), e00713. [Link]
-
Bhandari, P., & Thada, P. (2023). Physiology, Noradrenergic Synapse. In StatPearls. StatPearls Publishing. [Link]
-
Vila-Bedmar, R., et al. (2020). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroinflammation, 17(1), 213. [Link]
-
ResearchGate. Norepinephrine: Adrenergic Receptors. [Link]
-
Wikipedia. Norepinephrine. [Link]
-
Rommelfanger, K. S., et al. (2007). Norepinephrine loss produces more profound motor deficits than MPTP treatment in mice. Proceedings of the National Academy of Sciences of the United States of America, 104(33), 13404–13409. [Link]
-
Westenbrink, B. D., et al. (2004). Norepinephrine-induced acute heart failure in transgenic mice overexpressing erythropoietin. Cardiovascular Research, 62(3), 518–527. [Link]
-
Westenbrink, B. D., et al. (2004). Norepinephrine-induced acute heart failure in transgenic mice overexpressing erythropoietin. Cardiovascular Research, 62(3), 518–527. [Link]
-
Padro, C. J., & Sanders, V. M. (2014). Molecular mechanisms underlying β-adrenergic receptor-mediated cross-talk between sympathetic neurons and immune cells. Journal of Leukocyte Biology, 95(4), 575–583. [Link]
-
Maestroni, G. J. M. (2000). Norepinephrine protects mice from acute lethal doses of carboplatin. Experimental Hematology, 28(4), 435–440. [Link]
-
Liu, Y., et al. (2017). Norepinephrine Inhibits Th17 Cells via β2-Adrenergic Receptor (β2-AR) Signaling in a Mouse Model of Rheumatoid Arthritis. Medical Science Monitor, 23, 1639–1649. [Link]
-
Heneka, M. T., et al. (2018). Targeting norepinephrine in mild cognitive impairment and Alzheimer's disease. Alzheimer's & Dementia, 14(7), 937–946. [Link]
-
Colucci, W. S. (1996). The effects of norepinephrine on myocardial biology: implications for the therapy of heart failure. Clinical and Experimental Hypertension, 18(3-4), 439–450. [Link]
-
Colucci, W. S. (1996). The effects of norepinephrine on myocardial biology: Implications for the therapy of heart failure. Clinical and Experimental Hypertension, 18(3-4), 439-450. [Link]
-
Remondino, A., et al. (1999). Inhibition of norepinephrine-induced cardiac hypertrophy in s100beta transgenic mice. The Journal of Clinical Investigation, 104(8), 999–1007. [Link]
-
Cleveland Clinic. Norepinephrine: What It Is, Function, Deficiency & Side Effects. [Link]
-
O'Donnell, J. M., et al. (2002). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 99(16), 10859–10864. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 439260, Norepinephrine. [Link]
-
Keller, N. R., et al. (2003). Norepinephrine Transporter–Deficient Mice Exhibit Excessive Tachycardia and Elevated Blood Pressure With Wakefulness and Activity. Circulation, 107(15), 2017–2024. [Link]
-
Kapri, D., et al. (2021). Genetic loss of norepinephrine does not alter adult hippocampal neurogenesis in dopamine beta-hydroxylase deficient mice. Neuroscience Letters, 756, 135941. [Link]
-
Stanzel, R. M., et al. (2023). Impact of norepinephrine on immunity and oxidative metabolism in sepsis. Frontiers in Immunology, 14, 1184824. [Link]
-
PubChem. Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1). [Link]
-
Zhang, Y., et al. (2025). Norepinephrine promotes activated B cells to identify and kill effector CD8+ T cells through FasL/Fas pathway in spleen mononuclear cells isolated from experimental autoimmune encephalomyelitis. Brain, Behavior, and Immunity, 125, 294-307. [Link]
-
LookChem. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. [Link]
-
Xu, F., et al. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. Nature Neuroscience, 3(5), 465–471. [Link]
-
WikEM. Norepinephrine. [Link]
-
Drugs.com. Norepinephrine Side Effects: Common, Severe, Long Term. [Link]
-
Chu, C. P., et al. (2016). Effects of Norepinephrine on Spontaneous Firing Activity of Cerebellar Purkinje Cells in Vivo in Mice. Neuroscience Letters, 630, 222–227. [Link]
-
Jha, S., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. The Journal of Neuroscience, 30(8), 3121–3133. [Link]
-
Tschöp, J., et al. (2022). The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis. PLoS One, 17(8), e0272824. [Link]
-
Chen, C., et al. (2019). The Release of Norepinephrine in C57BL/6J Mice Treated with 6-Hydroxydopamine (6-OHDA) is Associated with Translocations in Enteric Escherichia coli via the QseC Histidine Kinase Receptor. Medical Science Monitor, 25, 7866–7875. [Link]
-
Maestroni, G. J. M. (2005). Norepinephrine modulates human dendritic cell activation by altering cytokine release. Journal of Neuroimmunology, 167(1-2), 68–75. [Link]
-
electronic medicines compendium (emc). Noradrenaline (Norepinephrine) 0.08 mg/ml, solution for infusion - Summary of Product Characteristics (SmPC). [Link]
-
BCEHS Handbook. NORepinephrine. [Link]
-
Tschöp, J., et al. (2022). The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis. PLoS One, 17(8), e0272824. [Link]
-
Royal Hospital for Women. LOCAL OPERATING PROCEDURE – CLINICAL NORADRENALINE DRUG PROTOCOL. [Link]
Sources
- 1. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]
- 2. Targeting norepinephrine in mild cognitive impairment and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of norepinephrine on immunity and oxidative metabolism in sepsis [frontiersin.org]
- 4. Norepinephrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Norepinephrine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of norepinephrine on myocardial biology: implications for the therapy of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of norepinephrine on myocardial biology: Implications for the therapy of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of norepinephrine-induced cardiac hypertrophy in s100beta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norepinephrine loss produces more profound motor deficits than MPTP treatment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norepinephrine Inhibits Th17 Cells via β2-Adrenergic Receptor (β2-AR) Signaling in a Mouse Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Norepinephrine promotes activated B cells to identify and kill effector CD8+ T cells through FasL/Fas pathway in spleen mononuclear cells isolated from experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Norepinephrine-induced acute heart failure in transgenic mice overexpressing erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A cautionary note for researchers treating mice with the neurotransmitter norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 24. Norepinephrine protects mice from acute lethal doses of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. drugs.com [drugs.com]
- 27. wvoems.org [wvoems.org]
- 28. medicines.org.uk [medicines.org.uk]
HPLC method for quantification of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
An Application Note for the Quantification of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a robust and reliable isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. This compound, also known as Noradenalone hydrochloride, is a key pharmaceutical intermediate and a known impurity in certain drug products[1]. The method detailed herein is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The scientific rationale behind the selection of chromatographic parameters is discussed to ensure methodological transparency and facilitate adaptation or troubleshooting.
Introduction and Scientific Principle
This compound is a polar, aromatic compound featuring a catechol moiety and a primary amine group.[2] Its molecular structure presents specific challenges and opportunities for chromatographic analysis. The catechol group is susceptible to oxidation but also provides a strong chromophore for UV detection. The primary amine (pKa of the free base is predicted around 7.89) requires careful pH control to ensure a consistent ionic state for reproducible retention and symmetrical peak shape.[3]
This method leverages the principles of reversed-phase chromatography, which separates analytes based on their hydrophobicity.
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its versatility and strong hydrophobic retention characteristics.
-
Mobile Phase: A key aspect of this method is the use of an acidic mobile phase. By maintaining a low pH (approximately 2.5), the primary amine on the analyte is fully protonated (R-NH3+). This single ionic state prevents peak splitting and tailing that can occur at intermediate pH values. Furthermore, the acidic environment helps to suppress the ionization of residual silanol groups on the silica backbone of the stationary phase, minimizing undesirable secondary interactions. The low pH also enhances the stability of the catechol group, which is prone to oxidation at neutral or alkaline pH.
-
Detection: The 3,4-dihydroxyphenyl group (catechol) contains a π-electron system that strongly absorbs ultraviolet (UV) light.[4] Based on the structure, a detection wavelength in the range of 275-280 nm is optimal for achieving high sensitivity, similar to other phenolic compounds like tyrosine.[5]
This combination of a C18 column with an acidic mobile phase provides excellent retention, resolution, and peak symmetry for the target analyte.
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (ACS Grade, ~85%)
-
Water (HPLC or Milli-Q grade)
-
Methanol (HPLC Grade)
Equipment
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PVDF).
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Run Time | 10 minutes |
Experimental Protocols
The logical flow of the experimental procedure is outlined below.
Caption: Overall experimental workflow from preparation to final quantification.
Mobile Phase Preparation (0.1% H₃PO₄ in Water)
-
Add 900 mL of HPLC-grade water to a 1000 mL glass media bottle.
-
Carefully add 1.0 mL of concentrated orthophosphoric acid (~85%) to the water.
-
Make up the volume to 1000 mL with water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
This solution constitutes the aqueous component of the mobile phase (Aqueous Phase A).
-
The final mobile phase is prepared by mixing Aqueous Phase A and Acetonitrile (Organic Phase B) in a 90:10 ratio (v/v).
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard solution with the mobile phase.
-
Sample Solution Preparation
-
Accurately weigh a portion of the test sample expected to contain approximately 10.0 mg of the analyte into a 100 mL volumetric flask.
-
Follow the dissolution and dilution steps described for the Stock Standard Solution (Step 3.2.1). This creates a target concentration of 100 µg/mL.
-
If necessary, perform further dilutions with the mobile phase to bring the concentration within the range of the calibration curve (e.g., a 1:4 dilution to achieve 25 µg/mL).
-
Prior to injection, filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]
System Suitability and Method Validation
System Suitability Testing (SST)
Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Perform five replicate injections of a working standard (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Confirms injection and system precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump and mobile phase stability. |
Method Validation Rationale
For use in a regulated environment, the method should be fully validated according to ICH Q2(R1) guidelines. The key validation parameters are outlined in the diagram below.
Caption: Key parameters for HPLC method validation based on ICH guidelines.
Typical Results
A successful injection should yield a sharp, symmetrical peak for this compound with a retention time of approximately 4-6 minutes under the specified conditions.
Linearity Data: A typical calibration curve should demonstrate excellent linearity over the concentration range of 1-50 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | ~25000 |
| 5.0 | ~125000 |
| 10.0 | ~250000 |
| 25.0 | ~625000 |
| 50.0 | ~1250000 |
| Regression (r²) | ≥ 0.999 |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The carefully chosen mobile phase and column provide excellent peak shape and resolution. The protocol is suitable for routine quality control analysis, stability studies, and research applications.
References
-
LookChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Noradenalone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Boron Molecular. (n.d.). This compound. Retrieved from [Link]
-
Justia Patents. (2020). PROCESS FOR THE PREPARATION OF l-NOREPINEPHRINE BITARTRATE MONOHYDRATE HAVING HIGH ENANTIOMERIC PURITY. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.
-
National Center for Biotechnology Information. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
Sources
- 1. Noradenalone hydrochloride | C8H10ClNO3 | CID 199831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Arterenone Hydrochloride in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Research Landscape of Arterenone Hydrochloride
Arterenone hydrochloride, also known as noradrenalone hydrochloride, occupies a unique position in the pharmacopeia of cardiovascular research. Chemically identified as 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one, it is recognized both as an intermediate in the synthesis of norepinephrine and as a related impurity[1][2][3]. Its structural similarity to norepinephrine, a pivotal neurotransmitter and hormone in the regulation of cardiovascular function, suggests a potential for biological activity within the cardiovascular system. However, it is crucial to acknowledge that dedicated research on the specific cardiovascular effects of arterenone hydrochloride is not as extensive as that for its well-characterized analogue, norepinephrine.
This guide is, therefore, structured to provide a comprehensive framework for initiating and conducting research with arterenone hydrochloride. It will leverage the vast body of knowledge on norepinephrine to infer potential mechanisms of action and to propose robust experimental protocols. Researchers should view these notes as a foundational resource, emphasizing the necessity for empirical validation at every stage of investigation.
Section 1: Chemical and Pharmacological Profile
1.1. Chemical Identity and Properties
| Property | Value | Source(s) |
| Chemical Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride | [1] |
| Synonyms | Noradrenalone hydrochloride, Arterenone HCl | [1][4] |
| Molecular Formula | C₈H₁₀ClNO₃ | [5] |
| Molecular Weight | 203.62 g/mol | [5] |
| Appearance | Off-White Solid | [1] |
| Storage | Store at -20°C | [5] |
1.2. Postulated Mechanism of Action: An Analogy to Norepinephrine
Norepinephrine exerts its profound cardiovascular effects through interaction with adrenergic receptors, which are G protein-coupled receptors classified into α and β subtypes[6][7]. Given the structural similarity, it is hypothesized that arterenone hydrochloride may also interact with these receptors.
Norepinephrine primarily targets:
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, their stimulation leads to vasoconstriction and an increase in systemic vascular resistance, thereby elevating blood pressure[6].
-
α2-Adrenergic Receptors: Found on presynaptic nerve terminals and in the central nervous system, they are involved in the feedback inhibition of norepinephrine release and can influence blood pressure regulation[6].
-
β1-Adrenergic Receptors: Predominantly located in the heart, their activation results in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity[6][8].
The binding affinity of arterenone hydrochloride to these receptor subtypes has not been extensively characterized. Therefore, initial studies should focus on competitive binding assays to determine its receptor binding profile and functional assays to elucidate its agonist or antagonist properties.
Visualizing the Adrenergic Signaling Pathway
The diagram below illustrates the canonical signaling pathways activated by norepinephrine, which may serve as a model for investigating the effects of arterenone hydrochloride.
Caption: Postulated signaling pathways of arterenone hydrochloride based on norepinephrine's mechanism.
Section 2: In Vitro Experimental Protocols
The following protocols are designed as templates for the initial characterization of arterenone hydrochloride's effects on cardiac cells.
2.1. Preparation of Arterenone Hydrochloride Stock Solutions
Due to its potential light sensitivity, it is recommended to prepare fresh solutions and protect them from light[9].
-
Reconstitution: Aseptically weigh out the desired amount of arterenone hydrochloride powder. Reconstitute in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 10 mM).
-
Solubility: If solubility issues arise, gentle warming or sonication may be employed. The hydrochloride salt form generally enhances aqueous solubility.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.
2.2. Cardiomyocyte Culture and Treatment
Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are suitable models[10][11][12][13].
-
Cell Plating: Plate cardiomyocytes at an appropriate density in multi-well plates pre-coated with a suitable extracellular matrix component (e.g., fibronectin or gelatin).
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Once the cells are exhibiting spontaneous, rhythmic contractions, replace the culture medium with a fresh medium containing the desired concentrations of arterenone hydrochloride. A wide concentration range (e.g., 1 nM to 100 µM) should be tested to establish a dose-response curve. Include a vehicle control (the solvent used for the stock solution) in all experiments.
2.3. Assessment of Cardiotoxicity and Cellular Viability
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
MTT or WST-1 Assay: Assess cell viability by measuring mitochondrial metabolic activity.
-
Morphological Assessment: Visually inspect the cells under a microscope for changes in morphology, such as cell rounding, detachment, or the presence of apoptotic bodies.
2.4. Functional Assays
-
Beating Rate and Contractility: Record the spontaneous beating rate of cardiomyocytes using a specialized system or by video microscopy and image analysis. Changes in the amplitude of contraction can provide insights into inotropic effects.
-
Calcium Transients: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and measure intracellular calcium transients using fluorescence microscopy. This will reveal effects on calcium handling, which is central to cardiac excitation-contraction coupling.
Workflow for In Vitro Assessment
Caption: A streamlined workflow for the in vitro evaluation of arterenone hydrochloride.
Section 3: In Vivo Experimental Protocols
Animal models are indispensable for understanding the systemic cardiovascular effects of a novel compound[14][15][16][17][18][19]. The choice of model will depend on the specific research question.
3.1. Animal Models of Cardiovascular Disease
| Model | Species | Application for Arterenone HCl Studies |
| Spontaneously Hypertensive Rat (SHR) | Rat | Investigate effects on blood pressure and cardiac hypertrophy. |
| Myocardial Infarction (MI) via Coronary Artery Ligation | Mouse, Rat, Rabbit, Pig | Assess effects on post-MI remodeling, cardiac function, and arrhythmogenesis. |
| Transverse Aortic Constriction (TAC) | Mouse, Rat | Study impact on pressure-overload-induced cardiac hypertrophy and heart failure. |
| Septic Shock Model (e.g., Cecal Ligation and Puncture) | Mouse, Rat, Pig | Evaluate vasopressor effects and impact on cardiac function in a shock state[20][21]. |
3.2. Administration of Arterenone Hydrochloride
-
Route of Administration: Intravenous (IV) infusion is preferred for precise control of plasma concentrations and immediate systemic effects. Subcutaneous or intraperitoneal injections can also be used for longer-term studies, but pharmacokinetic profiling will be necessary.
-
Dosage: The appropriate dosage must be determined empirically through dose-escalation studies. Start with low doses and monitor for hemodynamic changes and adverse effects.
-
Vehicle Control: A vehicle control group receiving the same volume of the solvent used to dissolve arterenone hydrochloride is essential.
3.3. Monitoring Cardiovascular Parameters
-
Hemodynamics: Continuously monitor blood pressure (mean, systolic, diastolic), heart rate, and cardiac output using telemetry or indwelling catheters connected to a pressure transducer.
-
Echocardiography: Perform serial echocardiograms to assess cardiac structure and function, including left ventricular ejection fraction, fractional shortening, and wall thickness.
-
Electrocardiography (ECG): Monitor for changes in heart rhythm and the occurrence of arrhythmias.
3.4. Post-Mortem Analysis
At the end of the study, euthanize the animals and collect heart and other relevant tissues for:
-
Histopathology: Assess for changes in cardiomyocyte size, fibrosis, and inflammation using stains such as Hematoxylin and Eosin (H&E) and Masson's trichrome.
-
Molecular Analysis: Perform Western blotting or qPCR to measure changes in the expression of key proteins and genes involved in cardiovascular signaling pathways.
Section 4: Trustworthiness and Self-Validation
To ensure the scientific rigor of research involving arterenone hydrochloride, the following principles of self-validation should be integrated into the experimental design:
-
Positive Controls: In functional assays, use a well-characterized adrenergic agonist, such as norepinephrine, as a positive control. This will validate the responsiveness of the experimental system and provide a benchmark for comparing the potency and efficacy of arterenone hydrochloride.
-
Negative Controls: In receptor binding and signaling studies, include specific adrenergic receptor antagonists (e.g., prazosin for α1, propranolol for β) to confirm that the observed effects of arterenone hydrochloride are mediated through the intended receptors.
-
Reproducibility: Conduct all experiments with a sufficient number of biological and technical replicates to ensure the statistical significance and reproducibility of the findings.
-
Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, if an increase in contractility is observed, it should be corroborated by measurements of intracellular calcium transients.
Section 5: Conclusion and Future Directions
Arterenone hydrochloride presents an intriguing subject for cardiovascular research due to its close structural relationship with norepinephrine. While direct evidence of its cardiovascular effects is currently limited, the protocols and conceptual frameworks outlined in this guide provide a robust starting point for its systematic investigation. Future research should prioritize the characterization of its adrenergic receptor binding profile, its functional effects on cardiomyocytes and vascular smooth muscle, and its in vivo efficacy and safety in relevant animal models of cardiovascular disease. Such studies will be instrumental in determining whether arterenone hydrochloride holds therapeutic potential or serves primarily as a pharmacological tool to further our understanding of adrenergic signaling in the cardiovascular system.
References
-
Norepinephrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (2001, April 16). DrugBank. [Link]
-
DL-Norepinephrine hydrochloride | CAS#:55-27-6. Chemsrc. [Link]
-
Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
Garcia, B., Su, F., et al. (2022). Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock. PubMed Central. [Link]
-
Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock. ResearchGate. [Link]
-
Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1). PubChem. [Link]
-
Cooper, T., et al. (1965). Synthesis, Binding, Release, and Metabolism of Norepinephrine in Normal and Transplanted Dog Hearts. Circulation Research. [Link]
-
Adrenalone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
LeBlanc, J., et al. (1977). Metabolic and cardiovascular responses to norepinephrine in trained and nontrained human subjects. PubMed. [Link]
-
Tibiriçá, E. (2020). Adrenergic receptors and cardiovascular effects of catecholamines. PubMed. [Link]
-
van der Pals, J., et al. (2025). The effects of norepinephrine in shockable cardiac arrest, a scoping review. PubMed Central. [Link]
-
Metabolic Effects of Norepinephrine and Dobutamine in Healthy Volunteers. ResearchGate. [Link]
-
Study Details | NCT05761522 | Cardiovascular Effects of Norepinephrine. ClinicalTrials.gov. [Link]
-
Williams, L. T., et al. (1976). Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding. PubMed. [Link]
-
Foulon, P., & De Backer, D. (2018). The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! Annals of Translational Medicine. [Link]
-
Hasenfuss, G. (1998). Animal models of heart failure. PubMed Central. [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359. PubChem. [Link]
-
Zaragoza, C., et al. (2011). Animal Models of Cardiovascular Diseases. PubMed Central. [Link]
-
Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. PubMed. [Link]
-
Adrenergic effects on the biology of the adult mammalian cardiocyte. PubMed. [Link]
-
Norepinephrine bitartrate. New Drug Approvals. [Link]
-
Animal models of coronary heart disease. PubMed Central. [Link]
-
Adrenergic receptor. Wikipedia. [Link]
-
Cardiomyocyte isolation using Cellenion's cellenONE® instrument. Cellenion. [Link]
-
Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]
-
Hamzaoui, O., et al. (2010). Early administration of norepinephrine increases cardiac preload and cardiac output in septic patients with life-threatening hypotension. PubMed Central. [Link]
-
Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. PubMed Central. [Link]
-
Large Mammalian Animal Models of Heart Disease. PubMed Central. [Link]
-
Synthesis and biological activity of prostaglandin lactones. PubMed. [Link]
-
Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Fingerprint. [Link]
-
Study of the effects of cardiovascular drugs in heart cell cultures. PubMed. [Link]
-
3D culture for cardiac cells. PubMed. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. [Link]
-
Mechano-Pharmacological Characterization of Cardiomyocytes Derived from Human Induced Pluripotent Stem Cells. PubMed. [Link]
-
Synthesis and biological activity of atriopeptin III and its small molecular analog. PubMed. [Link]
Sources
- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 2. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 3. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. usbio.net [usbio.net]
- 6. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Norepinephrine | 51-41-2 [chemicalbook.com]
- 10. cellenion.com [cellenion.com]
- 11. Study of the effects of cardiovascular drugs in heart cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3D culture for cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechano-Pharmacological Characterization of Cardiomyocytes Derived from Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | C9H12ClNO3 | CID 66136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Large Mammalian Animal Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Arterenone Hydrochloride: A Pivotal Intermediate in the Synthesis of Norepinephrine
Application Notes and Protocols for Pharmaceutical Research and Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Arterenone Hydrochloride
Arterenone hydrochloride, also known as Noradrenalone HCl or 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, is a critical chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as the direct precursor to Norepinephrine (Noradrenaline), a vital neurotransmitter and hormone used therapeutically as a vasopressor to treat life-threatening hypotension.[3][4] The molecular structure of Arterenone, featuring a catechol ring and an α-amino ketone moiety, makes it an ideal substrate for stereoselective reduction to yield the biologically active (R)-(-)-Norepinephrine.[5] This guide provides an in-depth overview of Arterenone hydrochloride's properties and detailed protocols for its application in the synthesis of Norepinephrine, tailored for researchers and professionals in drug development.
Physicochemical Properties of Arterenone Hydrochloride
A thorough understanding of the physical and chemical characteristics of Arterenone hydrochloride is fundamental for its effective use in synthesis. The compound is typically an off-white to solid powder.[1] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride | [1][2] |
| Synonyms | Noradrenalone HCl, Arterenone HCl, Noradrenaline EP Impurity B HCl | [1][6][7] |
| CAS Number | 5090-29-9 | [1][2] |
| Molecular Formula | C₈H₉NO₃·HCl | [1] |
| Molecular Weight | 203.62 g/mol (as HCl salt) | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | ~235 °C (with decomposition) | [8][9] |
| Solubility | Soluble in water | [10] |
Core Application: Synthesis of Norepinephrine
The conversion of Arterenone to Norepinephrine is a classic example of carbonyl reduction. The ketone group in Arterenone is reduced to a secondary alcohol, creating the chiral center of the Norepinephrine molecule. The primary challenge and area of innovation in this process is achieving high enantioselectivity to produce the desired (R)-isomer, which is the pharmacologically active form.[10][11] Traditional methods often produce a racemic mixture, requiring a subsequent and often inefficient resolution step.[1] Modern approaches, however, increasingly employ asymmetric synthesis techniques to directly yield the enantiomerically pure product.
Reaction Pathway: From Ketone to Chiral Alcohol
The fundamental transformation is the reduction of the ketone in Arterenone hydrochloride to the corresponding alcohol, Norepinephrine. This is typically achieved through catalytic hydrogenation or transfer hydrogenation.
Sources
- 1. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Alternatives to norepinephrine in septic shock: Which agents and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scihorizon.com [scihorizon.com]
- 6. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111019981A - Method for synthesizing R-noradrenaline by asymmetric method - Google Patents [patents.google.com]
- 9. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
LC-MS/MS protocol for detecting arterenone hydrochloride metabolites
Application Note & Protocol
Topic: A Robust LC-MS/MS Protocol for the Detection and Quantification of Arterenone Hydrochloride Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and analytical chemistry.
Abstract
Arterenone (also known as Noradrenalone), a catecholamine structurally related to norepinephrine, is a compound of significant interest in pharmacological research.[1][2][3] Understanding its metabolic fate is critical for elucidating its mechanism of action, efficacy, and potential toxicity. This document provides a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of arterenone and its predicted metabolites in plasma. We detail a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized chromatographic separation and mass spectrometric detection, providing the scientific rationale behind each step to ensure methodological robustness and data integrity.
Introduction: The Analytical Imperative for Arterenone Metabolism
Arterenone hydrochloride, with the chemical formula C₈H₉NO₃·HCl, is an adrenergic agent and a known impurity of Noradrenaline EP.[1] Its catechol structure suggests a metabolic profile similar to endogenous catecholamines like norepinephrine and epinephrine, involving key enzymatic pathways. The primary challenge in analyzing arterenone and its metabolites is their inherent polarity and low physiological concentrations, set against the complexity of biological matrices like plasma or urine.
LC-MS/MS stands as the definitive analytical technique for this task, offering unparalleled sensitivity and specificity.[4][5] This protocol is designed to overcome the analytical hurdles by employing a mixed-mode Solid-Phase Extraction (SPE) for sample cleanup, followed by a specialized reversed-phase UPLC/HPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Predicted Metabolic Pathways of Arterenone
While specific metabolic studies on arterenone are not extensively published, its biotransformation can be predicted based on well-established catecholamine metabolism pathways.[6][7] The primary enzymatic processes are expected to be O-methylation by Catechol-O-methyltransferase (COMT) and oxidative deamination by monoamine oxidases (MAO), followed by potential conjugation reactions (Phase II metabolism).
Key Predicted Metabolites:
-
Parent Drug: Arterenone (MW: 167.16 g/mol )[3]
-
Phase I Metabolites:
-
O-methylated Arterenone (Isomers): Metabolites formed by the addition of a methyl group to one of the catechol hydroxyls (e.g., 3-O-methyl-arterenone or 4-O-methyl-arterenone).
-
Deaminated Metabolite: Product of oxidative deamination, leading to the formation of 3,4-dihydroxyphenylglyoxal.
-
-
Phase II Metabolites: Glucuronide or sulfate conjugates of the parent drug or its Phase I metabolites. These are typically more water-soluble and facilitate excretion.[8][9]
Caption: Predicted metabolic pathways for Arterenone.
Comprehensive Analytical Protocol
This protocol is optimized for the analysis of arterenone and its metabolites from human or animal plasma.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥99%), ammonium acetate.
-
Standards: Arterenone hydrochloride analytical standard, deuterated internal standard (e.g., Norepinephrine-d6, as a structural analog if a deuterated parent is unavailable).
-
SPE Cartridges: Mixed-mode weak cation exchange (WCX) SPE plates or cartridges (e.g., Waters Oasis WCX).[10]
-
Biological Matrix: Blank plasma (e.g., heparinized) for calibration curve and quality control (QC) preparation.[11]
Experimental Workflow: From Sample to Signal
The overall analytical process is a multi-stage system designed to maximize recovery and minimize matrix interference.
Caption: End-to-end workflow for metabolite analysis.
Step-by-Step Sample Preparation (SPE Protocol)
Solid-phase extraction is the cornerstone of this method, providing superior cleanup compared to simpler protein precipitation or liquid-liquid extraction techniques.[10][12] The weak cation-exchange mechanism is highly selective for primary amines like arterenone.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice to maintain stability.[11]
-
To 250 µL of plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution.
-
Add 250 µL of 50 mM ammonium acetate to dilute the sample and adjust pH. Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis WCX SPE plate wells with 200 µL of methanol, followed by 200 µL of LC-MS grade water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
-
Washing (Interference Removal):
-
Wash 1: Add 200 µL of 50 mM ammonium acetate to wash away salts and polar interferences.
-
Wash 2: Add 200 µL of methanol to wash away non-polar interferences like lipids.
-
Dry the sorbent bed thoroughly under high vacuum for 2-5 minutes to remove residual wash solvents.
-
-
Elution:
-
Elute the target analytes by adding two aliquots of 50 µL of methanol containing 2% formic acid. The acid neutralizes the charge interaction, releasing the analytes from the sorbent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~35 °C.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 98:2 water:methanol with 0.1% formic acid). This step ensures compatibility with the LC system and can pre-concentrate the sample.
-
LC-MS/MS Instrumental Parameters
The separation and detection parameters must be finely tuned for these polar analytes. A pentafluorophenyl (PFP) column is recommended as it provides unique selectivity for catecholamines through multiple interaction modes beyond simple hydrophobicity.[13]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/High-performance LC system | Required for high-resolution separation. |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm | PFP stationary phase enhances retention and selectivity for polar, aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic eluent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 2% B (0-1 min), 2-60% B (1-7 min), 95% B (7.1-8 min), 2% B (8.1-10 min) | A shallow gradient is necessary to resolve structurally similar metabolites. |
Table 2: Mass Spectrometry Parameters (Predicted)
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Catecholamines ionize efficiently in positive mode.[4] |
| Capillary Voltage | 3.0 kV | Optimizes ion formation. |
| Source Temp. | 150 °C | Prevents thermal degradation of analytes. |
| Desolvation Temp. | 400 °C | Facilitates efficient solvent evaporation. |
| Gas Flow | Instrument Dependent (e.g., 800 L/hr) | Optimizes desolvation. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity. |
Table 3: Predicted MRM Transitions for Arterenone and Metabolites
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Rationale for Fragmentation |
| Arterenone | m/z 168.1 | m/z 151.1 | 15 | Loss of NH₃ (ammonia) from the side chain. |
| m/z 123.1 | 25 | Loss of NH₃ and subsequent loss of CO.[14][15] | ||
| O-Methyl Arterenone | m/z 182.1 | m/z 165.1 | 15 | Loss of NH₃. |
| m/z 137.1 | 25 | Loss of NH₃ and subsequent loss of CO. | ||
| Internal Standard | Analyte-specific | Analyte-specific | Optimized | Must be a stable, isotopically labeled analog. |
Note: The exact m/z values, collision energies, and product ions must be empirically determined by infusing pure analytical standards.
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data for research or regulatory submission, the method must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity and Range: Demonstrating a linear response across a defined concentration range.
-
Accuracy and Precision: Assessing how close the measured values are to the true values and the reproducibility of the measurements, respectively.[4]
-
Selectivity: Ensuring no interference from endogenous matrix components.
-
Limit of Detection (LOD) & Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Recovery and Matrix Effects: Evaluating the efficiency of the extraction process and the impact of co-eluting matrix components on ionization.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the analysis of arterenone hydrochloride and its predicted metabolites. By combining a highly selective sample preparation technique with a tailored chromatographic separation and sensitive mass spectrometric detection, this method offers the robustness and reliability required for advanced pharmacological and drug metabolism studies. The principles and specific parameters outlined herein serve as a comprehensive starting point for researchers to implement and further optimize in their own laboratories.
References
-
Maia, J. et al. Simultaneous Determination of Catecholamines and Metanephrines in Urine by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry: Successful Clinical Application. SciELO. Available from: [Link]
-
Waters Corporation. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Available from: [Link]
-
Jatav, V. et al. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Available from: [Link]
-
de Jong, W.H.A. et al. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry. Available from: [Link]
-
Agilent. Plasma Catecholamines by LC/MS/MS. Available from: [Link]
-
Imperial College London. Sample preparation. Available from: [Link]
-
DrugBank. Noradrenalone (arterenone). Available from: [Link]
-
Agilent Technologies. Sample preparation in a bioanalytical workflow – part 1. YouTube. Available from: [Link]
-
PubChem. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Available from: [Link]
-
PubChem. (-)-Arterenol hydrochloride. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
Geyer, P.E. et al. Blood Matrices and Sample Preparation Influence Blood Marker Discovery. PMC - NIH. Available from: [Link]
-
Vivanco, F. & Moreno-Lozano, P. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. Available from: [Link]
-
University of Arizona. Interpretation of Mass Spectra. Available from: [Link]
-
Knowbee Tutoring. Mass Spectrometry Fragmentation Part 1. YouTube. Available from: [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]
-
The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Available from: [Link]
-
Ma, C. & Idle, J.R. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH. Available from: [Link]
-
Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]
-
Ecker, R.M. et al. Metabolism of amrinone in animals. PubMed. Available from: [Link]
-
Liu, Y. et al. Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS. MDPI. Available from: [Link]
-
Eisenhofer, G. et al. Diagram showing the three main pathways for metabolism of the... ResearchGate. Available from: [Link]
-
Han, J. & Danell, A.S. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. PubMed. Available from: [Link]
-
Imaizumi, R. et al. Metabolism of Adrenaline and Noradrenaline. ResearchGate. Available from: [Link]
-
PathBank. Browsing Compounds. Available from: [Link]
Sources
- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. scielo.br [scielo.br]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of amrinone in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes & Protocols: Investigating the Neuroscientific Potential of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
An In-depth Technical Guide for Neuroscience Research
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the characterization of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as Norarterenone or Noradrenalone.[1][2] As a ketone derivative of the critical neurotransmitter norepinephrine, this compound presents a compelling, yet under-investigated, target for neuroscience research.[3] Its structural analogy to norepinephrine suggests a potential role in modulating adrenergic pathways, offering neuroprotective effects via antioxidant activity, and influencing monoamine metabolism.[3][4] This document is designed for researchers, neuropharmacologists, and drug development professionals, offering the foundational rationale and practical methodologies to explore the neurobiological activities of this compound in both in vitro and in vivo models.
Compound Profile and Handling
A thorough understanding of the compound's properties is the bedrock of reproducible research. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone is a catecholamine derivative whose biological activity is intrinsically linked to its chemical structure, particularly the primary amine and catechol moiety.[1]
Identification and Physicochemical Properties
The following tables summarize the key identifiers and physicochemical properties for both the free base and the more commonly used hydrochloride salt.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | [1][2] |
| Synonyms | Norarterenone, Noradrenalone, Arterenone | [1][2][3] |
| CAS Number | 499-61-6 (Free Base) | [1] |
| 5090-29-9 (Hydrochloride Salt) | [1][5] | |
| Molecular Formula | C₈H₉NO₃ (Free Base) | [2] |
| C₈H₁₀ClNO₃ (Hydrochloride Salt) | - |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O |[2][3] |
Table 2: Physicochemical Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
|---|---|---|---|
| Molecular Weight | 167.16 g/mol | 203.62 g/mol | [1][2] |
| Melting Point | ~235 °C (decomposes) | ~239-242 °C (decomposes) | [6] |
| Appearance | Solid | Solid | - |
| Hydrogen Bond Donors | 3 | 4 | |
| Hydrogen Bond Acceptors | 4 | 4 |
| Storage | 2-8°C, Desiccated, Protect from Light | 2-8°C, Desiccated, Protect from Light |[7] |
Safety, Handling, and Storage
Proper handling is essential for researcher safety and compound integrity.
-
Safety: The compound is harmful if swallowed.[6] Always handle using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[6] Avoid creating dust.[6]
-
Storage: The catechol moiety is susceptible to oxidation, which can be accelerated by light and air. Store the hydrochloride salt tightly sealed in a cool (2-8°C), dry, and dark place.[7] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Solubility: The hydrochloride salt exhibits greater solubility in aqueous solutions compared to the free base. For cell culture experiments, dissolve in sterile water or a suitable buffer (e.g., PBS, HEPES). For organic applications, methanol or ethanol can be used.[8]
Rationale for Neuroscience Applications: Hypothesized Mechanisms of Action
The scientific rationale for investigating this compound stems directly from its structural relationship to norepinephrine (NE), a pivotal neuromodulator that regulates attention, arousal, memory, and the stress response.[9][10] The primary hypotheses for its mechanism of action are centered on adrenergic receptor interaction and antioxidant activity.
Interaction with Adrenergic Receptors
Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[10] It is highly plausible that 2-Amino-1-(3,4-dihydroxyphenyl)ethanone also binds to these receptors.[3] Determining its binding affinity (Kᵢ) and functional activity (agonist, partial agonist, or antagonist) at each receptor subtype is a critical first step.
-
α₁-Receptors: Typically couple to Gq, leading to phospholipase C activation and subsequent increases in intracellular calcium.
-
α₂-Receptors: Couple to Gi, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[4]
-
β-Receptors (β₁, β₂, β₃): Couple to Gs, activating adenylyl cyclase and increasing cAMP production, which in turn activates Protein Kinase A (PKA).[4] PKA activation has widespread effects, including modulating ion channel activity and gene expression.[4]
Caption: Recommended experimental workflow for in vitro characterization.
Protocol 3.1: Preparation of Stock Solutions
Accurate and consistent stock solutions are critical for reliable data.
-
Objective: To prepare a high-concentration stock solution for serial dilution.
-
Materials: this compound, sterile DMSO or sterile nuclease-free water, analytical balance, sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount (e.g., 5 mg) of the compound into the tube. Record the exact weight.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock of a 5 mg sample (MW: 203.62 g/mol ): Volume (L) = (0.005 g / 203.62 g/mol ) / 0.010 mol/L = 0.00245 L = 2.45 mL
-
Add the calculated volume of solvent (e.g., sterile water) to the tube.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
-
Protocol 3.2: Adrenergic Receptor Binding Assay (Radioligand Displacement)
This protocol determines the compound's binding affinity for a specific adrenergic receptor subtype.
-
Objective: To calculate the inhibitory constant (Kᵢ) of the test compound by measuring its ability to displace a known radioligand from the receptor.
-
Principle: This is a competitive binding assay. A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Prazosin for α₁ receptors) is incubated with a source of receptors (e.g., cell membranes from a stable cell line) in the presence of varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
-
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype.
-
Radioligand specific for the target receptor.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., Phentolamine for α receptors). [3] * Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). [3] * 96-well plates, glass fiber filters, filtration apparatus, scintillation counter, scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific control ligand.
-
Test Compound: Membranes + Radioligand + Serial dilutions of the test compound.
-
-
Add cell membranes, radioligand, and the appropriate compound/buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. [3] 5. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters rapidly with ice-cold Binding Buffer to remove residual unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3.5: Neuroprotection Assay in a Neuronal Cell Line
This protocol assesses the compound's ability to protect neuronal cells from an oxidative insult.
-
Objective: To determine if pre-treatment with the test compound can increase cell viability in the presence of an oxidative stressor.
-
Principle: A neuronal cell line (e.g., human neuroblastoma SH-SY5Y) is treated with the test compound before being exposed to a neurotoxin that induces oxidative stress and cell death (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone). Cell viability is then measured using a metabolic assay like MTT or PrestoBlue. An increase in viability in the compound-treated group compared to the toxin-only group indicates a neuroprotective effect.
-
Materials:
-
SH-SY5Y cells (or another suitable neuronal cell line).
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
Test compound stock solution.
-
Oxidative stressor (e.g., H₂O₂).
-
Viability reagent (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1 µM to 100 µM). Include a "vehicle control" group that receives only the solvent. Incubate for 1-2 hours.
-
Oxidative Insult: Add the oxidative stressor (e.g., H₂O₂) to all wells except the "untreated control" group. The final concentration of the stressor should be determined beforehand to cause ~50% cell death.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Remove the medium. Add fresh medium containing the viability reagent according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize all readings to the "untreated control" group, which is set to 100% viability.
-
Compare the viability of the "toxin + test compound" groups to the "toxin only" group.
-
Plot cell viability (%) against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ for neuroprotection.
-
In Vivo Experimental Design Considerations
Translating in vitro findings to a whole-organism model is a critical step in drug development. [11]While specific protocols are beyond the scope of this guide, the following considerations are essential for designing initial in vivo studies.
-
Animal Models: Choice of model depends on the research question.
-
Cognitive Enhancement: Use standard rodent models for learning and memory, such as the Morris Water Maze or Novel Object Recognition test.
-
Neuroprotection: Use models of acute injury (e.g., middle cerebral artery occlusion for stroke) or chronic neurodegeneration (e.g., MPTP or 6-OHDA models for Parkinson's disease). [12]* Pharmacokinetics and Dosing: Before efficacy studies, preliminary pharmacokinetic studies are needed to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the choice of administration route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral gavage) and the dosing regimen.
-
-
Behavioral Assessments: A battery of behavioral tests should be employed to assess sensory, motor, and cognitive functions to identify both therapeutic effects and potential side effects. [13]* Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
This compound is a molecule of significant interest for neuroscience research due to its structural similarity to norepinephrine. The immediate priorities for research should focus on a systematic in vitro evaluation of its interaction with the full panel of adrenergic receptor subtypes and a thorough assessment of its antioxidant and neuroprotective potential in cell-based models. [3]Positive findings from these studies would provide a strong rationale for advancing this compound into preclinical in vivo models of neurological disorders where adrenergic dysfunction and oxidative stress are implicated.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
- BenchChem. (n.d.). This compound | 5090-29-9.
- Echemi. (n.d.). Ethanone,1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]-, hydrochloride (1:1).
- O'Donnell, J., et al. (2012). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. Neurochemical Research, 37(11).
- LookChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
- Wikipedia. (n.d.). Norepinephrine.
- Paris Brain Institute. (n.d.). Noradrenaline (or norepinephrine).
- MIT News. (2022). Surprising outcomes trigger release of noradrenaline in the brain, MIT study finds.
- PharmaBiz. (2022). New research reveals Noradrenaline helps brain learn from surprising events.
- PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
- BenchChem. (n.d.). In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers.
- Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.
- ChemicalBook. (2025). 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one.
- Pharm-Portal. (n.d.). Noradrenalone (arterenone).
- Justia Patents. (2020). PROCESS FOR THE PREPARATION OF l-NOREPINEPHRINE BITARTRATE MONOHYDRATE HAVING HIGH ENANTIOMERIC PURITY.
- Boron Molecular. (n.d.). Buy this compound.
- Bath, P. M. (2000). Mechanisms of action of neuroprotectants in stroke. PubMed.
- Uğur, M., & Çelik, T. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC.
- Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed.
- Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- New Drug Approvals. (n.d.). a-Adrenergic Agonist.
- NIH. (n.d.). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
- Scirp.org. (n.d.). In-Vivo Models for Management of Pain.
- PubChem. (n.d.). Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1).
- ResearchGate. (2016). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC?.
- Pharmaffiliates. (n.d.). CAS No : 499-61-6 | Product Name : Noradrenaline Tartrate - Impurity B (Freebase).
- CymitQuimica. (n.d.). 4Z-D-3244 - arterenone | 499-61-6.
- Addgene. (n.d.). Virus Protocol - Generating Stable Cell Lines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. boronmolecular.com [boronmolecular.com]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Norepinephrine - Wikipedia [en.wikipedia.org]
- 10. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Vivo Models for Management of Pain [scirp.org]
Application Notes & Protocols: The Strategic Application of Arterenone Hydrochloride in the Synthesis of Advanced Vasopressors
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the utilization of arterenone hydrochloride as a key intermediate in the synthesis of potent vasopressor agents. It elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern reaction success and product purity.
Introduction: Arterenone Hydrochloride - A Linchpin in Vasopressor Chemistry
Arterenone hydrochloride, known chemically as 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a catecholamine derivative that serves as a pivotal precursor in the synthesis of various sympathomimetic amines.[1][2][3] Its structural resemblance to norepinephrine, lacking only the β-hydroxyl group, makes it an ideal and efficient starting material for the stereospecific synthesis of potent vasopressors. The presence of the reactive ketone and the primary amine, along with the catechol moiety, offers multiple avenues for chemical modification, allowing for the targeted synthesis of next-generation vasopressor drugs with tailored pharmacological profiles.
The primary strategic advantage of employing arterenone lies in its ability to facilitate the introduction of a β-hydroxyl group with a specific stereochemistry (typically the (R)-configuration), which is crucial for the pharmacological activity of many adrenergic agonists. This is often achieved through stereoselective reduction of the ketone, a critical step that dictates the potency and selectivity of the final vasopressor agent.[4][5][6][7][8]
PART 1: Synthesis of (R)-Norepinephrine from Arterenone Hydrochloride
(R)-Norepinephrine is a prototypical vasopressor synthesized from arterenone. The following protocol details a robust and scalable method for its production. Industrial processes have historically involved the hydrogenation of arterenone to produce a racemic mixture of norepinephrine, which then requires resolution to isolate the desired (R)-enantiomer.[9][10] However, modern asymmetric synthesis methods aim to directly produce the enantiomerically pure form.
Mechanistic Rationale: The Core Transformation
The conversion of arterenone to norepinephrine hinges on the stereoselective reduction of the ketone carbonyl group to a secondary alcohol. This transformation is paramount as the biological activity of norepinephrine is highly dependent on the (R)-configuration at the β-carbon. The choice of reducing agent and reaction conditions are therefore critical to achieving high diastereoselectivity and overall yield. Catalytic asymmetric hydrogenation using a chiral catalyst is a widely employed and effective method.[4][7]
Experimental Workflow: A Visual Guide
Caption: High-level workflow for the asymmetric synthesis of (R)-Norepinephrine.
Detailed Synthesis Protocol (Asymmetric Hydrogenation)
Materials:
-
Arterenone hydrochloride (≥98% purity)
-
Anhydrous Methanol (or other suitable alcohol)
-
Chiral Ruthenium Catalyst (e.g., C3-[(S, S)-teth-TsDPEN-RuCl])[10]
-
Hydrogen Source (e.g., Hydrogen gas or Formic acid for transfer hydrogenation)[10]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, hydrogenation apparatus or reaction vessel for transfer hydrogenation
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.
-
Reactant Charging: Add arterenone hydrochloride to the vessel.
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., a mixture of methanol and water).[10]
-
Catalyst Introduction: Add the chiral ruthenium catalyst. The catalyst loading is a critical parameter to optimize.
-
Hydrogenation:
-
For Gaseous Hydrogen: Seal the vessel, purge with hydrogen gas, and then pressurize to the optimized pressure.
-
For Transfer Hydrogenation: Add the hydrogen donor, such as formic acid.[10]
-
-
Reaction Conditions: Maintain the reaction at a controlled temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once complete, if using a heterogeneous catalyst, it can be removed by filtration. For a homogeneous catalyst, appropriate work-up procedures are required.
-
Product Isolation: The product can be isolated by removing the solvent and then purified. This may involve precipitation as an acid addition salt (e.g., oxalate or tartrate).[10]
Quantitative Data & Optimization Parameters
| Parameter | Typical Range/Value | Rationale & Impact on Outcome |
| Catalyst Loading | 0.01 - 1 mol% | Affects reaction rate and cost. Lower loading is more economical but may require longer reaction times. |
| Hydrogen Source | H₂ gas or Formic Acid | Transfer hydrogenation can sometimes be more convenient for lab-scale synthesis than high-pressure gas. |
| Solvent System | Alcoholic or hydroalcoholic | The solvent can influence catalyst activity and substrate solubility.[10] |
| Temperature | 20 - 60 °C | Must be optimized to balance reaction rate with potential side reactions and catalyst stability. |
| Enantiomeric Excess (e.e.) | >99% | Crucial for pharmacological efficacy. Highly dependent on the choice of the chiral catalyst. |
| Yield | 80 - 95% | Dependent on the optimization of all reaction parameters and purification efficiency. |
PART 2: Synthesis of Midodrine from an Arterenone-Related Precursor
Midodrine, an antihypotensive agent, is an α1-adrenergic agonist.[11] Its synthesis can be achieved from a precursor structurally related to arterenone, specifically 2-amino-1-(2,5-dimethoxyphenyl)-ethanone hydrochloride.[12]
Strategic Approach: From Ketone to Final Product
The synthesis of midodrine from this keto-amine precursor involves a two-step transformation:
-
Amide Coupling: The primary amine of the starting material is coupled with an N-protected glycine derivative.
-
Ketone Reduction: The ketone group is then reduced to a secondary alcohol to yield the final midodrine structure.
Synthesis Pathway Visualization
Caption: Key transformations in an improved synthesis of Midodrine.[12]
Detailed Synthesis Protocol (Illustrative)
This protocol is based on an improved synthesis of midodrine hydrochloride.[12]
Materials:
-
2-amino-1-(2,5-dimethoxyphenyl)-ethanone hydrochloride
-
N-BOC-glycine
-
1,1'-carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid
-
Appropriate solvents (e.g., for reaction and work-up)
Procedure:
-
Amide Formation:
-
React 2-amino-1-(2,5-dimethoxyphenyl)-ethanone hydrochloride with N-BOC-glycine in the presence of 1,1'-carbonyldiimidazole (CDI). This forms the intermediate, tertiary-butyl-N-({[2-(2,5-dimethoxyphenyl)-2-ketoethyl]-carbamoyl} methyl) carbamate.[12]
-
-
Reduction:
-
The keto-intermediate is then subjected to reduction using sodium borohydride to convert the ketone to a hydroxyl group, yielding the BOC-protected midodrine.[12]
-
-
Deprotection:
-
The final step involves the removal of the BOC protecting group by treatment with hydrochloric acid to afford midodrine hydrochloride.[12]
-
PART 3: Trustworthiness & Self-Validating Systems
The reliability of these synthetic protocols is ensured through stringent in-process controls and comprehensive final product characterization.
-
In-Process Controls (IPCs): The progress of each reaction step should be meticulously monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of reaction completion and the detection of any potential side products.
-
Final Product Characterization: The identity, purity, and stereochemistry of the synthesized vasopressors must be confirmed through a suite of analytical methods:
-
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of stereospecific products like (R)-norepinephrine.
-
Melting Point: A fundamental indicator of purity.
-
Elemental Analysis: To confirm the elemental composition of the final compound.
-
By implementing these analytical checks, the synthesis becomes a self-validating system, ensuring the production of high-quality, well-characterized vasopressor agents.
References
- Asymmetric Routes to Chiral Secondary Alcohols.Pharmaceutical Technology.
- Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.Benchchem.
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a bioc
- Enantioselective reduction of ketones.Wikipedia.
- Ketone Reduction.Wordpress.
- WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine.
- A PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE NOREPINEPHRINE.European Patent Office - EP 3725765 A1 - Googleapis.com.
- Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism.
- Midodrine | C12H18N2O4 | CID 4195.PubChem - NIH.
- EP1234817B1 - A process for the preparation of midodrine.
- Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrenalone HCl).CymitQuimica.
- US6610886B2 - Intermediate for preparing midodrine.
- "A Novel Process For Midodrine".Quick Company.
- A process for the preparation of midodrine.
- 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6.ChemicalBook.
- Noradrenalone | CAS#499-61-6.MedKoo Biosciences.
Sources
- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 2. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 9. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. "A Novel Process For Midodrine" [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Prevention of Oxidation in Arterenone Hydrochloride Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide on preventing the oxidation of arterenone hydrochloride solutions. Arterenone, also known as noradrenalone, is a catecholamine and an impurity of norepinephrine, making its stability crucial for accurate research and pharmaceutical development.[1][2] This guide, compiled by our team of Senior Application Scientists, provides practical, in-depth solutions to the common challenges associated with the oxidative degradation of arterenone hydrochloride.
The Core Challenge: Understanding Arterenone Oxidation
Arterenone's susceptibility to oxidation stems from its catechol structure—a benzene ring with two adjacent hydroxyl groups.[3] This feature makes it highly vulnerable to autoxidation, a reaction with molecular oxygen that leads to colored degradation products and a loss of potency.[4][5] This process is significantly accelerated by several factors, including:
-
Elevated pH: In neutral or alkaline conditions, the hydroxyl groups can be deprotonated, initiating a cascade of oxidative reactions.[6][7]
-
Exposure to Light: Light, especially UV radiation, can provide the energy to trigger and hasten degradation.[6]
-
Presence of Oxygen: Dissolved oxygen in the solution is a primary reactant in the autoxidation process.[5][6]
-
Trace Metal Ions: Metal ions like copper and iron can act as catalysts, speeding up the rate of oxidation.[8]
The initial visible sign of this degradation is often a change in the solution's color to pink, red, or brown, indicating the formation of quinone-based structures and subsequent polymerization.[4][9]
Figure 1. Simplified schematic of arterenone oxidation.
Frequently Asked Questions (FAQs)
Q1: My arterenone hydrochloride solution has turned a pinkish-brown color. Can I still use it?
A pink, red, or brown discoloration is a clear sign of oxidation and degradation.[4] It is strongly recommended to discard any discolored solution as its use can lead to inaccurate and unreliable experimental results due to a lower effective concentration of the active compound.[4]
Q2: What is the ideal pH for storing an arterenone hydrochloride solution?
Arterenone hydrochloride solutions are most stable in an acidic environment. A pH range of 3.0 to 6.0 is generally recommended to ensure stability, with a more acidic pH offering greater protection against oxidation.[6][7] In neutral or alkaline conditions, degradation can be rapid.[6][10]
Q3: What are the optimal storage conditions for my stock solutions?
To maximize stability, arterenone hydrochloride solutions should be stored at refrigerated temperatures (2°C to 8°C) or frozen (-20°C) for long-term storage.[6][11] It is equally important to protect the solution from light by using amber vials or by wrapping the container in foil.[6][12] Minimizing the headspace in the storage vial can also reduce the amount of available oxygen for oxidation.[6]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a systematic approach to resolving specific problems you might encounter.
Issue 1: Solution Rapidly Degrades Despite Refrigeration and Protection from Light
Probable Causes:
-
Incorrect pH: The pH of the solution may be outside the optimal acidic range.
-
Oxygen Saturation: The solution and the container's headspace may contain significant amounts of dissolved and atmospheric oxygen.
-
Metal Ion Contamination: Trace metal ions from glassware or reagents may be catalyzing the oxidation.
Recommended Solutions:
-
pH Control and Buffering:
-
Deoxygenation with Inert Gas:
-
Use of Chelating Agents:
Figure 2. Workflow for troubleshooting rapid arterenone degradation.
Issue 2: Noticeable Loss of Potency in Long-Term Storage
Probable Cause:
-
Lack of Antioxidant Protection: For extended stability, passive measures like pH control and refrigeration may not be sufficient to prevent slow oxidation over time.
Recommended Solution:
-
Addition of Antioxidants:
-
Action: Introduce a suitable antioxidant into your solution. Common choices include sodium metabisulfite or ascorbic acid (Vitamin C).[8][13][14]
-
Why it Works: Antioxidants are compounds that inhibit or delay the oxidation of other molecules.[15] They act as "sacrificial" agents, being more readily oxidized than arterenone, thereby protecting it from degradation.[16][17] Ascorbic acid is also a required cofactor in the synthesis of some catecholamines, highlighting its compatibility with these systems.[18]
Table 1: Common Antioxidants for Catecholamine Solutions
-
| Antioxidant | Typical Concentration Range | Primary Mechanism of Action |
| Sodium Metabisulfite | 0.05% - 0.1% | Oxygen Scavenger |
| Ascorbic Acid (Vitamin C) | 0.02% - 0.1% | Oxygen Scavenger, Regenerates other antioxidants |
Protocol for Preparing a Stabilized Arterenone Hydrochloride Solution
This protocol provides a step-by-step method for preparing an arterenone hydrochloride solution with enhanced stability for research purposes.
Materials:
-
Arterenone hydrochloride
-
High-purity, sterile water (e.g., Water for Injection)
-
Sodium metabisulfite
-
Disodium edetate (EDTA)
-
Citric acid and sodium citrate (for buffer)
-
Nitrogen or argon gas
-
Sterile, amber glass vials with appropriate stoppers
Procedure:
-
Prepare the Vehicle:
-
In a suitable vessel, dissolve the citric acid, sodium citrate, disodium edetate, and sodium metabisulfite in the high-purity water to achieve the desired final concentrations.
-
Continuously bubble nitrogen or argon gas through the solution for at least 20 minutes to remove dissolved oxygen.
-
-
pH Adjustment:
-
Measure the pH of the vehicle and adjust to a target between 3.0 and 4.0 using a dilute solution of citric acid or sodium hydroxide.
-
-
Dissolution of Arterenone Hydrochloride:
-
Under a gentle stream of inert gas, add the accurately weighed arterenone hydrochloride to the prepared vehicle.
-
Mix gently until the powder is completely dissolved.
-
-
Sterile Filtration and Filling:
-
If sterility is required, filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile, amber glass vials.
-
-
Inert Gas Overlay and Sealing:
-
Before sealing, flush the headspace of each vial with nitrogen or argon gas.
-
Immediately seal the vials with sterile stoppers and crimp caps.
-
-
Storage:
-
Label the vials appropriately and store them at 2°C to 8°C, protected from light.
-
By implementing these scientifically grounded strategies, you can significantly enhance the stability of your arterenone hydrochloride solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Hughes, A., & Smith, C. L. (2016). The stability of Noradrenaline in physiological saline solutions. ResearchGate. Retrieved from [Link]
- Lachman, L., et al. (2018). Norepinephrine compositions and methods therefor. Google Patents.
-
European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Retrieved from [Link]
-
Donnelly, R. F. (2010). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. Canadian Journal of Hospital Pharmacy, 63(2), 113–118. Retrieved from [Link]
-
Prinz, W., & von der Ohe, M. (1983). Stability of human plasma catecholamines. PubMed. Retrieved from [Link]
- Rahman, K. (2007). Studies on free radicals, antioxidants, and co-factors. Clinical Interventions in Aging, 2(2), 219–236.
- Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1–32.
- Bailey, R. L., et al. (2016). Role of Dietary Antioxidants in the Preservation of Vascular Function and the Modulation of Health and Disease. Frontiers in Nutrition, 3, 5.
- Sozen, E., & Ozer, N. K. (2017). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Journal of Clinical Medicine, 6(12), 112.
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
- Bouayed, J., & Bohn, T. (2010). Exogenous antioxidants—Double-edged swords in cellular redox state: Health benefits at optimal doses versus deleterious effects at high doses. Oxidative Medicine and Cellular Longevity, 3(4), 228–237.
- Liguori, I., et al. (2018). The Implication of Reactive Oxygen Species and Antioxidants in Knee Osteoarthritis. International Journal of Molecular Sciences, 19(12), 3749.
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]
-
Brevet, M., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. PLOS ONE, 15(2), e0228022. Retrieved from [Link]
- Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
-
Wikipedia. (n.d.). Catecholamine. Retrieved from [Link]
- Bornstein, P., et al. (2003). Impaired adrenal catecholamine system function in mice with deficiency of the ascorbic acid transporter (SVCT2). The FASEB Journal, 17(13), 1928–1930.
-
Medical News Today. (n.d.). Catecholamines: What are they, and how do they function? Retrieved from [Link]
- Castrignanò, E., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of Toxicology.
-
CRASH! Medical Review Series. (2022, January 30). Catecholamine Synthesis/Degradation. YouTube. Retrieved from [Link]
-
AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
- Misochko, A., & Sukhov, D. (2021). Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. International Journal of Molecular Sciences, 22(11), 5997.
-
PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 2. 4Z-D-3244 - arterenone | 499-61-6 | CymitQuimica [cymitquimica.com]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 9. Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of antioxidant supplementation on the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Impaired adrenal catecholamine system function in mice with deficiency of the ascorbic acid transporter (SVCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Arterenone Hydrochloride for Long-Term Storage
Welcome to the technical support center for arterenone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of arterenone hydrochloride for long-term storage. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly format, addressing the specific challenges you may encounter during your experiments.
Introduction to Arterenone Hydrochloride Stability
Arterenone hydrochloride, also known as noradrenalone hydrochloride, is a catecholamine and an impurity of norepinephrine.[1][2] Like other catecholamines, its chemical structure, which features a catechol moiety (a benzene ring with two adjacent hydroxyl groups), is highly susceptible to oxidation.[3][4] This inherent instability can lead to degradation, compromising the integrity of your samples and the reliability of your experimental results. Understanding and mitigating the factors that contribute to its degradation are therefore critical for successful research and development.
This guide will walk you through the common stability issues associated with arterenone hydrochloride and provide practical, evidence-based solutions to ensure its long-term integrity.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter with your arterenone hydrochloride samples and provides actionable solutions.
Q1: My arterenone hydrochloride solution is turning a yellow, brown, or pinkish color. What is happening and how can I prevent it?
A1: Causality and Prevention
The discoloration of your arterenone hydrochloride solution is a classic sign of oxidative degradation. The catechol ring is being oxidized to form quinone-based structures, which are often colored. This process is accelerated by several factors:
-
Presence of Oxygen: Dissolved oxygen in your solvent is a primary culprit.
-
Elevated pH: At neutral to alkaline pH, the hydroxyl groups on the catechol ring are more easily deprotonated, making the molecule more susceptible to oxidation.[5]
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.
Solutions and Experimental Protocols:
To prevent discoloration and degradation, you must minimize exposure to these factors.
Protocol 1: Preparation of a Stabilized Arterenone Hydrochloride Stock Solution
This protocol outlines the steps to prepare a more stable solution of arterenone hydrochloride.
Materials:
-
Arterenone hydrochloride powder
-
High-purity, deoxygenated water (or other desired solvent)
-
Acid (e.g., hydrochloric acid, HCl) to adjust pH
-
Antioxidant (e.g., sodium metabisulfite or ascorbic acid)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials or light-blocking containers
Procedure:
-
Deoxygenate the Solvent: Before preparing your solution, purge your high-purity water or buffer with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.[6][7]
-
Acidify the Solvent: Adjust the pH of the deoxygenated solvent to a range of 3.2 to 3.6 using a dilute acid solution (e.g., 0.1 M HCl).[6] Catecholamines exhibit significantly greater stability in acidic conditions.[5][8]
-
Add an Antioxidant (Optional but Recommended): For enhanced stability, add an antioxidant to the acidified, deoxygenated solvent. Common choices include:
-
Dissolve Arterenone Hydrochloride: Weigh the desired amount of arterenone hydrochloride powder and dissolve it in the prepared solvent. Perform this step under a gentle stream of inert gas to minimize exposure to air.
-
Storage: Aliquot the solution into amber glass vials, flush the headspace with inert gas before sealing, and store at the recommended temperature.
Q2: I am seeing a loss of potency in my arterenone hydrochloride samples over time, even when stored in the freezer. What could be the cause?
A2: Unraveling Potency Loss
A gradual loss of potency, even at low temperatures, suggests that slow degradation is still occurring. While freezing slows down chemical reactions, it does not completely stop them. The likely culprits are:
-
Sub-optimal pH: If the solution was not adequately acidified, degradation can still proceed, albeit at a slower rate.
-
Oxygen in the Solution or Headspace: If the solvent was not deoxygenated or the vial headspace was not flushed with an inert gas, trapped oxygen can still cause oxidation over time.
-
Repeated Freeze-Thaw Cycles: Each time the sample is thawed, it is exposed to room temperature and potentially more oxygen, accelerating degradation.
Solutions:
-
Verify pH: Ensure the pH of your stock solutions is within the optimal range of 3.2-3.6.[6]
-
Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Gas Overlay: Always flush the headspace of your storage vials with nitrogen or argon before sealing.[6]
Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for solid arterenone hydrochloride powder?
A3: For long-term stability of the solid powder, it is recommended to store it in a tightly sealed container, protected from light, and at low temperatures. For short-term storage (days to weeks), 2-8°C is suitable. For long-term storage (months to years), -20°C is recommended.
Q4: What is the optimal pH for storing aqueous solutions of arterenone hydrochloride?
A4: The optimal pH for storing aqueous solutions of catecholamines like arterenone hydrochloride is in the acidic range. A pH between 3.2 and 3.6 is recommended to ensure stability and prevent oxidative degradation.[6] Catecholamines are known to be unstable at pH values above 7.[10]
Q5: Can I use plastic containers to store my arterenone hydrochloride solutions?
A5: While glass is generally preferred, polypropylene containers can be used. However, it is important to be aware that some plastics may have higher gas permeability than glass, potentially allowing oxygen to diffuse into the solution over long periods. If using plastic, ensure it is of high quality and consider secondary packaging with an oxygen absorber for long-term storage.[7]
Q6: How can I confirm the stability of my arterenone hydrochloride solution?
A6: The most reliable way to confirm stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][11] An HPLC method can separate the intact arterenone hydrochloride from its degradation products, allowing you to quantify the amount of degradation over time. Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, heat, light, and oxidation, are used to develop and validate such methods.[12][13]
Data Summary and Visual Guides
Table 1: Recommended Storage Conditions for Arterenone Hydrochloride
| Form | Temperature | Light Conditions | Atmosphere | Recommended Container |
| Solid Powder (Short-term) | 2-8°C | Protect from light | Ambient | Tightly sealed vial |
| Solid Powder (Long-term) | -20°C | Protect from light | Ambient | Tightly sealed vial |
| Aqueous Solution (Short-term) | 2-8°C | Protect from light | Inert gas overlay | Amber glass vial |
| Aqueous Solution (Long-term) | -20°C | Protect from light | Inert gas overlay | Amber glass vial |
Diagram 1: Key Factors in Arterenone Hydrochloride Degradation
This diagram illustrates the primary factors that contribute to the degradation of arterenone hydrochloride.
Caption: Factors accelerating the oxidative degradation of arterenone.
Diagram 2: Workflow for Preparing a Stabilized Solution
This workflow outlines the key steps to prepare a stable solution of arterenone hydrochloride.
Caption: Protocol for preparing a stabilized arterenone HCl solution.
References
-
ARUP Laboratories. (n.d.). Catecholamines Fractionated by LC-MS/MS, Urine Free. ARUP Laboratories Test Directory. Retrieved from [Link]
-
Roberts, N. B. (2010). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. Clinical Chemistry and Laboratory Medicine, 48(1), 81-87. Retrieved from [Link]
-
Hoving, S., & Hagedorn, J. E. (1993). DETERMINATION OF FREE CATECHOLAMINES IN URINE BY TANDEM AFFINITY/ION-PAIR CHROMATOGRAPHY AND FLOW INJECTION ANALYSIS. Journal of Chromatography B: Biomedical Sciences and Applications, 621(1), 37-46. Retrieved from [Link]
- Google Patents. (n.d.). CN106061467B - Method for producing stable low concentration, injectable solutions of norepinephrine.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-55. Retrieved from [Link]
-
Rivero-Marcotegui, A., Grijalba-Uche, A., Palacios-Sarrasqueta, M., & García-Merlo, S. (1995). Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography. European journal of clinical chemistry and clinical biochemistry, 33(11), 873-875. Retrieved from [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical development and technology, 10(1), 1-32. Retrieved from [Link]
-
Agilent. (n.d.). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. Retrieved from [Link]
-
Lester, Y., & Liptdes, C. (2020). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 12(11), 3028. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Oxidised Degradation Products of APIs. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
The Pharma Innovation. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. Retrieved from [Link]
- Google Patents. (n.d.). EP4051251B1 - Stable, injectable noradrenaline solutions free of antioxidants.
-
Pharos. (n.d.). Noradrenalone (arterenone). Retrieved from [Link]
-
National Institutes of Health. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Oxidation of Pharmaceuticals: Chemical Analysis and Biological Assessment of Degradation Products. Retrieved from [Link]
-
PubMed. (2018). A strategy for the prevention of protein oxidation by drug product in polymer-based syringes. Retrieved from [Link]
-
PubMed. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]
-
PubMed. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Forced degradation study and validation of a stability-indicating HPLC-UV method in stability testing of Dronedarone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
National Institutes of Health. (2012). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 499-61-6 Noradrenalone Impurity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets. Retrieved from [Link]
Sources
- 1. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 2. CAS 499-61-6 Noradrenalone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106061467B - Method for producing stable low concentration, injectable solutions of norepinephrine - Google Patents [patents.google.com]
- 7. A strategy for the prevention of protein oxidation by drug product in polymer-based syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catecholamines Fractionated by LC-MS/MS, Urine Free | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Norepinephrine Experiments
Welcome to the technical support center for norepinephrine research. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges that lead to poor reproducibility in experiments involving norepinephrine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to conduct robust and reliable studies.
Troubleshooting Guide: A Causal Approach to Common Issues
This section addresses specific problems you might be encountering in your norepinephrine experiments. The solutions provided are based on a causal analysis of the potential issues.
Question 1: Why am I observing high variability between my replicate experiments, even within the same day?
High intra-day variability is a frequent and frustrating issue. The root cause often lies in the lability of norepinephrine and subtle inconsistencies in experimental execution.
Possible Causes & Step-by-Step Solutions:
-
Norepinephrine Degradation: Norepinephrine is highly susceptible to oxidation and photodegradation.[1][2][3][4]
-
Solution: Prepare fresh norepinephrine solutions for each experiment. If a stock solution is used, it should be prepared in an appropriate acidic buffer (pH 3.6-6.0), aliquoted into single-use vials, and stored at -20°C or below, protected from light.[1][3][5] Thaw aliquots immediately before use and discard any unused portion. Consider adding an antioxidant like ascorbic acid (100 µM) to your media to prevent oxidation.[4]
-
-
Inconsistent Pipetting and Dilution: Minor errors in serial dilutions can be magnified in the final concentrations.
-
Solution: Use calibrated pipettes and perform dilutions with care. For concentration-response curves, create a master mix for each concentration to be tested across all replicates, rather than preparing each replicate individually.
-
-
Fluctuations in Experimental Conditions: Temperature, pH, and CO2 levels can influence cellular responses to norepinephrine.
-
Solution: Ensure that all experimental plates or chambers are equilibrated to the correct temperature and atmospheric conditions before adding norepinephrine. Monitor and record these parameters throughout the experiment.
-
-
Cell Culture Inconsistencies: Variations in cell passage number, confluency, and health can significantly alter adrenergic receptor expression and signaling.
-
Solution: Use cells within a narrow passage number range for all experiments. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. Visually inspect cells for any signs of stress or contamination before each experiment.
-
Question 2: My in vivo study results are not consistent across different cohorts of animals. What could be the problem?
In vivo experiments introduce a higher level of complexity. Reproducibility issues can stem from the experimental model itself, the administration of norepinephrine, and the methods of measurement.
Possible Causes & Step-by-Step Solutions:
-
Variability in Norepinephrine Administration: The route and timing of administration can lead to different pharmacokinetic profiles.
-
Solution: Standardize the route of administration (e.g., intraperitoneal, intravenous) and ensure consistent injection volumes and timing relative to other experimental procedures. For continuous infusions, use calibrated pumps and ensure the catheter placement is consistent.
-
-
Physiological State of the Animals: Stress, circadian rhythms, and underlying health conditions can all impact the noradrenergic system.
-
Solution: Acclimatize animals to the experimental environment to minimize stress. Conduct experiments at the same time of day to control for circadian variations. Screen animals for any health issues before inclusion in the study.
-
-
Inadequate Sampling for Measurement: A single blood sample may not accurately reflect the overall sympathetic tone.[6]
-
Solution: For measurements of plasma norepinephrine, consider taking multiple blood samples at defined intervals and averaging the results to improve the reproducibility of your data.[6]
-
-
Genetic Drift in Animal Models: Over time, inbred animal strains can exhibit genetic drift, leading to altered phenotypes.
-
Solution: Obtain animals from a reputable vendor and periodically refresh your breeding colony with new founder animals.
-
Question 3: I'm not seeing the expected effect of norepinephrine in my cell-based assay, or the effect is much weaker than reported in the literature.
A diminished or absent response to norepinephrine can be disheartening. This often points to issues with the norepinephrine solution, the cells, or the assay itself.
Possible Causes & Step-by-Step Solutions:
-
Inactive Norepinephrine: As mentioned previously, norepinephrine is unstable. If your solution has degraded, you will not see the expected biological activity.
-
Solution: Always use freshly prepared or properly stored norepinephrine solutions. Perform a quality control check of a new batch of norepinephrine by running a standard concentration-response curve to ensure its potency is as expected.
-
-
Low Adrenergic Receptor Expression: The cell line you are using may not express the specific adrenergic receptor subtype (α1, α2, β1, β2, β3) that mediates the effect you are studying at a high enough level.[7][8]
-
Solution: Verify the expression of the target adrenergic receptor in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor of interest at high levels.
-
-
Desensitization of Receptors: Prolonged exposure to norepinephrine or other agonists can lead to receptor desensitization and downregulation.
-
Solution: If your experimental protocol involves pre-incubation steps, ensure that the cells are not exposed to any adrenergic agonists before the addition of norepinephrine.
-
-
Assay Interference: Components of your assay buffer or media could be interfering with the norepinephrine-receptor interaction or the downstream signaling readout.
Frequently Asked Questions (FAQs)
This section provides answers to common foundational questions about working with norepinephrine.
What is the best way to prepare and store norepinephrine solutions?
-
Answer: For optimal stability, norepinephrine should be dissolved in a slightly acidic diluent such as 5% dextrose in water (D5W) or normal saline (NS).[2][9] The optimal pH range for norepinephrine solutions is 3.6-6.0.[1] For long-term storage, prepare concentrated stock solutions, aliquot them into single-use, light-protected vials, and store them at -20°C or -80°C.[1][3][5] Avoid repeated freeze-thaw cycles.[1]
Should I be concerned about the salt form of norepinephrine (e.g., bitartrate vs. hydrochloride)?
-
Answer: Both the bitartrate and hydrochloride salts are commonly used and should be water-soluble.[4] The key is to account for the difference in molecular weight when calculating your final concentrations to ensure you are delivering the correct molar amount of norepinephrine.
How can I minimize the oxidation of norepinephrine during my experiments?
-
Answer: In addition to using freshly prepared solutions and protecting them from light, you can supplement your cell culture media or buffer with an antioxidant like ascorbic acid (typically at 100 µM).[4] You can also consider preparing your solutions in degassed buffers to minimize dissolved oxygen.
What are the key signaling pathways activated by norepinephrine?
-
Answer: Norepinephrine acts on G-protein coupled adrenergic receptors (α and β subtypes). Activation of these receptors can trigger multiple downstream signaling cascades, including the phospholipase C (PLC) pathway (typically via α1 receptors) leading to increases in intracellular calcium, and the adenylyl cyclase (AC) pathway (typically via β receptors) leading to changes in cyclic AMP (cAMP) levels and protein kinase A (PKA) activation.[10][11] These pathways can influence a wide range of cellular processes, including gene expression, cell survival, and metabolism.[12][13]
What are the best practices for reporting my norepinephrine experiments to ensure reproducibility?
-
Answer: To enhance the reproducibility of your work, it is crucial to report your methods with a high level of detail.[14][15][16] This includes:
-
The source and salt form of the norepinephrine used.
-
The exact procedure for preparing and storing norepinephrine solutions, including the diluent, pH, and any antioxidants used.
-
Detailed information about your experimental model (e.g., cell line passage number, animal strain, age, and sex).
-
A complete description of your experimental protocol, including incubation times, concentrations used, and all positive and negative controls.[15][17]
-
The specific statistical methods used for data analysis.[14]
-
Data Presentation & Experimental Protocols
Table 1: Stability of Norepinephrine Solutions Under Various Conditions
| Concentration | Diluent | Storage Temperature | Light Condition | Stability (Time to <90% of initial concentration) | Reference |
| 4 µg/mL & 16 µg/mL | Normal Saline | Room Temperature | Ambient Light | > 7 days | [9] |
| 64 mg/L | NS or D5W | 4°C | Protected from light | Up to 61 days | [2] |
| 64 mg/L | NS or D5W | 4°C | Exposed to light | 39 days | [2] |
| 10-400 µg/mL | N/A | Refrigerated (2-8°C) | Protected from light | 6-12 months | [3] |
| 10-400 µg/mL | N/A | Room Temperature | Exposed to light | A few days | [3] |
| 0.2 & 0.5 mg/mL | Normal Saline | Refrigerated or Frozen | N/A | Up to 1 year | [5] |
Protocol 1: Preparation of a Stable Norepinephrine Stock Solution
Objective: To prepare a 10 mM norepinephrine stock solution with enhanced stability.
Materials:
-
Norepinephrine bitartrate monohydrate (or hydrochloride salt, adjust mass accordingly)
-
Nuclease-free water
-
Hydrochloric acid (HCl), 0.1 M
-
Light-blocking microcentrifuge tubes
Procedure:
-
Calculate the mass of norepinephrine salt required to make a 10 mM solution.
-
In a sterile, light-protected container, dissolve the norepinephrine in nuclease-free water.
-
Adjust the pH of the solution to approximately 4.0-5.0 using 0.1 M HCl. Verify the pH with a calibrated pH meter.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Visualizations
Norepinephrine Signaling Pathways
Caption: Norepinephrine signaling through α1 and β adrenergic receptors.
Experimental Workflow for a Reproducible In Vitro Norepinephrine Study
Caption: A workflow for enhancing reproducibility in cell-based norepinephrine experiments.
References
- Dr.Oracle. (2025, November 7). How to prepare norepinephrine in normal saline (NS)?
- Benchchem. (n.d.).
- Walker, S. E., Law, S., Garland, J., Fung, E., & Iazzetta, J. (n.d.). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. Canadian Journal of Hospital Pharmacy, 63(2).
- Reichhold, J., Thiesen, J., et al. (n.d.). Stability of Ready-to-Administer and Ready-to-Use Epinephrine and Norepinephrine Injection Solutions.
- (2020, February 6).
- Grassi, G., et al. (n.d.). Multiple sampling improves norepinephrine reproducibility in essential hypertension: a comparison with the microneurographic technique. PubMed.
- (2018, April 19).
- Selleck Chem. (n.d.). Norepinephrine hydrochloride | Adrenergic Receptor agonist | CAS 329-56-6.
- (n.d.).
- Carr, J. A., et al. (2012, September 19). Which type of norepinephrine to use?
- BOC Sciences. (n.d.). Norepinephrine Impurities.
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Improving Reproducibility and Replicability. NCBI - NIH.
- Saka, C. (2016, February 8). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids.
- (n.d.).
- (n.d.). Exploration of different statistical approaches in the comparison of dopamine and norepinephrine in the treatment of shock: SOAP II.
- (n.d.). Norepinephrine alters the expression of genes involved in neuronal sprouting and differentiation: Relevance for major depression and antidepressant mechanisms. Tel Aviv University.
- (2024, November 1).
- (n.d.).
- D'Huart, E., Vigneron, J., Clarot, I., et al. (n.d.).
- (n.d.). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. PMC - PubMed Central.
- (n.d.). Potentiation of the contractile effects of norepinephrine by hypoxia. PMC - NIH.
- (n.d.). In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus. PMC - PubMed Central.
- Neuroscientifically Challenged. (2019, December 4). 2-Minute Neuroscience: Norepinephrine. YouTube.
- (n.d.).
- (2018, August 17). A cautionary note for researchers treating mice with the neurotransmitter norepinephrine.
- (n.d.). A Sensitive Double-Isotope Derivative Assay for Norepinephrine and Epinephrine.
- (n.d.). Regulation of norepinephrine release by beta 2-adrenergic receptors during halothane anesthesia. PubMed.
- (2023, February 8).
- (2025, January 21). 8 Tips to Improve Your Research Reproducibility.
- (2020, April 24). Bidirectional pharmacological perturbations of the noradrenergic system differentially affect tactile detection. bioRxiv.
- (2025, February 27). 8 Tips to Improve Your Research Reproducibility. Bitesize Bio.
- (n.d.).
- (2021, August 21). Norepinephrine potentiates the efficacy of volume expansion on mean systemic pressure in septic shock. PubMed.
- (2024, November 14).
- (2014, November 17). Simple steps aim to solve science's 'reproducibility problem'. The Transmitter.
- Dr. Najeeb Lectures. (2021, December 13). Receptors & Drugs | Epinephrine, Norepinephrine, Albuterol. YouTube.
- National Center for Biotechnology Information. (n.d.). Norepinephrine. PubChem - NIH.
- (n.d.). Norepinephrine.
- (n.d.).
- (n.d.). Norepinephrine inhibits migration and invasion of human glioblastoma cell cultures possibly via MMP-11 inhibition. PubMed Central.
- (n.d.). Cell cultures treated with norepinephrine display increased information...
- (2025, August 6). Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography.
- (2021, June 24). Norepinephrine activates β1-adrenergic receptors localized to the inner nuclear membrane in cortical astrocytes. bioRxiv.
- (2021, April 21).
- (2018, December 31). The Efficacy and Safety of Norepinephrine and Its Feasibility as a Replacement for Phenylephrine to Manage Maternal Hypotension during Elective Cesarean Delivery under Spinal Anesthesia. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple sampling improves norepinephrine reproducibility in essential hypertension: a comparison with the microneurographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Regulation of norepinephrine release by beta 2-adrenergic receptors during halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Norepinephrine triggers glutamatergic long-term potentiation in hypothalamic paraventricular nucleus magnocellular neuroendocrine cells through postsynaptic β1-AR/PKA signaling pathway in vitro in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide signaling participates in norepinephrine-induced activity of neuronal intracellular survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
Welcome to the technical support center for the purification of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (also known as Noradrenalone hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource provides a comprehensive set of troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.
I. Understanding the Molecule: Key Challenges in Purification
This compound is a catecholamine derivative that presents unique purification challenges due to its chemical structure. The presence of a catechol moiety, a primary amine, and its formulation as a hydrochloride salt dictates its solubility, stability, and impurity profile.
-
Catechol Group Susceptibility: The 3,4-dihydroxy phenyl group is highly susceptible to oxidation, which can lead to the formation of colored impurities, primarily ortho-quinones. This process is often accelerated by exposure to air, basic conditions, and certain metal ions.[1][2][3]
-
Hygroscopicity: The hydrochloride salt form of this amine makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect accurate weighing and may introduce water into reactions, potentially leading to side reactions or decreased yields.
-
Polarity: The combination of hydroxyl groups and the aminium salt confers high polarity to the molecule, influencing the choice of appropriate solvents for recrystallization and washing.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My isolated product is off-white, yellow, or even brown. What is causing this discoloration and how can I prevent it?
Answer: Discoloration is a common issue when working with catechol-containing compounds and is almost always due to the formation of oxidation products.[2] The catechol ring can be oxidized to the corresponding o-benzoquinone, which can then participate in further reactions to form colored polymeric materials.
Causality and Prevention:
-
Atmospheric Oxidation: Exposure to oxygen in the air is a primary driver of this degradation. To mitigate this, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
pH Effects: Basic conditions can deprotonate the phenolic hydroxyl groups, making the catechol more susceptible to oxidation.[2] Ensure that the pH of your solutions remains acidic, especially during workup and crystallization. The hydrochloride salt form of the product naturally helps in maintaining an acidic environment.
-
Metal Contamination: Trace metal ions can catalyze the oxidation of catechols. Using high-purity solvents and reagents, and ensuring glassware is scrupulously clean can help minimize this.
Remediation:
If your product is already discolored, you can attempt to remove the colored impurities through the following methods:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before filtering the hot solution to remove the charcoal. Be aware that excessive use of charcoal can lead to a loss of the desired product.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired compound from the colored impurities.
Question 2: I am struggling to find a suitable single solvent for recrystallization. The compound is either too soluble or insoluble in common solvents.
Answer: Due to the polar nature of this compound, finding an ideal single solvent for recrystallization can be challenging. A mixed-solvent system is often the most effective approach.[4][5][6]
Rationale for Mixed Solvents:
A two-solvent system utilizes a "soluble" solvent in which the compound is readily soluble, and an "insoluble" or "anti-solvent" in which the compound is poorly soluble. The principle is to dissolve the compound in a minimum amount of the hot "soluble" solvent and then slowly add the "insoluble" solvent until the solution becomes turbid. This brings the solution to its saturation point, and upon slow cooling, pure crystals should form.
Recommended Solvent Systems:
| "Soluble" Solvent | "Insoluble" (Anti-Solvent) | Rationale |
| Methanol | Isopropanol | Methanol is a highly polar solvent that can dissolve the polar hydrochloride salt. Isopropanol is less polar and will decrease the solubility upon addition. |
| Water | Ethanol or Acetone | Water is an excellent solvent for this polar compound. Ethanol or acetone can be used as anti-solvents to induce crystallization.[7] Care must be taken to remove all water from the final product. |
| Ethanol | Diethyl Ether | Ethanol can dissolve the compound, and the addition of a non-polar solvent like diethyl ether will significantly reduce its solubility. |
Experimental Workflow for Mixed-Solvent Recrystallization:
Question 3: My final product has a low melting point and appears gummy or oily, not crystalline. What could be the issue?
Answer: A low or broad melting point, or the product "oiling out," is indicative of impurities. The presence of residual solvents or byproducts from the synthesis can depress the melting point and interfere with crystal lattice formation.
Potential Causes and Solutions:
-
Residual Solvents: The product may have retained solvent from the reaction or a previous purification step. Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove any trapped solvent molecules.
-
Inorganic Salts: If the synthesis or workup involved the use of bases (e.g., sodium bicarbonate for neutralization), residual inorganic salts might be present.[8] These are typically insoluble in organic solvents and can often be removed by dissolving the crude product in a polar organic solvent like methanol and filtering off the insoluble material.
-
Synthetic Byproducts: Incomplete reaction or side reactions during synthesis can lead to impurities that are structurally similar to the desired product, making them difficult to remove by simple crystallization. The Friedel-Crafts acylation of catechol, a common synthetic route, can sometimes yield regioisomeric byproducts.[9][10][11] In such cases, column chromatography might be necessary for effective purification.
Question 4: How can I confirm the purity of my final product?
Answer: A combination of analytical techniques should be used to assess the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[12][13][14] Detection is typically done using a UV detector at around 280 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and detect the presence of impurities. The spectra should be compared with a reference standard or literature data.
-
Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[9]
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Due to its hygroscopic nature and sensitivity to oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Storage at low temperatures (e.g., 2-8 °C) is also recommended to slow down any potential degradation.
Q2: Can I use protecting groups to avoid oxidation during synthesis and purification?
Yes, protecting the catechol hydroxyl groups can be an effective strategy to prevent oxidation during synthesis. Common protecting groups for catechols include acetonides or silyl ethers.[15][16][17] However, the addition and subsequent removal of these protecting groups add extra steps to the synthesis, which may not be desirable in all cases.
Q3: Is column chromatography a viable purification method for this compound?
Yes, column chromatography can be used for the purification of this compound, especially if recrystallization fails to remove closely related impurities. Due to its high polarity, a polar stationary phase like silica gel can be used with a mobile phase consisting of a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar co-solvent (e.g., dichloromethane or ethyl acetate). A small amount of acid (e.g., acetic acid or a few drops of HCl in the mobile phase) can help to improve the peak shape and prevent streaking by keeping the amine protonated.
IV. Detailed Experimental Protocol: Recrystallization from a Mixed-Solvent System (Methanol/Isopropanol)
This protocol provides a step-by-step guide for the purification of this compound using a methanol/isopropanol mixed-solvent system.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot methanol to the flask while stirring to dissolve the solid completely.
-
Once the solid is fully dissolved, continue heating the solution and begin adding hot isopropanol dropwise.
-
Continue adding isopropanol until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum to a constant weight.
Purity Assessment Workflow:
V. References
-
BrainKart. (2017). Biosynthesis and degradation of catecholamines. Retrieved from [Link]
-
Why MedicoApps. (n.d.). Synthesis and Degradation of Catecholamines. Retrieved from [Link]
-
Wikipedia. (2024). Catecholamine. Retrieved from [Link]
-
Gopalkrishna, V. T. (2023). Biochemistry, Catecholamine Degradation. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Catecholamine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Catecholamines on Newcrom AH Column. Retrieved from [Link]
-
Huber, U. (n.d.). Analysis of Catecholamines by HPLC. Agilent Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... [Image]. Retrieved from [Link]
-
Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Li, Y., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments, (133), 57013. Retrieved from [Link]
-
Yoshitake, T., et al. (2004). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Journal of Health Science, 50(1), 1-8. Retrieved from [Link]
-
Morales, E., & Sloop, J. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. ResearchGate. Retrieved from [Link]
-
Hjemdahl, P. (1984). Catecholamine measurements by high-performance liquid chromatography. American Journal of Physiology-Endocrinology and Metabolism, 247(1), E13-E20. Retrieved from [Link]
-
Reddit. (2020). Protecting Groups in Organic Synthesis. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2427-2479. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Sciencemadness.org. (2007). Methylamine Purification. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Godfrey, N. B. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Nichols, L. (2022). 3.3F: Mixed Solvents. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2023). Purification or Reduction of a partially oxidized sample of catechol?. Retrieved from [Link]
-
Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride. Retrieved from
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase–mimic activity decrease of δ-MnO 2. Analytical Methods, 12(9), 1234-1240. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Boron Molecular. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
Sources
- 1. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. huaxichemical.com [huaxichemical.com]
- 8. CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. HPLC Separation of Catecholamines on Newcrom AH Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Arterenone Hydrochloride and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of arterenone hydrochloride and norepinephrine, two closely related catecholamines. While norepinephrine is a cornerstone therapy in critical care for its potent vasopressor effects, arterenone remains a compound of scientific interest, primarily recognized as a metabolite and impurity of norepinephrine preparations. This document will delve into their mechanisms of action, pharmacological profiles, and the available experimental data to provide a clear, evidence-based comparison for the scientific community.
At a Glance: Key Molecular and Pharmacological Distinctions
| Feature | Arterenone Hydrochloride | Norepinephrine |
| Synonyms | Noradrenalone HCl | Noradrenaline, Levarterenol |
| Chemical Structure | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
| Primary Role | Norepinephrine impurity and metabolite | Neurotransmitter, hormone, and vasopressor medication[1][2] |
| Clinical Use | Not established as a therapeutic agent | Treatment of severe hypotension and shock (e.g., septic shock)[1][3] |
| Receptor Affinity | Data not widely available | Potent agonist for α1, α2, and β1 adrenergic receptors[1][4] |
Chemical Structure and its Implications
The structural difference between arterenone and norepinephrine is subtle yet significant. Norepinephrine possesses a hydroxyl group at the beta-carbon of its ethylamine side chain, which is absent in arterenone and replaced by a ketone group. This seemingly minor alteration has profound implications for the molecule's three-dimensional structure and its ability to bind to and activate adrenergic receptors.
Caption: Chemical structures of Arterenone and Norepinephrine.
Mechanism of Action and Receptor Pharmacology
Norepinephrine exerts its effects by acting as a potent agonist at several adrenergic receptors. Its primary targets are:
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, their stimulation leads to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure[1].
-
α2-Adrenergic Receptors: These receptors are found on presynaptic nerve terminals and mediate a negative feedback loop, inhibiting further norepinephrine release.
-
β1-Adrenergic Receptors: Primarily located in the heart, their activation results in increased heart rate (chronotropy) and contractility (inotropy)[1][4].
Norepinephrine has a significantly lower affinity for β2-adrenergic receptors, which mediate vasodilation, thus its predominant effect is vasoconstriction.
Arterenone Hydrochloride's interaction with adrenergic receptors is not well-documented in publicly available literature. Due to its structural similarity to norepinephrine, it is hypothesized to have some affinity for adrenergic receptors, but likely with different potency and selectivity. Without dedicated pharmacological studies, its precise mechanism of action remains speculative.
Caption: Workflow for a receptor binding assay.
Ex Vivo Isolated Tissue Bath Assay
Objective: To assess the functional potency of arterenone and norepinephrine on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing physiological salt solution.
-
Drug Administration: Add cumulative concentrations of norepinephrine or arterenone to the bath.
-
Tension Measurement: Record the isometric tension of the arterial rings using a force transducer.
-
Data Analysis: Construct concentration-response curves and calculate the EC50 (effective concentration for 50% of maximal response) for each compound.
In Vivo Hemodynamic Studies in Animal Models
Objective: To evaluate the systemic pressor effects of arterenone and norepinephrine.
Methodology:
-
Animal Model: Use anesthetized rats or other suitable animal models instrumented for continuous blood pressure monitoring.
-
Drug Infusion: Administer intravenous infusions of norepinephrine or arterenone at escalating doses.
-
Hemodynamic Monitoring: Continuously record mean arterial pressure (MAP), heart rate, and other relevant hemodynamic parameters.
-
Data Analysis: Determine the dose-response relationship for the increase in MAP for each compound.
Conclusion: An Established Therapeutic vs. a Chemical Entity of Interest
References
-
Norepinephrine (medication) - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Norepinephrine: What It Is, Function, Deficiency & Side Effects - Cleveland Clinic. (2022, March 27). Retrieved January 15, 2026, from [Link]
-
Norepinephrine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Norepinephrine Uses, Side Effects & Warnings - Drugs.com. (2025, September 17). Retrieved January 15, 2026, from [Link]
-
Noradrenaline • LITFL • CCC Pharmacology. (2024, July 13). Retrieved January 15, 2026, from [Link]
-
The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! (n.d.). Retrieved January 15, 2026, from [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Validation of a Novel LC-MS/MS Method for Noradrenalone Quantification
For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of neurotransmitters like noradrenalone (norepinephrine) is paramount. Noradrenalone is a catecholamine that functions as both a hormone and a neurotransmitter, playing a critical role in the body's "fight or flight" response, regulating sleep-wake cycles, and influencing mood. Accurate measurement of its concentration in biological matrices is crucial for diagnosing diseases such as pheochromocytoma, monitoring therapeutic drug efficacy, and advancing our understanding of neurological and psychiatric disorders.[1]
This guide introduces a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of noradrenalone in human plasma. We will provide a comprehensive validation of this new method, comparing its performance characteristics against established techniques, namely High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide is structured to provide not just the "what" but the "why" behind our experimental choices, grounding our protocol in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge: Why a New Method for Noradrenalone?
While HPLC-ECD and ELISA have been the workhorses for catecholamine analysis for years, they are not without their limitations. HPLC-ECD, though sensitive, can be susceptible to interferences from electrochemically active compounds in the matrix, potentially leading to inaccurate results.[1][2] ELISA, a ligand-binding assay, can sometimes suffer from cross-reactivity with structurally similar molecules, and its dynamic range may be limited.[3][4]
The proposed LC-MS/MS method aims to overcome these challenges by offering superior selectivity, a wider dynamic range, and high sensitivity, which are critical for demanding research and clinical applications.[5][6][7]
Guiding Principles: Adherence to International Standards
The validation of this novel LC-MS/MS method was conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation.[8][9][10][11][12][13] This ensures that the method is not only scientifically sound but also meets the rigorous standards required for regulatory submissions.
Comparative Overview of Analytical Methods
| Parameter | Novel LC-MS/MS Method | HPLC-ECD | ELISA |
| Principle | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Chromatographic separation followed by detection of redox reactions. | Antigen-antibody binding with enzymatic signal amplification. |
| Selectivity | Very High (based on retention time and specific mass transitions). | Moderate (potential for interferences). | Moderate to High (potential for cross-reactivity). |
| Sensitivity (LLOQ) | 5 pg/mL | 20-50 pg/mL | 10-30 pg/mL |
| Linearity (R²) | >0.999 | >0.995 | Variable, often requires non-linear regression. |
| Precision (%CV) | <5% | <10% | <15% |
| Accuracy (%Bias) | ± 5% | ± 10% | ± 15% |
| Sample Volume | 100 µL | 500 µL - 1 mL | 50-100 µL |
| Throughput | High (with automation) | Low to Moderate | High |
| Robustness | High | Moderate | Moderate |
In-Depth Validation of the Novel LC-MS/MS Method
The following sections detail the experimental protocols and results of the validation studies for our new LC-MS/MS method.
Experimental Workflow
The overall workflow for the validation of the new analytical method is depicted below. This systematic approach ensures that all critical parameters of the method's performance are thoroughly evaluated.
Caption: Overall workflow for the validation of the new analytical method.
Sample Preparation and Analysis Workflow
A critical aspect of any bioanalytical method is the sample preparation. Our method employs a simple and efficient protein precipitation followed by derivatization to enhance chromatographic performance and sensitivity.[6]
Caption: Sample preparation and analysis workflow for the LC-MS/MS method.
Detailed Validation Parameters & Results
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Six different lots of blank human plasma were analyzed to assess for interfering peaks at the retention time of noradrenalone and its internal standard (IS), noradrenalone-d6.[14][15]
-
Blank plasma was spiked with structurally related compounds (e.g., adrenaline, dopamine, L-DOPA) to evaluate potential cross-reactivity.
-
-
Results: No significant interfering peaks were observed in the blank plasma lots. The response of interfering peaks was less than 20% of the lower limit of quantification (LLOQ) for noradrenalone and less than 5% for the IS. No cross-reactivity was observed from related compounds.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
A calibration curve was prepared by spiking blank plasma with known concentrations of noradrenalone reference standard.[16]
-
Concentrations ranged from 5 pg/mL to 5000 pg/mL.
-
The curve was analyzed using a weighted (1/x²) linear regression.
-
-
Results: The method was linear over the range of 5-5000 pg/mL with a coefficient of determination (R²) consistently greater than 0.999.
| Parameter | Result | Acceptance Criteria |
| Range | 5 - 5000 pg/mL | - |
| Regression Model | Weighted (1/x²) Linear | - |
| R² | > 0.999 | ≥ 0.99 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19][20][21]
-
Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
-
Results:
| Parameter | Result |
| LOD | 1.5 pg/mL |
| LOQ | 5.0 pg/mL |
The LOQ was confirmed by analyzing samples at this concentration, which demonstrated acceptable precision (%CV < 20%) and accuracy (within ±20% of the nominal value).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value. Precision refers to the closeness of agreement among a series of measurements.
-
Protocol:
-
Quality control (QC) samples were prepared at four concentration levels: LLOQ (5 pg/mL), Low QC (15 pg/mL), Mid QC (250 pg/mL), and High QC (4000 pg/mL).
-
Intra-day precision and accuracy were determined by analyzing six replicates of each QC level on the same day.
-
Inter-day precision and accuracy were determined by analyzing the QC samples on three different days.
-
-
Results:
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ (5 pg/mL) | 4.2 | 2.8 | 4.8 | 3.5 |
| Low (15 pg/mL) | 3.1 | 1.5 | 3.9 | 2.1 |
| Mid (250 pg/mL) | 2.5 | -0.8 | 3.1 | -1.2 |
| High (4000 pg/mL) | 2.1 | -1.2 | 2.8 | -1.9 |
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) |
Stability
The stability of noradrenalone in plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
-
Protocol:
-
Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles.
-
Short-Term Stability: QC samples were kept at room temperature for 6 hours.
-
Long-Term Stability: QC samples were stored at -80°C for 90 days.
-
Post-Preparative Stability: Processed samples were kept in the autosampler at 4°C for 24 hours.
-
-
Results: Noradrenalone was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters.
-
Protocol:
-
Variations were made to the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%).
-
-
Results: The small variations in the method parameters did not significantly affect the results, demonstrating the robustness of the method. The %CV of the results obtained under the varied conditions was less than 5%.
Conclusion: A Superior Method for Noradrenalone Quantification
The validation data presented in this guide demonstrates that the novel LC-MS/MS method for the quantification of noradrenalone in human plasma is highly selective, sensitive, accurate, precise, and robust. When compared to traditional methods like HPLC-ECD and ELISA, this new method offers significant advantages, particularly in terms of selectivity and sensitivity. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility.[22][23]
This validated method is fit for purpose and can be confidently deployed in both research and regulated environments for the reliable quantification of noradrenalone, contributing to advancements in our understanding of its role in health and disease.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Mori, K., & Takada, Y. (1984). Automated analysis for plasma epinephrine and norepinephrine by liquid chromatography, including a sample cleanup procedure. Clinical Chemistry, 30(1), 117-120. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Chromsystems. Catecholamines in Plasma - HPLC. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. [Link]
-
Charles River. A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS. [Link]
-
Enders, P., & Klee, G. G. (1985). Determination of noradrenaline and adrenaline in plasma by a radioenzymatic assay using high pressure liquid chromatography for the separation of the radiochemical products. Journal of Clinical Chemistry and Clinical Biochemistry, 23(1), 39-44. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Zhang, L., et al. (2014). Simultaneous determination of adrenaline, noradrenaline, cortisone and cortisol in plasma with HPLC/MS/MS. Se Pu, 32(10), 1085-1089. [Link]
-
Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. [Link]
-
ICH. Quality Guidelines. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry?. [Link]
-
Adwoa Biotech. (2022). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). [Link]
-
Dutov, A. A. (2006). [HPLC analysis of urinary metabolites of catecholamines and serotonin for routine laboratory practice]. Klinicheskaia Laboratornaia Diagnostika, (2), 18-21. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Thevis, M., et al. (2005). Quantitative Determination of Adrenaline and Noradrenaline in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 29(5), 373-378. [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. [Link]
-
YouTube. (2023). How to Find LOD and LOQ using EXEL?. [Link]
-
Li, W., et al. (2012). Ultra sensitive measurement of endogenous epinephrine and norepinephrine in human plasma by semi-automated SPE-LC-MS/MS. Journal of Chromatography B, 905, 124-130. [Link]
-
SynZeal. Noradrenaline EP Impurity B. [Link]
-
Antibodies.com. Noradrenaline/Norepinephrine ELISA Kit (A74229). [Link]
-
Kumar, D., et al. (2024). Novel LC–MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. Journal of the American Society for Mass Spectrometry. [Link]
-
Yoshitake, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(8), 2465-2471. [Link]
-
Westermann, J., et al. (2002). Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method. Clinical Laboratory, 48(1-2), 61-71. [Link]
-
Agilent Technologies. Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. [Link]
-
Eisenhofer, G., et al. (1995). Highly sensitive and specific HPLC with fluorometric detection for determination of plasma epinephrine and norepinephrine applied to kinetic studies in humans. Clinical Chemistry, 41(10), 1455-1460. [Link]
-
Pharmaffiliates. Noradrenaline-impurities. [Link]
-
Rehman, A., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2587. [Link]
-
Immusmol. Norepinephrine ELISA Kits | Noradrenaline I 40+ Citations. [Link]
-
Khan, M. A., et al. (2023). Optimization of HPLC Method for Metanephrine and Normetanephrine Detection in Urine: Enhancing Diagnostic Precision for Pheochromocytoma. Journal of Pharmaceutical Research International, 35(10), 1-11. [Link]
-
LDN. NORADRENALINE ELISA FAST TRACK. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
LinkedIn. (2025). Deuterated Internal Standard: Significance and symbolism. [Link]
Sources
- 1. chromsystems.com [chromsystems.com]
- 2. Automated analysis for plasma epinephrine and norepinephrine by liquid chromatography, including a sample cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noradrenaline/Norepinephrine ELISA Kit (A74229) [antibodies.com]
- 4. Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. criver.com [criver.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. starodub.nl [starodub.nl]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 重酒石酸去甲肾上腺素 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. m.youtube.com [m.youtube.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Comparison Guide: Cross-Reactivity of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride with Dopamine Assays
Executive Summary
The Basis of Cross-Reactivity: A Molecular Comparison
The potential for analytical cross-reactivity stems directly from the structural homology between dopamine and 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Both molecules share the same core 3,4-dihydroxyphenyl (catechol) group, which is the primary epitope for many antibodies and the electroactive moiety detected in electrochemical methods.[1][2]
-
Dopamine: Chemically, it is 4-(2-aminoethyl)benzene-1,2-diol.[3] Its structure consists of a catechol ring attached to an ethylamine side chain.
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone: This molecule features the same catechol ring but is attached to a 2-aminoethanone side chain. The critical difference is the presence of a ketone group (C=O) on the carbon adjacent to the phenyl ring.[2]
This seemingly minor difference in the side chain is the determining factor for the selectivity of various analytical techniques.
Caption: Chemical structures of Dopamine and its analogue.
Comparative Analysis of Dopamine Assay Methodologies
The choice of assay is the most critical factor in mitigating the risk of cross-reactivity. Below, we compare the three most common methodologies, focusing on their principles of detection and inherent selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are widely used for their high throughput and ease of use. The most common format for small molecule detection is the competitive ELISA.[4][5]
-
Principle: In a competitive ELISA, dopamine present in the sample competes with a fixed amount of enzyme-labeled or plate-coated dopamine for binding to a limited number of anti-dopamine antibody sites.[5] Higher concentrations of dopamine in the sample result in a weaker signal, and this inverse relationship is used for quantification.[6]
-
Potential for Cross-Reactivity: The specificity of an ELISA is entirely dependent on the polyclonal or monoclonal antibody used.[7] Since both dopamine and 2-Amino-1-(3,4-dihydroxyphenyl)ethanone share the catechol head group, an antibody generated against this epitope will likely exhibit significant cross-reactivity. While many commercial kits claim high specificity against other catecholamines like adrenaline and noradrenaline, specific data for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone is often not provided.[8][9][10] Therefore, experimental validation is essential.
Caption: Principle of competitive ELISA and potential cross-reactivity.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is considered the gold standard for the quantification of neurotransmitters due to its high sensitivity and selectivity.[11][12]
-
Principle: This method involves two stages of separation and detection. First, HPLC separates the components of a sample mixture based on their differential interactions with a stationary phase (the column).[13] Second, the electrochemical detector measures the current generated when the analyte is oxidized or reduced at a specific electrode potential.[14]
-
Inherent Selectivity: The selectivity of HPLC-ECD is twofold.
-
Chromatographic Separation: The ketone group on 2-Amino-1-(3,4-dihydroxyphenyl)ethanone alters its polarity compared to dopamine. This causes the two compounds to have different retention times on a reverse-phase HPLC column, meaning they will elute from the column at different, predictable times and appear as distinct peaks.
-
Electrochemical Detection: While both compounds are catecholamines and will oxidize at similar potentials, the prior separation by HPLC ensures that the detector is measuring only one compound at any given time.[11]
-
-
Potential for Cross-Reactivity: Minimal to none. If the chromatographic conditions are properly optimized, co-elution is highly unlikely, making this method extremely specific.[13]
Fluorescence-Based Assays
Fluorescence methods offer high sensitivity but vary widely in their specificity.
-
Principle: These assays rely on either the intrinsic fluorescence of dopamine (or its derivatives) or the use of fluorescent probes that change their properties upon binding to dopamine.[15] Some methods involve a chemical reaction with an agent like o-phthaldialdehyde (OPA) to create a fluorescent product.[16][17]
-
Potential for Cross-Reactivity: The specificity is highly method-dependent.
-
Low Specificity: Methods that rely on the chemical derivatization of the catechol or amine group are likely to show high cross-reactivity with 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, as it possesses both of these reactive groups.[16]
-
High Specificity: Newer, advanced methods using genetically-encoded sensors based on dopamine receptors or highly specific aptamers can distinguish between closely related molecules and are much less prone to interference.[18][19]
-
Summary Comparison
| Feature | Competitive ELISA | HPLC-ECD | Fluorescence-Based Assays |
| Principle | Antibody-Antigen Binding | Chromatographic Separation & Electrochemical Detection | Fluorophore Interaction/Derivatization |
| Primary Selectivity | Antibody Specificity | Chromatographic Retention Time | Probe/Receptor Specificity |
| Cross-Reactivity Risk | High (unless validated) | Very Low | Variable (from very high to very low) |
| Throughput | High | Low to Medium | High (plate-based) / Low (sensor-based) |
| Sensitivity | pg/mL to ng/mL[4][8] | Femtomolar to pg/mL[12][20] | nM to µM[16][17] |
| Expertise Required | Low | High | Medium |
Experimental Protocols for Assessing Cross-Reactivity
Trustworthiness in analytical science requires self-validation. Researchers must not rely solely on manufacturer claims but should perform in-house validation. Here, we provide a framework and detailed protocols for assessing the cross-reactivity of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride in dopamine assays.
Caption: General workflow for assessing assay cross-reactivity.
Protocol: Cross-Reactivity Assessment in a Competitive ELISA
This protocol is adapted from standard competitive ELISA procedures.[4][6]
-
Reagent Preparation:
-
Prepare assay buffer, wash buffer, and stop solution as per the manufacturer's instructions for your chosen dopamine ELISA kit.
-
Prepare a 1 mg/mL stock solution of Dopamine HCl in 0.1 M HCl.
-
Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl.
-
-
Standard Curve Preparation:
-
Dopamine Curve: Perform serial dilutions of the dopamine stock solution in assay buffer to create standards ranging from the kit's upper limit of detection down to zero (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 ng/mL).
-
Cross-Reactant Curve: Perform serial dilutions of the 2-Amino-1-(3,4-dihydroxyphenyl)ethanone stock solution in assay buffer across a broad range (e.g., 10000, 1000, 100, 10, 1, 0 ng/mL). This wide range is necessary to find the concentration that produces a 50% signal inhibition (IC50).
-
-
Assay Procedure:
-
Add standards, controls, and samples (in duplicate or triplicate) to the wells of the antibody-coated microplate.
-
Add the biotinylated antibody or enzyme conjugate as per the kit protocol.
-
Incubate for the recommended time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C).[4]
-
Wash the plate 3-5 times with wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Add the stop solution and immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve for dopamine by plotting absorbance vs. concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Determine the IC50 for dopamine (the concentration that causes 50% signal inhibition).
-
From the cross-reactant curve, determine the IC50 for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Dopamine / IC50 of Cross-Reactant) x 100
-
Protocol: Selectivity Confirmation using HPLC-ECD
This protocol provides a framework for separating and detecting the two compounds. Specific parameters must be optimized for your system.[11][13]
-
Reagent and Mobile Phase Preparation:
-
Mobile Phase: A typical mobile phase for catecholamine analysis is a mixture of aqueous buffer (e.g., sodium phosphate or citrate), an ion-pairing agent (e.g., octane sulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile). A validated starting point could be 90% 0.1M sodium phosphate, 0.1mM EDTA, 1.0mM sodium octane sulfonate, and 10% methanol, adjusted to pH 3.0.[13]
-
Standards: Prepare 1 µg/mL standards of both dopamine and 2-Amino-1-(3,4-dihydroxyphenyl)ethanone in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Temperature: 30-35°C.
-
Injection Volume: 20 µL.
-
-
Electrochemical Detector Settings:
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Potential: Set the oxidizing potential to +0.65 to +0.75 V. This is typically sufficient to oxidize catecholamines without generating excessive background noise.[11]
-
-
Assay Procedure:
-
Equilibrate the system by running the mobile phase until a stable baseline is achieved.
-
Inject the dopamine standard and record its retention time and peak area.
-
Inject the 2-Amino-1-(3,4-dihydroxyphenyl)ethanone standard and record its retention time and peak area.
-
Inject a 1:1 mixture of the two standards to confirm baseline separation of the two peaks.
-
-
Data Analysis:
-
Confirm that two distinct and well-resolved peaks are present in the chromatogram of the mixed sample.
-
The absence of peak overlap demonstrates the high selectivity of the method. The retention time is the primary identifier for each compound.
-
Conclusion and Recommendations
The potential for this compound to cross-react in dopamine assays is a valid and significant concern, rooted in its structural similarity to dopamine.
-
For High-Throughput Screening: If using an ELISA , it is imperative to perform the cross-reactivity validation described in this guide. Do not assume specificity. If cross-reactivity is found to be significant (>1%), results should be considered semi-quantitative at best, or the assay should be deemed unsuitable if the analyte is expected to be present.
-
For Accurate and Defensible Quantification: HPLC-ECD is the unequivocally superior method for distinguishing between dopamine and 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.[11][12] Its dual mechanism of selectivity (chromatographic and electrochemical) provides the highest level of confidence and should be the method of choice for any study requiring precise and accurate quantification of dopamine in a complex matrix where related compounds may be present.
-
For Specialized Applications: Advanced fluorescence-based methods using genetically-encoded sensors may offer a viable alternative, combining high specificity with the potential for real-time measurements in biological systems.[18] However, simpler fluorescence methods based on chemical derivatization should be avoided due to a high likelihood of interference.[16]
By understanding the principles of each assay and performing rigorous in-house validation, researchers can confidently select the appropriate methodology to ensure the scientific integrity of their findings.
References
- Immusmol. (n.d.). Ultra-Sensitive Dopamine ELISA kit.
- Abcam. (n.d.). Dopamine ELISA Kit (ab285238).
- Al-Hasani, K., & Al-Amoudi, O. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. PubMed Central.
- Sun, F., et al. (2018). A genetically-encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice. PubMed Central.
- deNOVO Biolabs. (n.d.). ELISA Kit for Dopamine (DA).
- MDPI. (2023). Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane. MDPI.
- Amuza Inc. (2020). Benefits using HPLC-ECD for neurotransmitter detection. YouTube.
- Semantic Scholar. (2020). Biosensors and sensors for dopamine detection. Semantic Scholar.
- PubMed. (2020). Highly fluorescent oligodopamine (F-ODA) for accurate and sensitive detection of the neurotransmitter dopamine. PubMed.
- ResearchGate. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review.
- NIH. (n.d.). The Chemical Tools for Imaging Dopamine Release. PMC.
- PubMed Central. (n.d.).
- Elabscience. (n.d.). DA(Dopamine) ELISA Kit (E-EL-0046). Elabscience.
- Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. Amuza Inc.
- PubMed Central. (n.d.). New trends in the electrochemical sensing of dopamine. PubMed Central.
- Eagle Biosciences. (n.d.). Dopamine High Sensitive ELISA Assay Kit.
- MDPI. (2018). Electrochemical Aptasensor for Detection of Dopamine. MDPI.
- Benchchem. (n.d.). In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine (DA) | CEA851Ge.
- Immusmol. (n.d.). Dopamine ELISA kit Any sample.
- PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DA(Dopamine) ELISA Kit - Elabscience® [elabscience.com]
- 4. Dopamine ELISA Kit (ab285238) | Abcam [abcam.com]
- 5. denovobiolabs.com [denovobiolabs.com]
- 6. eaglebio.com [eaglebio.com]
- 7. Biosensors and sensors for dopamine detection | Semantic Scholar [semanticscholar.org]
- 8. Ultra-Sensitive Dopamine ELISA kit I Cited in 40 papers [immusmol.com]
- 9. ELISA Kit for Dopamine (DA) | CEA851Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 10. mu-bio.com [mu-bio.com]
- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 13. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Fluorescence-Based Method for Dopamine Determination Using o-Phthaldialdehyde and 3-Mercaptopropyltriethoxysilane [mdpi.com]
- 17. Highly fluorescent oligodopamine (F-ODA) for accurate and sensitive detection of the neurotransmitter dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A genetically-encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemical Aptasensor for Detection of Dopamine [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Pharmacological Assessment of Arterenone Hydrochloride and Standard Vasopressor Agents: A Guide for Researchers
This guide provides a detailed comparative analysis of arterenone hydrochloride and commonly used vasopressor agents. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profiles of catecholamines and related compounds. We will explore the known characteristics of established vasopressors and juxtapose them with the theoretical and potential profile of arterenone, a compound primarily recognized as a norepinephrine impurity.
Introduction: The Clinical Landscape of Vasopressor Therapy
Vasopressors are a cornerstone in the management of life-threatening hypotension, particularly in the context of shock, a state of systemic hypoperfusion leading to cellular and organ dysfunction.[1] The primary goal of vasopressor therapy is to restore adequate tissue perfusion by increasing vascular tone and, in some cases, cardiac output.[2] The choice of agent is critical and depends on the underlying pathophysiology of the shock state.[3]
Currently, several classes of vasopressors are in clinical use, each with a distinct mechanism of action and side-effect profile. The most prominent among these are the catecholamines (e.g., norepinephrine, epinephrine, dopamine), vasopressin analogs, and angiotensin II.[4] The Surviving Sepsis Campaign guidelines, for instance, recommend norepinephrine as the first-line agent for septic shock.[5][6][7]
This guide will delve into a comparative study of these established agents and a lesser-known compound, arterenone hydrochloride.
Arterenone Hydrochloride: A Norepinephrine-Related Ketone
Arterenone, also known as noradrenalone, is a catecholamine that is structurally similar to norepinephrine.[5][8] It is recognized by the European Pharmacopoeia as "Norepinephrine EP Impurity B," indicating its status as a substance related to the synthesis or degradation of norepinephrine.[8][9][10][11] The hydrochloride salt of this compound is arterenone hydrochloride.[9][10]
The key structural difference between arterenone and norepinephrine lies in the side chain: arterenone possesses a ketone group where norepinephrine has a hydroxyl group. This modification from a secondary alcohol to a ketone would be expected to significantly alter its interaction with adrenergic receptors.
Established Vasopressors: Mechanisms of Action
A thorough comparison necessitates a clear understanding of the pharmacology of standard vasopressors.
Catecholamines
Catecholamines exert their effects by binding to adrenergic receptors (adrenoceptors), which are classified into α and β subtypes.[12]
-
Norepinephrine (Noradrenaline) : The first-line vasopressor in septic shock, norepinephrine is a potent α1-adrenergic agonist, leading to peripheral vasoconstriction.[7][12][13] It also has agonist activity at β1-adrenergic receptors, which increases cardiac contractility and heart rate.[10][12][13]
-
Epinephrine (Adrenaline) : Epinephrine is a non-selective agonist of α and β-adrenergic receptors.[14] At lower doses, its β-adrenergic effects (increased heart rate and contractility, and vasodilation) are more prominent, while at higher doses, α1-adrenergic vasoconstriction dominates.[15][16]
-
Dopamine : The effects of dopamine are dose-dependent.[17][18] At low doses, it primarily stimulates dopaminergic D1 receptors, causing vasodilation in the renal, mesenteric, and coronary beds.[8][18] At moderate doses, it stimulates β1-adrenergic receptors, increasing cardiac output.[8][17] At high doses, α-adrenergic stimulation leads to vasoconstriction.[8][17][18]
Non-Catecholamine Vasopressors
-
Vasopressin : This hormone acts on vasopressin receptors (V1 and V2). Its vasopressor effects are mediated by V1 receptors on vascular smooth muscle, causing vasoconstriction through a catecholamine-independent pathway.[19] This makes it a useful adjunct in catecholamine-resistant shock.
-
Angiotensin II : A key component of the renin-angiotensin-aldosterone system, angiotensin II is a potent vasoconstrictor. It acts on the angiotensin II type 1 (AT1) receptor on vascular smooth muscle to increase blood pressure.
The diverse mechanisms of these agents are summarized in the table below.
| Vasopressor | Primary Receptors | Primary Hemodynamic Effect |
| Arterenone (theoretical) | Adrenergic (α, β) - affinity and efficacy to be determined | Vasoconstriction and/or inotropy |
| Norepinephrine | α1 > β1 | Potent vasoconstriction, modest increase in cardiac output[10][12] |
| Epinephrine | α1, β1, β2 | Dose-dependent: low dose increases cardiac output, high dose causes potent vasoconstriction[15][16] |
| Dopamine | D1, β1, α1 | Dose-dependent: renal vasodilation (low), increased cardiac output (moderate), vasoconstriction (high)[8][17][18] |
| Vasopressin | V1 | Peripheral vasoconstriction[19] |
| Angiotensin II | AT1 | Potent peripheral vasoconstriction |
Signaling Pathways
The signaling cascades initiated by these vasopressors determine their ultimate physiological effects.
Adrenergic Signaling
Norepinephrine, epinephrine, dopamine, and theoretically arterenone, act through G-protein coupled adrenergic receptors.
Vasopressin and Angiotensin II Signaling
These non-catecholamine vasopressors also utilize G-protein coupled receptors, but their downstream effectors differ from the adrenergic system.
Proposed Experimental Protocols for Comparative Analysis
To elucidate the pharmacological profile of arterenone hydrochloride and compare it to other vasopressors, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To determine the binding affinity and functional activity of arterenone at adrenergic receptors.
Experimental Workflow:
Step-by-Step Protocol for Receptor Binding Assay:
-
Preparation of Membranes: Culture cell lines overexpressing a single human adrenergic receptor subtype (e.g., α1A, α1B, α1D, β1, β2). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β), and varying concentrations of the test compound (arterenone hydrochloride) or a known comparator (e.g., norepinephrine).
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration that inhibits 50% of specific binding) and then the Ki (inhibitory constant).
Ex Vivo Isolated Tissue Studies
Objective: To assess the functional effects of arterenone on vascular and cardiac tissues.
Protocol:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or human radial artery) and mount them in an organ bath containing physiological salt solution, gassed with 95% O2/5% CO2.
-
Contraction Studies: After an equilibration period, construct cumulative concentration-response curves for arterenone hydrochloride and comparators (e.g., norepinephrine, phenylephrine) to measure vasoconstriction.
-
Cardiac Studies: Isolate a Langendorff-perfused heart or papillary muscle preparation. Perfuse with arterenone hydrochloride or comparators (e.g., isoproterenol, dobutamine) to measure changes in heart rate and contractility.
In Vivo Hemodynamic Studies in Animal Models
Objective: To evaluate the systemic hemodynamic effects of arterenone hydrochloride in a living organism.
Animal Model: Anesthetized rats or swine instrumented for hemodynamic monitoring.
Protocol:
-
Instrumentation: Anesthetize the animal and insert catheters to measure mean arterial pressure (MAP), central venous pressure (CVP), and cardiac output.
-
Induction of Hypotension: Induce a state of shock, for example, through controlled hemorrhage or administration of a vasodilating agent.
-
Drug Administration: Administer intravenous infusions of arterenone hydrochloride or comparator vasopressors at escalating doses.
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters to assess the pressor response, changes in cardiac output, and heart rate.
-
Data Analysis: Compare the dose-response relationships for each agent in restoring and maintaining target hemodynamic variables.
Anticipated Comparative Profile of Arterenone
Based on its structure as a ketone derivative of norepinephrine, it is hypothesized that arterenone will retain some affinity for adrenergic receptors but may exhibit significantly different potency and efficacy. The ketone group may reduce its ability to form a key hydrogen bond with the receptor, potentially lowering its agonist activity compared to norepinephrine. It is plausible that it could act as a partial agonist or even an antagonist at some receptor subtypes. The in vitro and in vivo studies outlined above are essential to test these hypotheses.
Conclusion
While arterenone hydrochloride is primarily known as an impurity of norepinephrine, its structural similarity to this vital catecholamine warrants a thorough pharmacological investigation. The experimental framework proposed in this guide provides a systematic approach to characterizing its receptor binding profile, functional activity, and systemic hemodynamic effects. Such a study would not only elucidate the pharmacological properties of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of adrenergic agonists. This knowledge is crucial for the development of new, more selective, and safer vasopressor agents for the critically ill.
References
- Veeprho. Norepinephrine EP Impurity B | CAS 499-61-6. Accessed January 15, 2026.
- RXN Chemicals. Noradrenaline EP Impurity B HCl (Arterenone HCl) Manufacturer Supplier. Accessed January 15, 2026.
- J-GLOBAL.
- CymitQuimica. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrenalone HCl). Accessed January 15, 2026.
- Safer Care Victoria. Dopamine. November 20, 2018.
- Dr.Oracle. What is the mechanism of dopamine (DA)
- Dr.Oracle. What is the mechanism of action of vasopressors? November 25, 2025.
- Dr.Oracle. What is the role of Angiotensin II (Angiotensin 2) in treating hypotension (shock)? March 25, 2025.
- IDSA. Surviving Sepsis Campaign: International Guidelines for Management of Sepsis and Septic Shock 2021. December 10, 2021.
- Anant Pharmaceuticals Pvt. Ltd. CAS 499-61-6 Noradrenalone Impurity. Accessed January 15, 2026.
- UpToDate. Use of vasopressors and inotropes. February 8, 2018.
- Dr.Oracle. What is the mechanism of action of vasopressors, including norepinephrine (Noradrenaline), epinephrine (Adrenaline), dopamine, and vasopressin, in managing hypotension? August 3, 2025.
- Deranged Physiology. Vasopressin. June 28, 2024.
- Dr.Oracle. What are the mechanisms and indications for all vasopressors, including norepinephrine (NE), epinephrine (EPI), dopamine (DA), phenylephrine (PE), and vasopressin (VP)? August 4, 2025.
- Patsnap Synapse. What is the mechanism of Dopamine hydrochloride? July 17, 2024.
- MEDZCOOL. Norepinephrine - Vasopressors & Inotropes. YouTube. February 14, 2016.
- American Heart Association Journals.
- NCBI Bookshelf.
- NCBI Bookshelf.
- PubMed Central. Evaluation of a Model-Based Hemodynamic Monitoring Method in a Porcine Study of Septic Shock.
- Medscape Reference.
- PubMed Central.
- PubMed Central. Comparative efficacy of vasoactive medications in patients with septic shock: a network meta-analysis of randomized controlled trials. May 14, 2019.
- LITFL. Vasopressin • CCC Pharmacology. July 13, 2024.
- Safer Care Victoria. Adrenaline (epinephrine). November 20, 2018.
- PubMed. Haemodynamic and volumetric monitoring during haemorrhagic shock in swine.
- ResearchGate. (PDF)
- SCCM. Surviving Sepsis Campaign Guidelines 2021. October 3, 2021.
- CV Physiology. Vasopressin (Antidiuretic Hormone).
- NCBI Bookshelf.
- Frontiers.
- MEDZCOOL. Dopamine - Vasopressors & Inotropes. YouTube. August 24, 2015.
- Clinical Medicine. Vasopressor And Inotrope Basics - Angiotensin II | Clinical Medicine. YouTube. August 7, 2025.
- Taylor & Francis Online.
- YouTube. Vasopressors Explained Clearly: Norepinephrine, Epinephrine, Vasopressin, Dobutamine... August 20, 2018.
- PubMed Central. Comparative safety and efficacy of vasopressors for mortality in septic shock: A network meta-analysis. December 17, 2015.
- International Journal of Research in Medical Sciences. A comparative study of inotropes and vasopressin in critical care unit. January 16, 2025.
- Wiley Online Library. State of Shock: Contemporary Vasopressor and Inotrope Use in Cardiogenic Shock. July 25, 2023.
- HealthManagement.org. Which Vasopressors and Inotropes to Use in the Intensive Care Unit.
- PubMed Central. Clinical trial landscape for septic shock: trend analysis and future perspectives.
- Applied Clinical Trials. Conquering Sepsis Clinical Trial Design. May 29, 2020.
- PubMed.
- ClinicalTrials.gov. Extracorporeal Blood Purification Using Oxiris for Septic Shock (EXPLORE Study). January 12, 2026.
- NIH. Designing phase 3 sepsis trials: application of learned experiences from critical care trials in acute heart failure. March 31, 2016.
- ResearchGate. Vasoconstrictor Responses to Vasopressor Agents in Human Pulmonary and Radial Arteries An In Vitro Study | Request PDF. November 19, 2025.
- MDPI.
- PubMed. In Vitro adrenocorticotropin/beta-endorphin-releasing Activity of Vasopressin Analogs Is Related Neither to Pressor Nor to Antidiuretic Activity.
- YouTube. Cardiogenic Shock and Hemodynamics of Mechanical Circulatory Support | Daniel Burkhoff, MD, PhD. February 28, 2022.
- PubMed.
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Arterenone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. CAS 499-61-6 Noradrenalone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. veeprho.com [veeprho.com]
- 5. Noradrenalone (arterenone) (PD187544, CNFQARFTXUBHJY-UHFFFAOYSA-N) [probes-drugs.org]
- 6. rxnchem.com [rxnchem.com]
- 7. Noradrenaline EP Impurity B HCl (Arterenone HCl, Noradrena… [cymitquimica.com]
- 8. 4Z-D-3244 - arterenone | 499-61-6 | CymitQuimica [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. drugs.com [drugs.com]
- 13. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 14. Arterenol bitartrate | C12H15NO9-2 | CID 165118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Norepinephrine - Wikipedia [en.wikipedia.org]
- 16. chemimpex.com [chemimpex.com]
- 17. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 18. Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | C9H12ClNO3 | CID 66136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
A Head-to-Head Comparison of Arterenone Hydrochloride Synthesis Routes: A Guide for Researchers and Drug Development Professionals
Arterenone hydrochloride, a key intermediate in the synthesis of norepinephrine and other catecholamine derivatives, is of significant interest to the pharmaceutical industry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to arterenone hydrochloride, offering experimental insights and data to inform your research and process development.
Introduction to Arterenone and its Synthetic Importance
Arterenone, chemically known as 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is a catecholamine. Its hydrochloride salt is a stable, crystalline solid that serves as a crucial precursor to norepinephrine (also known as noradrenaline), a neurotransmitter and hormone used to treat conditions like hypotension. The synthesis of arterenone is a critical step that dictates the overall efficiency and purity of the final active pharmaceutical ingredient (API). This guide will dissect three primary synthetic strategies, evaluating their mechanisms, protocols, and industrial applicability.
Route 1: Friedel-Crafts Acylation of Catechol followed by Amination
This classic approach begins with the Friedel-Crafts acylation of catechol to form an intermediate, 3,4-dihydroxy-ω-chloroacetophenone, which is then aminated to yield arterenone.
Step 1: Friedel-Crafts Acylation of Catechol
The reaction involves the acylation of catechol with an acylating agent like chloroacetyl chloride or chloroacetic acid in the presence of a Lewis acid catalyst.
Mechanism: The Lewis acid (e.g., AlCl₃) coordinates with the acylating agent to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich catechol ring, preferentially at the para position to one of the hydroxyl groups due to steric hindrance and electronic effects, to form the acylated product after workup.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Delepine reaction for arterenone synthesis.
Experimental Protocol: Synthesis of Arterenone Hydrochloride via Hexamine
-
Suspend 3,4-dihydroxy-ω-chloroacetophenone and hexamine in a mixture of a polar solvent like isopropanol and a non-polar solvent like chloroform.
-
Reflux the mixture for several hours. The hexaminium salt will precipitate.
-
Cool the reaction mixture and filter the salt.
-
Suspend the isolated hexaminium salt in a mixture of methanol and aqueous hydrochloric acid.
-
Heat the mixture to facilitate hydrolysis.
-
After the reaction is complete, the arterenone hydrochloride can be isolated by cooling and filtration.
This route involves the direct reaction of 3,4-dihydroxy-ω-chloroacetophenone with ammonia to form arterenone.
Mechanism: Ammonia acts as a nucleophile, displacing the chloride from the α-carbon of the chloroacetophenone in a nucleophilic substitution reaction.
Diagram of the Direct Amination Pathway:
Caption: Direct amination for arterenone synthesis.
Experimental Protocol: Synthesis of Arterenone via Ammonia
-
Dissolve 3,4-dihydroxy-ω-chloroacetophenone in a suitable solvent.
-
Treat the solution with an excess of aqueous or alcoholic ammonia.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the arterenone can be precipitated and collected.
A key challenge with this route is the potential for the reaction mixture to darken in a basic medium, leading to a colored product. This can necessitate additional purification steps. A reported yield for this method is around 50%.
Route 2: Synthesis from Catechol and Glycine
An alternative approach involves the reaction of catechol with glycine in the presence of a dehydrating agent. A Chinese patent describes a method using glycine and zinc chloride in 1,2-dichloroethane.
Experimental Protocol: Synthesis of 2-amino-1-(3,4-dihydroxyphenyl)-ethanone
-
Add 1,2-dichloroethane to a reaction vessel and cool to 10-15°C.
-
Add zinc chloride, followed by the portion-wise addition of catechol.
-
After stirring, heat the mixture to 70°C and add a solution of glycine in 1,2-dichloroethane dropwise.
-
Reflux the reaction for 12-20 hours.
-
After cooling, quench the reaction with dilute hydrochloric acid.
-
Filter the solid, adjust the pH to 6.7-7 with sodium bicarbonate solution, filter again, and dry to obtain the product. A yield of 76.82% is reported.
Head-to-Head Comparison of Synthesis Routes
| Feature | Route 1A: Friedel-Crafts + Delepine Reaction | Route 1B: Friedel-Crafts + Direct Amination | Route 2: Catechol + Glycine |
| Starting Materials | Catechol, Chloroacetyl Chloride/Chloroacetic Acid, Hexamine | Catechol, Chloroacetyl Chloride/Chloroacetic Acid, Ammonia | Catechol, Glycine, Zinc Chloride |
| Key Intermediates | 3,4-Dihydroxy-ω-chloroacetophenone, Hexaminium Salt | 3,4-Dihydroxy-ω-chloroacetophenone | - |
| Reported Yield | Generally good, though specific yield for the combined route is not detailed in the provided results. | Around 50% for the amination step. | 76.82% |
| Product Purity | Can be high with proper purification of intermediates. | Prone to coloration, potentially requiring extensive purification. | High purity can be achieved. |
| Scalability | The Delepine reaction is generally scalable. | The formation of colored byproducts can complicate industrial-scale purification. | The use of 1,2-dichloroethane (a regulated solvent) might be a concern for industrial scale-up. |
| Advantages | - Well-established chemistry.- Avoids the use of highly toxic azides.- The intermediate hexaminium salt is often crystalline and easy to purify. | - Simpler, one-step amination.- Readily available and inexpensive reagent (ammonia). | - Avoids the use of chloroacetyl chloride.- Potentially more environmentally friendly than Route 1. |
| Disadvantages | - Multi-step process.- Use of chloroform in some protocols is undesirable. | - Lower yield.- Formation of colored impurities. | - Requires a specific catalyst (zinc chloride).- Longer reaction time (up to 20 hours reflux). |
Subsequent Steps: Reduction to Norepinephrine and Resolution
Regardless of the synthetic route to arterenone, the subsequent steps to obtain the desired l-norepinephrine are generally similar:
-
Catalytic Hydrogenation: Arterenone hydrochloride is reduced to racemic (dl)-norepinephrine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Resolution of Enantiomers: The racemic norepinephrine is then resolved to isolate the biologically active l-enantiomer. A common method is the formation of diastereomeric salts with a chiral acid, such as d-tartaric acid. The differing solubilities of the l-norepinephrine-d-tartrate and d-norepinephrine-d-tartrate salts allow for their separation by fractional crystallization.
Conclusion and Recommendations
The choice of the optimal synthesis route for arterenone hydrochloride depends on several factors, including the desired scale of production, cost considerations, and available equipment.
-
For laboratory-scale synthesis and high purity requirements, the Delepine reaction (Route 1A) offers a reliable and well-controlled method, despite being a multi-step process. The crystalline nature of the intermediate salt facilitates purification.
-
The direct amination with ammonia (Route 1B) , while simpler, presents challenges with purity that may make it less suitable for pharmaceutical applications without significant process optimization to control impurity formation.
-
The catechol and glycine route (Route 2) is an interesting alternative that avoids some of the harsher reagents of Route 1. However, its industrial applicability may be limited by the long reaction times and the use of chlorinated solvents.
Further process development and optimization are crucial for any chosen route to ensure it meets the stringent requirements of pharmaceutical manufacturing. This guide provides a solid foundation for researchers and drug development professionals to make informed decisions in the synthesis of this critical pharmaceutical intermediate.
References
- Adrenor - New Drug Approvals. (n.d.). In Google Patents.
- WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine. (n.d.). In Google Patents.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN107011188B - Preparation method of isoproterenol hydrochloride. (n.d.). In Google Patents.
-
[Synthesis of catechol aminoketone and its analogues]. (1990). Yao Xue Xue Bao. Retrieved from [Link]
-
Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. (2017). Dyes and Pigments. Retrieved from [Link]
-
AJ C - Asian Publication Corporation. (n.d.). Retrieved from [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone. (n.d.). LookChem. Retrieved from [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359. (n.d.). PubChem. Retrieved from [Link]
-
catechol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- CN102976957A - Method for preparing 4-amino catechol. (n.d.). In Google Patents.
- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. (n.d.). In Google Patents.
- CN112961041A - Catechol compound and preparation method and application thereof. (n.d.). In Google Patents.
-
Publications - Open Library of Bioscience. (n.d.). National Genomics Data Center. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules. Retrieved from [Link]
-
The Synthesis of Arylketones via Friedel—Crafts Acyldegermylation. (2006). ChemInform. Retrieved from [Link]
- WO2001012583A1 - Method for the production of adrenaline. (n.d.). In Google Patents.
Navigating the Nuances of Noradrenaline: A Guide to Reproducible Research
Noradrenaline (NE), also known as norepinephrine, is a catecholamine that functions as both a neurotransmitter and a hormone, playing a pivotal role in a vast array of physiological and psychological processes.[1][2] From regulating the sleep-wake cycle and influencing mood to orchestrating the "fight-or-flight" response, the significance of noradrenaline in health and disease is profound.[3][4] Dysfunctions in the noradrenergic system have been implicated in a range of conditions, including mood and anxiety disorders, attention-deficit hyperactivity disorder (ADHD), and Alzheimer's disease.[5][6][7][8] Given its central role, the ability to reliably and reproducibly measure and interpret noradrenergic activity is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of common methodologies for studying noradrenaline, offering insights into the experimental choices that underpin robust and reproducible findings. We will delve into the sources of variability, present detailed protocols, and offer a framework for designing self-validating experiments.
The Challenge of Reproducibility in Noradrenaline Research
The quest for reproducible findings in noradrenaline research is met with several inherent challenges. The dynamic nature of the noradrenergic system, with its rapid synthesis, release, and degradation, contributes to the variability of measurements. Furthermore, a study on the reproducibility of plasma noradrenaline measurements found that values from a single blood sample did not correlate well between sessions, highlighting the potential for significant intra-subject variability.[9] However, the same study demonstrated that increasing the number of blood samples significantly improved the correlation and reproducibility of the measurements.[9][10]
Several factors contribute to the difficulty in replicating findings:
-
Pulsatile Release and Short Half-Life: Noradrenaline is released in a pulsatile manner and has a very short half-life in the synapse and circulation. This makes single time-point measurements susceptible to significant fluctuation.
-
Complex Receptor Pharmacology: Noradrenaline acts on multiple adrenergic receptor subtypes (α1, α2, and β), each with distinct distributions, affinities, and downstream signaling pathways.[11][12][13] This complexity can lead to varied and sometimes opposing physiological effects, depending on the specific receptors engaged.
-
Tonic vs. Phasic Signaling: The noradrenergic system exhibits both tonic (baseline) and phasic (burst) firing patterns.[11] Different experimental conditions may preferentially capture one mode of signaling over the other, leading to divergent results.
-
Sample Handling and Preparation: Catecholamines are notoriously unstable and prone to oxidation. Improper sample collection, storage, and preparation can lead to significant degradation and inaccurate quantification.[14][15] For instance, a study on the preparation of noradrenaline solutions for intravenous infusion found that the mixing technique had a marked impact on the homogeneity of the solution, with inadequate mixing leading to significant concentration variability.[16]
Comparative Analysis of Methodologies for Noradrenaline Quantification
The choice of analytical method is a critical determinant of the reliability and reproducibility of noradrenaline research. The two most common techniques are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). A more specialized technique, in vivo microdialysis, allows for real-time monitoring in specific brain regions.
| Methodology | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC with Electrochemical Detection (HPLC-EC) | Separates catecholamines based on their physicochemical properties, followed by highly sensitive electrochemical detection. | High sensitivity and specificity.[17] Allows for simultaneous measurement of noradrenaline, dopamine, and their metabolites. Considered the "gold standard" for quantification. | Requires specialized equipment and expertise. Sample preparation can be labor-intensive. | Quantification of noradrenaline in plasma, urine, and tissue homogenates.[9][10] |
| ELISA | Uses antibodies to specifically capture and quantify noradrenaline. | High-throughput and relatively simple to perform.[1][2][18][19] Requires smaller sample volumes. | Potential for cross-reactivity with other catecholamines or their metabolites.[18] Variability between different commercial kits. | Screening large numbers of samples. Studies with limited sample volume. |
| In Vivo Microdialysis | A probe with a semi-permeable membrane is implanted into a specific tissue (e.g., brain region) to sample extracellular fluid for neurotransmitter analysis. | Allows for real-time, continuous monitoring of noradrenaline levels in awake, freely moving animals.[20][21][22] Provides high temporal resolution. | Technically demanding and invasive. Requires specialized surgical and analytical skills. Potential for tissue damage and inflammation. | Investigating the dynamics of noradrenaline release in response to specific stimuli or pharmacological challenges.[3] |
Experimental Protocols for Robust Noradrenaline Measurement
To ensure the integrity and reproducibility of your findings, it is crucial to follow well-validated and detailed protocols. Below are step-by-step methodologies for the quantification of noradrenaline using HPLC and ELISA.
Protocol 1: Quantification of Noradrenaline in Mouse Brain Tissue by HPLC-EC
This protocol is adapted from a validated method for the simultaneous estimation of noradrenaline and serotonin in mouse brain samples.[23]
1. Materials and Reagents:
-
Perchloric acid (0.2M) containing 0.1% Na2S2O3
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
-
Mobile phase: 0.05M phosphate-citrate buffer (pH 3.2) containing 5% methanol, 0.025mM EDTA, and 1mM octanesulfonic acid[17]
-
Noradrenaline standard solution (1 mg/mL)
-
C18 HPLC column
2. Sample Preparation:
-
Sacrifice the mouse and rapidly dissect the brain region of interest on an ice-chilled surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 0.2M perchloric acid containing the internal standard.
-
Sonicate the homogenate for 30 seconds on ice.[17]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[17]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
3. HPLC Analysis:
-
Set up the HPLC system with the C18 column and the specified mobile phase.
-
Inject 20 µL of the prepared sample or standard into the HPLC system.[17][23]
-
Detect noradrenaline and the internal standard using an electrochemical detector.
-
Quantify the noradrenaline concentration by comparing the peak area ratio of noradrenaline to the internal standard against a standard curve.
Protocol 2: Quantification of Noradrenaline in Plasma by ELISA
This protocol provides a general workflow for a competitive ELISA, as is common for small molecules like noradrenaline. Always refer to the specific manufacturer's instructions for the chosen kit.[2][24]
1. Materials and Reagents:
-
Noradrenaline ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, substrate, and stop solution)[19]
-
Plate reader capable of measuring absorbance at 450 nm
2. Sample Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquot the plasma into fresh tubes and store at -80°C until use. Avoid repeated freeze-thaw cycles.
3. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the standard dilutions according to the kit protocol.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the biotinylated detection antibody to each well.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the TMB substrate solution to each well. A color change will occur.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.[2]
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the noradrenaline concentration in the samples by comparing their OD values to the standard curve.
Visualizing Noradrenaline Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the noradrenaline signaling pathway and a typical experimental workflow for its quantification.
Caption: Noradrenaline signaling pathway overview.
Caption: General workflow for noradrenaline quantification.
Conclusion and Recommendations for Best Practices
Achieving reproducible findings in noradrenaline research requires a multi-faceted approach that considers the inherent biological complexities and the nuances of analytical methodologies. Based on the evidence presented, the following best practices are recommended:
-
Increase Sample Number: To overcome the inherent variability of plasma noradrenaline, collect multiple samples over time to obtain a more representative measure of adrenergic tone.[9][10]
-
Method Validation: Regardless of the chosen method (HPLC or ELISA), it is crucial to validate the assay in your specific sample matrix to ensure accuracy, precision, linearity, and specificity.
-
Standardize Sample Handling: Implement and strictly adhere to standardized protocols for sample collection, processing, and storage to minimize pre-analytical variability.[14][15]
-
Appropriate Controls: Include appropriate positive and negative controls in every experiment to ensure the validity of the results.
-
Transparent Reporting: Clearly and comprehensively report all experimental details, including the specific quantification method, kit manufacturer and lot number (for ELISA), and all sample handling procedures, to facilitate replication by other researchers.[25][26]
By embracing these principles and carefully selecting and executing the appropriate methodologies, researchers can enhance the reproducibility of their findings and contribute to a more robust and reliable understanding of the critical role of noradrenaline in health and disease.
References
- Benchchem. Application Notes and Protocols for Monitoring Brain Norepinephrine Release via Microdialysis.
- Stone, E. A., & John, S. M. (1990). Use of microdialysis to measure brain noradrenergic receptor function in vivo. Journal of Neuroscience Methods, 34(1-3), 157-161.
- Hsieh, M. T., Chen, P. N., Wu, C. R., & Hsieh, C. L. (1998). In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique. Life sciences, 63(4), 303-310.
- Grassi, G., Seravalle, G., Dell'Oro, R., Arenare, F., Facchetti, R., & Mancia, G. (2009). Reproducibility patterns of plasma norepinephrine and muscle sympathetic nerve traffic in human obesity. Nutrition, Metabolism and Cardiovascular Diseases, 19(7), 469-475.
- Various Authors. (1986-1996). Collection of articles on in vivo microdialysis for norepinephrine measurement. Journal of Neuroscience Methods, Brain Research, Journal of Neurochemistry.
- Biocompare. (n.d.). Noradrenaline ELISA Kits.
- Park, S. P., & Kim, J. (2000). In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. Neuroscience letters, 281(2-3), 105-108.
- Thermo Fisher Scientific. (n.d.). Noradrenaline ELISA Kits.
- SIELC Technologies. (n.d.). USP Method for the Analysis of Norepinephrine using the Legacy L1 Column.
- Szökő, É., Tábi, T., Riederer, P., & Magyar, K. (2005). Determination of the Norepinephrine Level by High-Performance Liquid Chromatography to Assess the Protective Effect of MAO-B Inh.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Norepinephrine.
- Grassi, G., Seravalle, G., Dell'Oro, R., & Mancia, G. (2009). Multiple sampling improves norepinephrine reproducibility in essential hypertension: a comparison with the microneurographic technique. Journal of hypertension, 27(2), 270-276.
- Singh, S. K., Singh, S., & Singh, S. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Pharmaceutical biology, 53(11), 1647-1653.
- Antibodies-online.com. (n.d.). Noradrenaline/Norepinephrine ELISA Kit.
- Sara, S. J. (2009). The locus coeruleus and noradrenergic modulation of cognition. Nature Reviews Neuroscience, 10(3), 211-223.
- Nutt, D. J. (2006). Noradrenaline in mood and anxiety disorders: Basic and clinical studies. Journal of Psychopharmacology, 20(4_suppl), 5-11.
- Fajemiroye, J. O., Nazarian, A., & Cunha, T. M. (2018). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in pharmacology, 9, 133.
- Khan, I., & Ali, A. (2014). Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. Scientia Pharmaceutica, 82(2), 367-374.
- Stahl, S. M. (2021). Dysregulation of Noradrenergic Activity: Its Role in Conceptualizing and Treating Major Depressive Disorder, Schizophrenia, Agitation in Alzheimer's Disease, and Posttraumatic Stress Disorder.
- Terbeck, S., Savulescu, J., & Chesterman, L. P. (2016). Noradrenaline effects on social behaviour, intergroup relations, and moral decisions. Neuroscience & Biobehavioral Reviews, 66, 1-10.
- Ordway, G. A., & Klimek, V. (2001). Noradrenergic Dysfunction in Depression and Suicide. In Neurobiology of Mental Illness (pp. 367-377).
- Elabscience. (n.d.). NA/NE(Noradrenaline/Norepinephrine) ELISA Kit (E-EL-0047).
- Antibodies.com. (n.d.). Noradrenaline/Norepinephrine ELISA Kit (A74229).
- Schatzberg, A. F., & Schildkraut, J. J. (1995). Recent Studies on Norepinephrine Systems in Mood Disorders.
- Stjärne, L. (1973). Variation in noradrenaline output with changes in stimulus frequency and train length. British journal of pharmacology, 47(2), 259-269.
- Bitesize Bio. (2022). 8 Tips to Improve Your Research Reproducibility.
- Hammond, D. A., & Ficek, O. A. (2021). Norepinephrine formulation itself does not constitute heterogeneity in shock trials. Intensive Care Medicine Experimental, 9(1), 1-2.
- Wiersema, J., van den Oever, H. L., Kox, M., & Pickkers, P. (2022). Inhomogeneity of noradrenaline levels in syringe pump systems and how to prevent it: an in vitro study. Critical Care, 26(1), 1-10.
- Kuo, M. F., & Nitsche, M. A. (2012). Noradrenergic enhancement of motor learning, attention, and working memory in humans. International Journal of Neuropsychopharmacology, 15(7), 905-915.
- Yamashita, T., Street, J. M., Halasa, B. C., Naito, Y., Tsuji, T., Tsuji, N., ... & Yuki, K. (2022). The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis. PloS one, 17(8), e0271667.
- Al-Balkhi, M. H., Al-Ghamdi, A. A., & Al-Amri, M. S. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2686.
- Al-Balkhi, M. H., Al-Ghamdi, A. A., & Al-Amri, M. S. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2686.
- Li, Y., Li, R., Wu, T., & Zhao, L. (2021). Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis. Western Journal of Emergency Medicine, 22(2), 196.
- Nature Portfolio. (2019). Three Approaches to Support Reproducible Research. Science Editor, 42(3), 83-86.
- Berridge, C. W., & Spencer, R. C. (2016). Noradrenergic modulation of cognition in health and disease. Neurobiology of learning and memory, 133, 1-13.
- Klabunde, R. E. (2022). Circulating Catecholamines. Cardiovascular Physiology Concepts.
- Current Biology. (2023). Noradrenaline: Can we now directly measure in humans?. Current Biology, 33(24), R1294-R1296.
- Weissgerber, T. L., & Ried, J. A. (2023). Eleven strategies for making reproducible research and open science training the norm at research institutions. Elife, 12, e89736.
- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
- American Thoracic Society Journals. (2019). Update in Critical Care and Acute Respiratory Distress Syndrome 2018. American Journal of Respiratory and Critical Care Medicine, 199(5), 553-561.
- Raredon, M. S., Norris, T. E., & Wilcox, S. R. (2023). Norepinephrine. In StatPearls [Internet].
- Neuroscientifically Challenged. (2019, December 4). 2-Minute Neuroscience: Norepinephrine [Video]. YouTube.
- Cleveland Clinic. (2022, March 27). Norepinephrine.
- Pancaro, C., & Wallace, C. W. (2020). Risk of Major Complications After Perioperative Norepinephrine Infusion Through Peripheral Intravenous Lines in a Multicenter Study. Anesthesia & Analgesia, 131(4), 1060-1065.
- Andersen, C. A., Ebdrup, B. V., Ladelund, S., & Afshari, A. (2022). Adverse Events of Peripherally Administered Norepinephrine During Surgery: A Prospective Multicenter Study. Anesthesia & Analgesia, 134(6), 1221-1228.
- Chen, W. L., Lin, W. T., & Lu, C. C. (2021). Effect of norepinephrine challenge on cardiovascular determinants assessed using a mathematical model in septic shock: a physiological study. Annals of Intensive Care, 11(1), 1-11.
- Chen, W. L., Lin, W. T., & Lu, C. C. (2021). Effect of norepinephrine challenge on cardiovascular determinants assessed using a mathematical model in septic shock: a physiological study. Annals of Intensive Care, 11(1), 1-11.
Sources
- 1. Noradrenaline ELISA Kits [thermofisher.com]
- 2. NA/NE(Noradrenaline/Norepinephrine) ELISA Kit - Elabscience® [elabscience.com]
- 3. In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrist.com [psychiatrist.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproducibility patterns of plasma norepinephrine and muscle sympathetic nerve traffic in human obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple sampling improves norepinephrine reproducibility in essential hypertension: a comparison with the microneurographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of noradrenaline in cognition and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Physiology | Circulating Catecholamines [cvphysiology.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. biocompare.com [biocompare.com]
- 19. ELISA Kit [ABIN6963385] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Use of microdialysis to measure brain noradrenergic receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Noradrenaline/Norepinephrine ELISA Kit (A74229) [antibodies.com]
- 25. csescienceeditor.org [csescienceeditor.org]
- 26. Eleven strategies for making reproducible research and open science training the norm at research institutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity Validation
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride is a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities—be they residual starting materials, synthesis byproducts, or degradation products—can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final API. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control. This guide focuses on a combination of chromatographic, spectroscopic, and thermal methods to build a complete purity profile.
Comparative Analysis of Core Analytical Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound validation strategy relies on the synergy of multiple, orthogonal methods. Each method offers a unique perspective on the sample's composition, and their combined data provide a high-confidence assessment.
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and impurity profiling. | High sensitivity and resolving power for separating the main component from related substances. Enables accurate quantification of impurities. | Requires a reference standard for absolute quantification. Peak co-elution can mask impurities if the method is not optimized. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation and identification of organic impurities. | Provides detailed structural information, enabling the identification of unknown impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra may require significant expertise to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Extremely high sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) to identify unknown peaks. | Generally not quantitative without stable isotope-labeled standards. Ionization efficiency can vary significantly between compounds. |
| Thermal Analysis (TGA/DSC) | Assessment of residual solvents, water content, and polymorphic forms. | Provides critical information on non-volatile and inorganic impurities, as well as the thermal stability of the compound.[1] | Does not provide information on organic, structurally related impurities. |
Orthogonal Workflow for Comprehensive Purity Validation
A robust validation workflow integrates these techniques in a logical sequence. The initial assessment typically begins with chromatography, followed by spectroscopic methods for confirmation and thermal analysis to complete the profile.
Caption: A logical workflow for the comprehensive purity validation of the target compound.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Causality: Reversed-phase HPLC is the industry standard for pharmaceutical purity analysis due to its high resolving power for polar molecules like catecholamines.[2][3][4] A C18 column provides a nonpolar stationary phase, while a polar mobile phase, typically an aqueous buffer with an organic modifier, elutes the compounds. The acidic pH of the mobile phase is critical to protonate the primary amine, ensuring good peak shape and retention.
Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Sample Solution: Accurately weigh and dissolve the compound in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Reference Standard Solution: Prepare a solution of a certified reference standard at the same concentration.
-
-
System Suitability Test (SST):
-
Data Interpretation:
-
Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Identify any impurity peaks by comparing their retention times to those of known related substances, if available.
-
This method should be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[6][7][8][9]
-
NMR Spectroscopy for Structural Verification
Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[10][11] ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. 2D NMR experiments like COSY and HSQC can confirm connectivity. The presence of unexpected signals can indicate impurities that may not be visible by other methods.
Protocol:
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for the hydrochloride salt and its hydroxyl protons are readily exchanged, simplifying the spectrum.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Interpretation:
-
Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ):
-
Aromatic protons on the catechol ring will appear between 6.7-7.5 ppm.
-
The methylene (-CH₂) protons adjacent to the amino group will be around 4.0-4.5 ppm.
-
The amine (-NH₃⁺) protons will appear as a broad signal, typically downfield.
-
-
Compare the acquired spectrum to a reference spectrum or predicted shifts.[12] Any significant unassigned peaks may correspond to impurities or residual solvent. For instance, a singlet around 2.50 ppm would indicate residual DMSO, while a peak at 3.31 ppm would indicate residual water.
-
Mass Spectrometry for Molecular Weight Confirmation
Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for polar, non-volatile molecules like 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. It provides a rapid and accurate confirmation of the molecular weight, a fundamental purity check. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities detected in the chromatogram.[13][14][15]
Protocol:
-
Instrumentation:
-
An LC-MS system with an ESI source.
-
-
Procedure:
-
Infuse a dilute solution (1-10 µg/mL in methanol/water) of the sample directly into the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Data Interpretation:
Thermal Analysis (TGA/DSC)
Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, making it ideal for quantifying volatile components like water or residual solvents.[1][18] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, decomposition, or polymorphic transitions.[19][20][21] For a hydrochloride salt, these techniques can confirm the absence of significant levels of unbound water or solvent, which are common process-related impurities.
Protocol:
-
Instrumentation:
-
A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
TGA: A significant weight loss below 120°C typically indicates the presence of water or volatile solvents. The decomposition onset temperature provides information about the thermal stability of the compound.
-
DSC: The DSC thermogram for the hydrochloride salt should show a sharp endothermic peak corresponding to its melting point.[20] Broad peaks or multiple thermal events could suggest the presence of impurities or polymorphism.
-
Conclusion and Best Practices
Validating the purity of this compound requires a rigorous, multi-technique approach. While HPLC provides the primary quantitative assessment, it must be supported by spectroscopic and thermal methods to ensure structural integrity and account for non-chromatophoric or non-volatile impurities.
Key Recommendations:
-
Always use a certified reference standard for primary identification and quantification in HPLC.
-
Employ orthogonal methods. Do not rely on a single technique for a final purity decision.
-
Validate all analytical procedures according to established guidelines like ICH Q2(R1) to ensure the data is reliable and reproducible.[6][8][9]
-
Thoroughly document all results. A comprehensive Certificate of Analysis should include data from all tests performed.
By implementing the integrated workflow and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their materials, ensuring the quality and reliability of their scientific work.
References
-
<621> Chromatography . U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC . AZoM. [Link]
-
Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]
-
In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines . ACS Publications. [Link]
-
In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines . NIH National Library of Medicine. [Link]
-
Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research . Waters Corporation. [Link]
-
LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge . ResearchGate. [Link]
-
Characterization of Pharmaceutical Materials with Modulated DSC™ . TA Instruments. [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis . NETZSCH. [Link]
-
Structure Elucidation and NMR . Hypha Discovery. [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine . NIH National Library of Medicine. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis . TA Instruments. [Link]
-
Process for the preparation of l-norepinephrine bitartrate monohydrate having high enantiomeric purity . Justia Patents. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination . University of Nebraska-Lincoln. [Link]
- Preparation method of isoproterenol hydrochloride.
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone . PubChem. [Link]
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone . LookChem. [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate . NIH National Library of Medicine. [Link]
-
This compound . Boron Molecular. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. usp.org [usp.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. usp.org [usp.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]
- 18. azom.com [azom.com]
- 19. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 20. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tainstruments.com [tainstruments.com]
Comparative Analysis of Arterenone Hydrochloride and its Analogs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of arterenone hydrochloride and its analogs, designed for researchers, scientists, and drug development professionals. With full editorial control, this document moves beyond a rigid template to offer an in-depth technical exploration grounded in scientific integrity and practical insights.
Introduction: The Significance of Arterenone and its Chemical Space
Arterenone, also known as noradrenalone or 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is a catecholamine and the ketone derivative of norepinephrine.[1][2] Its hydrochloride salt is a stable form used in research.[3] Structurally, it shares the characteristic 3,4-dihydroxybenzene (catechol) ring with other endogenous and synthetic adrenergic agonists, a feature crucial for interaction with adrenergic receptors.[4] Arterenone primarily exhibits activity as an agonist at α-adrenergic receptors, with a notable preference for the α1 subtype, and displays significantly less affinity for β-adrenergic receptors.[5] This selectivity profile makes arterenone and its analogs an interesting scaffold for the development of targeted therapeutics, particularly for conditions requiring vasoconstriction without significant cardiac stimulation.[5]
The exploration of arterenone analogs primarily revolves around modifications of the amino group, leading to N-substituted derivatives. These modifications can profoundly influence the compound's affinity and selectivity for different adrenergic receptor subtypes, as well as its pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel adrenergic agents.[4]
Mechanism of Action: Targeting the Alpha-Adrenergic Receptors
Arterenone and its analogs exert their pharmacological effects by binding to and activating α-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5] The α1-adrenergic receptors, the primary target for arterenone, are coupled to the Gq heterotrimeric G protein.[5]
The α1-Adrenergic Signaling Pathway
Activation of the α1-adrenergic receptor by an agonist like arterenone initiates a downstream signaling cascade. This process is crucial for mediating physiological responses, most notably smooth muscle contraction.
Upon agonist binding, the α1-receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as smooth muscle contraction.[5]
Comparative Analysis of Arterenone and its N-Substituted Analogs
Structure-Activity Relationship (SAR)
The following SAR principles are critical for understanding the comparative pharmacology of arterenone and its analogs:
-
The Catechol Moiety: The 3,4-dihydroxybenzene ring is essential for high-affinity binding to adrenergic receptors through hydrogen bonding.[6] Analogs that lack or have modified catechol hydroxyl groups generally exhibit significantly reduced potency.
-
The β-Carbonyl Group: The ketone group at the β-position in arterenone, as opposed to the hydroxyl group in norepinephrine, reduces its activity at β-adrenergic receptors, thereby conferring α-selectivity.
-
The Amino Group: The presence of a nitrogen atom is crucial for activity. It exists in a protonated state at physiological pH, forming an ionic bond with an acidic residue in the receptor binding pocket.[6]
-
N-Substitution: The size and nature of the substituent on the amino group are major determinants of α/β receptor selectivity.[4]
-
Small Alkyl Groups (e.g., Methyl): Small N-alkyl groups, such as the methyl group in adrenalone (the N-methyl analog of arterenone), are generally well-tolerated and can maintain or slightly enhance α-agonist activity.
-
Larger Alkyl Groups (e.g., Isopropyl, tert-Butyl): As the size of the N-substituent increases, there is a general trend of decreasing α-receptor activity and increasing β-receptor activity.[4] Therefore, it is expected that N-isopropyl and N-tert-butyl analogs of arterenone would exhibit lower potency at α1-receptors compared to arterenone and may gain some β-adrenergic activity.
-
Data Presentation
| Compound | N-Substituent | Expected α1-Adrenergic Potency | Expected β-Adrenergic Potency |
| Arterenone | -H | High | Low |
| Adrenalone | -CH₃ | High | Low |
| N-Isopropylarterenone | -CH(CH₃)₂ | Moderate to Low | Moderate |
| N-tert-Butylarterenone | -C(CH₃)₃ | Low | High |
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological profiles of arterenone and its analogs, a series of well-established in vitro assays are required. The following protocols provide a framework for such a comparative evaluation.
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the α1-adrenergic receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[6][7]
Objective: To quantify the binding affinity of arterenone and its analogs to α1-adrenergic receptors.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues like rat cerebral cortex).[7]
-
Radioligand (e.g., [³H]-Prazosin).[7]
-
Test compounds (arterenone hydrochloride and its analogs).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[7]
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (approximately its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled α1-antagonist is used.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Isolated Aortic Ring Assay for Vasoconstrictor Activity
This functional assay measures the ability of the test compounds to induce contraction in isolated segments of an artery, providing a measure of their functional potency (EC50) and efficacy (Emax) as vasoconstrictors.[8][9]
Objective: To determine the vasoconstrictor potency and efficacy of arterenone and its analogs.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat).[9]
-
Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂.[9]
-
Test compounds (arterenone hydrochloride and its analogs).
-
Organ bath system with force transducers.[9]
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the thoracic aorta and cut it into rings of approximately 4 mm in length.[9]
-
Mounting: Mount the aortic rings in an organ bath containing PSS at 37°C, with one end attached to a fixed support and the other to a force transducer.[9]
-
Equilibration: Allow the rings to equilibrate under a resting tension for a period of time.
-
Viability Check: Test the viability of the rings by inducing contraction with a high potassium solution (e.g., KCl).[8]
-
Cumulative Concentration-Response Curve: Add the test compounds to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the contractile force at each concentration until a maximal response is achieved.
-
Data Analysis: Plot the contractile response against the log concentration of the test compound to generate a concentration-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Pharmacokinetics and Pharmacodynamics: Considerations for Drug Development
The clinical utility of a drug candidate is determined by both its pharmacodynamic (PD) effects (what the drug does to the body) and its pharmacokinetic (PK) properties (what the body does to the drug).
Pharmacokinetics (ADME)
The pharmacokinetic profile of arterenone and its analogs, encompassing absorption, distribution, metabolism, and excretion (ADME), will be significantly influenced by their chemical structure.
-
Absorption: As catecholamines, these compounds are generally expected to have poor oral bioavailability due to rapid metabolism in the gut and liver.
-
Distribution: Their distribution will be influenced by factors such as plasma protein binding and tissue permeability.
-
Metabolism: The catechol moiety is susceptible to metabolism by catechol-O-methyltransferase (COMT) and the amino group by monoamine oxidase (MAO). Modifications to the N-substituent can affect the rate of metabolism by MAO.
-
Excretion: The metabolites and any unchanged drug are primarily excreted by the kidneys.
Pharmacodynamics
The pharmacodynamic profile is a direct consequence of the drug's interaction with its target receptors. Key PD parameters to consider include:
-
Potency (EC50 or ED50): The concentration or dose of the drug required to produce 50% of its maximal effect.
-
Efficacy (Emax): The maximal response that can be elicited by the drug.
-
Therapeutic Index: The ratio of the toxic dose to the therapeutic dose, which is a measure of the drug's safety.
Conclusion and Future Directions
Arterenone hydrochloride presents a valuable chemical scaffold for the development of selective α1-adrenergic agonists. The systematic exploration of its N-substituted analogs, guided by established structure-activity relationships, holds the potential for the discovery of novel therapeutic agents with tailored pharmacological profiles. While direct comparative data is currently limited in the public literature, the experimental protocols outlined in this guide provide a robust framework for generating the necessary data to perform a thorough comparative analysis. Future research should focus on the synthesis and comprehensive pharmacological characterization of a library of arterenone analogs to elucidate precise quantitative structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
-
PubChem. (n.d.). Noradrenalone. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
-
Al-Otaibi, F., et al. (2022). Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. Journal of Visualized Experiments, (186), e64188. doi:10.3791/64188. Retrieved from [Link]
-
REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]
-
Slideshare. (n.d.). Experiments on isolated vascular rings. Retrieved from [Link]
-
Staudinger, B. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
PubChem. (n.d.). Arterenone. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Al-Otaibi, F., et al. (2022). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Physiological Genomics, 54(12), 481-492. doi:10.1152/physiolgenomics.00078.2022. Retrieved from [Link]
-
bioRxiv. (2021, February 1). Vasoconstriction in isolated goat aorta does not increase mean aortic pressure. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis and pharmacological evaluation of some N-diethylaminoethylaryloxyacetamides and related compounds. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Recent progress in α1-adrenergic receptor research. Retrieved from [Link]
Sources
- 1. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 8. reprocell.com [reprocell.com]
- 9. Experiments on isolated vascular rings | PPTX [slideshare.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (CAS No. 5090-29-9), a catecholamine-structured compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and scientific integrity.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is an aminoketone and a catecholamine analog. While specific toxicological data is limited, its structure and the data from similar compounds suggest it should be handled as a hazardous substance.
Key Chemical and Hazard Properties:
| Property | Value / Information | Source |
| CAS Number | 5090-29-9 | [1] |
| Molecular Formula | C₈H₁₀ClNO₃ | [1] |
| Appearance | Typically an off-white to light-colored solid. | [2] |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation/damage, and may cause respiratory irritation. | [3][4] |
| Chemical Family | Catecholamine, Aminoketone Hydrochloride | [5][6] |
The primary risk associated with this compound in a disposal context is the potential for exposure through inhalation of dust or direct contact with skin and eyes.[2][3] Therefore, all handling procedures must be designed to minimize dust generation and prevent contact.
Essential Preparations: PPE and Engineering Controls
Prior to handling any waste containing this compound, ensure the following controls are in place:
-
Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of airborne particulates. The area should be equipped with an eyewash station and a safety shower.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[4]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands thoroughly.[3]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up spills, additional protective clothing may be necessary.[3]
-
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to safely manage the disposal of this compound from the point of generation to its final removal by certified personnel.
Phase 3: Waste Accumulation and Labeling
-
Select Final Container : Choose a robust, leak-proof container with a screw-top cap that is compatible with the waste. High-density polyethylene (HDPE) containers are a good general-purpose choice. [7]2. Transfer Waste : Carefully transfer the segregated or treated waste into the final hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion. [8]3. Label Correctly : The container must be labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste". [7][9] * The full chemical name: "Waste this compound". For mixtures, list all components and their approximate percentages. [7] * The appropriate hazard pictograms (e.g., irritant, harmful). [9] * The accumulation start date (the date the first waste was added).
-
Your name, lab location, and contact information.
-
Phase 4: Storage and Final Disposal
-
Store Properly : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). [10][9]This area must be at or near the point of waste generation and under the control of lab personnel.
-
Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Schedule Pickup : Once the container is full, or within the time limits specified by your institution (typically 90-180 days), contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. [8][9]Never dispose of this chemical via regular trash or down the sanitary sewer. [7][11]
Emergency Procedures: Spill Management
Accidents happen. Being prepared is critical.
-
For Minor Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep or vacuum up the material. [3]Use a vacuum equipped with a HEPA filter.
-
Crucially, do not use compressed air or dry sweeping methods that could generate dust . [3] 4. Place the spilled material and all cleanup supplies into a sealed bag or container, and label it as hazardous waste for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
For Major Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately. [3] 3. Prevent entry into the area.
-
Provide responders with the Safety Data Sheet (SDS) for the compound.
-
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Macarthur, H., et al. (2000). Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock. Proceedings of the National Academy of Sciences, 97(17), 9753-8. Available at: [Link]
-
Eldefrawi, M. (n.d.). Storage and Release of Catecholamines. Basic Neurochemistry, 6th edition. National Center for Biotechnology Information. Available at: [Link]
-
Oxford Learning Link. (n.d.). Catecholamine Inactivation. Available at: [Link]
-
Salvemini, D., et al. (2000). Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock. Proceedings of the National Academy of Sciences of the United States of America, 97(17), 9753–9758. Available at: [Link]
-
de Abreu, L., et al. (2020). Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd. Available at: [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
Gilliot, S., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. European Journal of Hospital Pharmacy, 27(e1), e93-e98. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Available at: [Link]
-
Wikipedia. (n.d.). Catecholamine. Available at: [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
ResearchGate. (2020). (PDF) Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics. Available at: [Link]
-
Coli Louvisse de Abreu, M., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. Available at: [Link]
-
PubChem. (n.d.). noradrenaline and adrenaline degradation Pathway. National Institutes of Health. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
-
Boron Molecular. (n.d.). This compound. Available at: [Link]
-
U.S. Department of Veterans Affairs. (2023). Chemical Disposal Standard Operating Procedures (SOP). Available at: [Link]
- Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.
-
American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Available at: [Link]
-
Stericycle. (n.d.). USP 800 & Hazardous Drug Disposal. Available at: [Link]
-
Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Available at: [Link]
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Catecholamine - Wikipedia [en.wikipedia.org]
- 6. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
